Estradiol 3-glucuronide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOHJTRCBBDUOW-QXYWQCSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934579 | |
| Record name | Estradiol 3-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17-beta-Estradiol-3-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15270-30-1 | |
| Record name | Estradiol 3-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15270-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol-3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015270301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol 3-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estradiol 3-glucuronide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32835P5TLT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 17-beta-Estradiol-3-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Estradiol 3-Glucuronide in Estrogen Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Estradiol (B170435) 3-glucuronide (E2-3G) is a significant endogenous metabolite of estradiol, the most potent human estrogen. Formed primarily in the liver, its conjugation with glucuronic acid at the 3-position renders it more water-soluble, facilitating its elimination from the body. Unlike its isomeric counterpart, estradiol 17β-glucuronide (E2-17G), E2-3G is not associated with cholestasis, a condition of impaired bile flow. This distinction is critical in understanding estrogen-induced liver injury and the broader implications for drug development and safety assessment. This technical guide provides an in-depth analysis of the metabolic pathway of E2-3G, its transport mechanisms, and its differential role compared to E2-17G in hepatic function.
Introduction to Estradiol Metabolism
Estradiol (E2) undergoes extensive metabolism, primarily in the liver, to facilitate its excretion. A key metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which involves the attachment of a glucuronic acid moiety to the estradiol molecule. This process can occur at either the 3-hydroxyl or the 17β-hydroxyl group, resulting in the formation of estradiol 3-glucuronide (E2-3G) and estradiol 17β-glucuronide (E2-17G), respectively.[1][2] While both are major metabolites, their physiological roles and toxicological profiles differ significantly. This guide focuses on the pivotal role of E2-3G.
Hepatic Transport of this compound
The journey of E2-3G through the hepatocyte is a highly regulated process mediated by a series of uptake and efflux transporters located on the basolateral (sinusoidal) and apical (canalicular) membranes.
Basolateral Uptake
The initial step in the hepatic clearance of E2-3G from the bloodstream is its uptake into hepatocytes. This process is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters.[3][4][5]
-
OATP1B1, OATP1B3, and OATP2B1: Studies have demonstrated that E2-3G is a substrate for all three of these major hepatic uptake transporters.[3][4][5]
-
Selective Transport at Low Concentrations: At lower, more physiologically relevant concentrations, OATP2B1 exhibits the highest transport efficiency for E2-3G.[3][4]
Canalicular Efflux
Once inside the hepatocyte, E2-3G is transported across the canalicular membrane into the bile for elimination. This efflux is an active process driven by ATP-binding cassette (ABC) transporters.
-
Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP): E2-3G is a substrate for both MRP2 and BCRP, which are crucial for its biliary excretion.[3][6][7]
-
Multidrug Resistance-Associated Protein 3 (MRP3): E2-3G is also transported by MRP3, which is located on the basolateral membrane and can efflux the metabolite back into the bloodstream.[3]
Data Presentation: Quantitative Analysis of Transport Kinetics
The following tables summarize the key quantitative data related to the transport of this compound.
Table 1: Michaelis-Menten Constants (Km) for Basolateral Uptake of this compound by OATP Transporters
| Transporter | Km (μM) | Source(s) |
| OATP1B1 | 16.0 | [3][4][5] |
| OATP1B3 | 23.8 | [3][4][5] |
| OATP2B1 | 6.4 | [3][4][5] |
Table 2: Transport Kinetics for Canalicular Efflux of this compound by MRP2
| Parameter | Value | Source(s) |
| S50 | 55.7 μM | [7] |
| Vmax | 326 pmol/mg/min | [7] |
| Hill Coefficient | 0.88 | [7] |
The Role of E2-3G in Cholestasis: A Comparative Analysis with E2-17G
A critical aspect of E2-3G's profile is its non-cholestatic nature, which stands in stark contrast to its isomer, E2-17G.[6][8][9]
-
E2-17G-Induced Cholestasis: E2-17G is a well-established cholestatic agent.[8][10][11] Its cholestatic effect is primarily due to the trans-inhibition of the Bile Salt Export Pump (BSEP), the primary transporter for bile salts out of the hepatocyte.[12][13] This inhibition is dependent on the transport of E2-17G into the bile canaliculus by MRP2.[11][12][13]
-
E2-3G's Competitive Inhibition: E2-3G, while also a substrate for MRP2, does not induce cholestasis.[6][8] It acts as a competitive inhibitor of E2-17G transport via MRP2.[7] However, E2-17G binds to an allosteric site on MRP2, leading to positive cooperativity and enhanced transport of itself and potentially other substrates. E2-3G does not activate this allosteric site.[7] This differential interaction with MRP2 is a key determinant of their distinct cholestatic potentials.
Mandatory Visualizations
Signaling and Transport Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Estradiol glucuronide - Wikipedia [en.wikipedia.org]
- 3. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is transported by the multidrug resistance-associated protein 2 but does not activate the allosteric site bound by estradiol 17-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of cholestasis induced by estradiol-17 beta-D-glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatotoxic effects of estradiol-17 beta-D-glucuronide in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estradiol-17 beta-glucuronide-induced cholestasis. Effects of ursodeoxycholate-3-O-glucuronide and 3,7-disulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mrp2 is essential for estradiol-17beta(beta-D-glucuronide)-induced cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug- and estrogen-induced cholestasis through inhibition of the hepatocellular bile salt export pump (Bsep) of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Hepatic Biosynthesis of Estradiol 3-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol (B170435), the most potent endogenous estrogen, undergoes extensive metabolism in the liver to facilitate its excretion. A primary pathway in this metabolic process is glucuronidation, which involves the conjugation of glucuronic acid to the estradiol molecule, increasing its water solubility. This technical guide provides an in-depth exploration of the biosynthesis of Estradiol 3-glucuronide in the liver, a critical reaction for estrogen homeostasis and a key consideration in drug development due to potential drug-estrogen interactions. This document details the enzymatic pathways, presents quantitative kinetic data, outlines experimental protocols for studying this pathway, and provides visual representations of the core processes.
Introduction
The glucuronidation of estradiol is a crucial phase II metabolic reaction that occurs predominantly in the liver.[1][2] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[1][3][4] These enzymes transfer a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to estradiol, forming a more polar and readily excretable compound.[3][4][5] Estradiol can be glucuronidated at either the 3-hydroxyl or the 17β-hydroxyl position.[6][7] The formation of this compound is of particular interest as it is a major metabolite and its synthesis is highly correlated with the glucuronidation of other endogenous compounds like bilirubin.[3] Understanding the intricacies of this pathway is vital for assessing the impact of xenobiotics on estrogen metabolism and for the development of drugs that may be substrates or inhibitors of the involved UGT enzymes.
The Biosynthesis Pathway of this compound
The primary enzyme responsible for the formation of this compound in the human liver is UDP-glucuronosyltransferase 1A1 (UGT1A1) .[1][3] There is also evidence suggesting some involvement of UGT1A3 in this process.[3] The reaction is a bi-substrate process requiring both estradiol and the activated form of glucuronic acid, UDP-glucuronic acid (UDPGA).[4]
The overall reaction can be summarized as:
Estradiol + UDP-glucuronic acid -> this compound + UDP
This conjugation significantly increases the water solubility of estradiol, facilitating its elimination from the body via bile and urine.[5][6]
Quantitative Data
The kinetics of Estradiol 3-glucuronidation by UGT1A1 do not always follow simple Michaelis-Menten kinetics.[3] Instead, they often exhibit a sigmoidal profile, which can be described by the Hill equation, suggesting cooperative binding of multiple substrate molecules to the enzyme.[3]
Table 1: Kinetic Parameters for Estradiol 3-Glucuronidation by Recombinant UGT1A1
| Parameter | Value | Reference |
| S50 | 15.2 ± 0.4 µM | [3] |
| Vmax | 215 ± 4.1 pmol/(min·mg protein) | [3] |
| Hill Coefficient (n) | 1.8 ± 0.1 | [3] |
Table 2: Kinetic Parameters for Estradiol Glucuronidation in Human Liver Microsomes (HLM)
| Glucuronide | Kinetic Model | Parameter | Value | Reference |
| This compound | Homotropic Activation (Hill) | S50 | 22 µM | [4][8] |
| Hill Coefficient (n) | 1.9 | [4][8] | ||
| Estradiol 17-glucuronide | Michaelis-Menten | Km | 7 µM | [4][8] |
Table 3: IC50 Values of Inhibitors against Estradiol 3-Glucuronidation by Recombinant UGT1A1
| Inhibitor | IC50 (µM) | Reference |
| Ritonavir | 1.9 | [3] |
| Anthraflavic acid | 0.3 | [3] |
| 1-Naphthol | 13.5 | [3] |
| Ketoconazole | 23.4 | [3] |
| Carvedilol | 1.3 | [3] |
| 4-Methylumbelliferone | 1.9 | [3] |
| 4'-OH-phenytoin | 100.3 | [3] |
| Levothyroxine | 39.5 | [3] |
| Riluzole | 11.2 | [3] |
| Raltegravir | 0.4 | [3] |
| Niflumic acid | 0.2 | [3] |
| Baicalein | 0.1 | [3] |
| Farnesol | 1.1 | [3] |
Experimental Protocols
The following sections detail standardized methodologies for the in vitro study of Estradiol 3-glucuronidation.
Preparation of Human Liver Microsomes (HLM)
-
Thawed human liver samples are minced and homogenized in 4 volumes of ice-cold 0.15 M KCl solution containing 1 mM EDTA.
-
The homogenate is centrifuged at 9,000 x g for 15 minutes at 4°C.
-
The resulting supernatant is collected and centrifuged at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
The microsomal pellet is resuspended in 0.15 M KCl solution containing 1 mM EDTA.
-
The protein concentration of the microsomal suspension is determined using a standard method, such as the Lowry assay, with bovine serum albumin as a standard.
In Vitro Estradiol 3-Glucuronidation Assay
-
Incubation Mixture Preparation: In a final volume of 0.2 mL, the following components are combined in 100 mM Tris-HCl buffer (pH 7.4):
-
Human liver microsomes or recombinant UGT1A1 (e.g., 0.25 mg/mL protein)
-
5 mM MgCl2
-
5 mM D-saccharic acid 1,4-lactone (a β-glucuronidase inhibitor)
-
Varying concentrations of estradiol (e.g., 3-100 µM), dissolved in dimethyl sulfoxide (B87167) (DMSO, final concentration ≤ 1%).
-
Alamethicin (B1591596) (50 µg/mg protein) to permeabilize the microsomal membrane. Cell lysates should be pre-treated with alamethicin on ice for 30 minutes prior to the reaction.[3]
-
-
Reaction Initiation: The reaction is initiated by the addition of 3 mM UDPGA.
-
Incubation: The mixture is incubated at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range with respect to time and protein concentration.[3]
-
Reaction Termination: The reaction is stopped by adding 0.2 mL of cold methanol.
-
Internal Standard Addition: An internal standard (e.g., 20 µL of 1 µg/mL trans-androsterone glucuronide) is added for quantification.
-
Protein Precipitation: The samples are centrifuged at 13,000 x g for 5 minutes to precipitate the protein.
-
Sample Analysis: The supernatant is collected, and an aliquot (e.g., 5 µL) is injected into an HPLC system for quantification of this compound.
Conclusion
The hepatic biosynthesis of this compound, primarily mediated by UGT1A1, is a fundamental pathway in estrogen metabolism. Its characterization is essential for understanding estrogen disposition and for predicting potential drug interactions. The complex kinetics, often exhibiting cooperativity, highlight the need for careful in vitro evaluation. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this critical area of pharmacology and toxicology.
References
- 1. Metabolic inactivation of estrogens in breast tissue by UDP-glucuronosyltransferase enzymes: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Correlation between Bilirubin Glucuronidation and Estradiol-3-Gluronidation in the Presence of Model UDP-Glucuronosyltransferase 1A1 Substrates/Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential modulation of UDP-glucuronosyltransferase 1A1 (UGT1A1)-catalyzed estradiol-3-glucuronidation by the addition of UGT1A1 substrates and other compounds to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of Estradiol 3-glucuronide in target tissues
An In-Depth Technical Guide to the Biological Activity of Estradiol 3-Glucuronide in Target Tissues
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (E2-3G), a major circulating metabolite of 17β-estradiol (E2), has long been considered an inactive waste product destined for excretion. However, emerging evidence reveals that E2-3G plays a significant role in estrogenic signaling, primarily by acting as a pro-hormone that can be reactivated within target tissues. This technical guide provides a comprehensive overview of the biological activity of E2-3G, focusing on its mechanisms of action, transport, receptor interactions, and the experimental protocols used to elucidate its function. Quantitative data are summarized, and key pathways and workflows are visualized to provide a thorough resource for researchers in endocrinology and drug development.
Introduction
17β-estradiol (E2) is the most potent endogenous estrogen, exerting profound effects on a multitude of physiological processes.[1] In the liver and other tissues, E2 undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, to increase its water solubility and facilitate excretion.[2][3] this compound (E2-3G) is a principal product of this process, formed by the action of UDP-glucuronosyltransferases (UGTs).[2] While conjugation significantly attenuates its direct binding affinity for classical estrogen receptors (ERs), E2-3G is not merely an inert metabolite. It serves as a crucial reservoir that, through a series of transport and enzymatic processes, contributes to the local bioavailability of active E2 in specific target tissues, a concept known as intracrine signaling.[2][4] Furthermore, recent studies indicate that E2-3G may possess biological activities independent of its conversion to E2, notably through interactions with alternative signaling pathways such as the Toll-like receptor 4 (TLR4) pathway.[4][5]
Primary Mechanism of Action: The Intracrine Hypothesis
The predominant biological activity of E2-3G is mediated indirectly through its conversion back to active 17β-estradiol within target cells. This process involves three key steps: cellular uptake, enzymatic deconjugation, and receptor activation by the regenerated estradiol.
Cellular Uptake and Efflux
Being a hydrophilic anion, E2-3G cannot freely diffuse across cell membranes. Its entry into and exit from target cells is mediated by specific transporter proteins.
-
Uptake Transporters: Members of the Organic Anion Transporting Polypeptide (OATP/SLCO) family are crucial for the uptake of E2-3G from circulation into cells, particularly in the liver. Studies have identified OATP1B1, OATP1B3, and OATP2B1 as key transporters of E2-3G.[3]
-
Efflux Transporters: The Multidrug Resistance-Associated Proteins (MRP/ABCC), such as MRP2 and MRP3, are involved in the efflux of E2-3G from cells, for example, into bile.[3]
The tissue-specific expression of these transporters is a critical determinant of which tissues can utilize circulating E2-3G.
Enzymatic Deconjugation by β-Glucuronidase
Once inside the cell, E2-3G is hydrolyzed by the lysosomal enzyme β-glucuronidase. This enzyme cleaves the glucuronic acid moiety from the steroid, releasing free, active 17β-estradiol.[2][6] Tissues with high β-glucuronidase activity, such as the mammary gland and certain tumors, are particularly adept at reactivating E2 from its glucuronidated form.[2][6]
Estrogen Receptor Activation
The locally regenerated E2 binds to and activates classical nuclear estrogen receptors (ERα and ERβ).[7] The activated E2:ER complex then translocates to the nucleus, binds to estrogen response elements (EREs) on DNA, and modulates the transcription of target genes, leading to a physiological response.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Select steroid hormone glucuronide metabolites can cause Toll-like receptor 4 activation and enhanced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Select steroid hormone glucuronide metabolites can cause toll-like receptor 4 activation and enhanced pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Estrogen - Wikipedia [en.wikipedia.org]
Estradiol 3-Glucuronide: A Comprehensive Technical Overview of its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) 3-glucuronide (E2-3G), also known as 17β-estradiol 3-(β-D-glucuronide), is a primary and naturally occurring endogenous conjugate of estradiol, the most potent human estrogen.[1] Formed predominantly in the liver, this metabolite plays a crucial role in the disposition, transport, and enterohepatic circulation of estrogens. The process of glucuronidation, which attaches a glucuronic acid moiety to estradiol, significantly increases its water solubility, facilitating its excretion into bile and urine.[1] Unlike its positional isomer, estradiol 17β-glucuronide (E2-17G), E2-3G is notably non-cholestatic, meaning it does not impair bile flow.[2][3] This key difference has made the comparative characterization of these two isomers a significant area of research in hepatobiliary transport and drug-induced liver injury. This document provides a detailed technical guide on the initial discovery, synthesis, and biochemical characterization of Estradiol 3-glucuronide.
Discovery and Initial Synthesis
The discovery of estrogen glucuronides dates back to early studies on estrogen metabolism, which identified these conjugated forms as major excretory products.[4] The specific characterization of this compound involved its isolation and identification from biological fluids and subsequent confirmation through chemical and enzymatic synthesis.
Enzymatic Formation
The biosynthesis of E2-3G from estradiol is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[1][5] This reaction occurs primarily in the liver.[6] Specifically, members of the UGT1A family, with UGT1A1 being a key isoform, are responsible for the formation of E2-3G.[5][6] The process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group at the C3 position of the estradiol steroid ring.
Caption: Enzymatic formation of this compound from Estradiol.
Experimental Synthesis
Early characterization relied on both chemical and enzymatic synthesis methods to produce sufficient quantities of E2-3G for study. Enzymatic synthesis on a preparative scale often employs liver microsomes, which are rich in UGT enzymes.[7][8]
Physicochemical Properties
The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-{[(1S,3aS,3bR,9bS,11aS)-1-hydroxy-11a-methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}oxane-2-carboxylic acid | [1] |
| CAS Number | 15270-30-1 | [1] |
| Molecular Formula | C₂₄H₃₂O₈ | [9] |
| Molar Mass | 448.5 g/mol | [9] |
| Synonyms | E2-3G, 17β-Estradiol 3-(β-D-glucuronide) | [1] |
Biochemical Characterization and Transport
The initial characterization of E2-3G focused heavily on its interaction with cellular transport systems, which govern its movement from the liver into bile and its overall disposition.
Hepatic Transport
The disposition of E2-3G is a coordinated process involving transporters on both the sinusoidal (blood-facing) and canalicular (bile-facing) membranes of hepatocytes. While its positional isomer E2-17G is a well-known cholestatic agent, E2-3G is non-cholestatic.[2][3] Both are substrates for the canalicular efflux transporter Multidrug Resistance-Associated Protein 2 (MRP2), which actively pumps them into the bile.[2][10] However, their interaction with MRP2 differs significantly. E2-17G binds to both a transport site and an allosteric site on MRP2, leading to positive cooperativity and stimulating its own transport.[2][11] In contrast, E2-3G is only a substrate for the transport site and does not activate the allosteric site.[2] E2-3G is also transported by other efflux pumps like MRP3 and Breast Cancer Resistance Protein (BCRP).[10][12]
Caption: Hepatic transport pathways for this compound.
Quantitative Transporter Interaction Data
The following table summarizes key quantitative data from in vitro studies characterizing the interaction of E2-3G with various transporters.
| Transporter | Parameter | Value | Experimental System | Reference(s) |
| MRP2 | S₅₀ | 55.7 µM | Sf9 cell membranes expressing rat Mrp2 | [2] |
| Vₘₐₓ | 326 pmol/mg/min | Sf9 cell membranes expressing rat Mrp2 | [2] | |
| Kₘ | 122 µM | Vesicular transport assay | [13] | |
| IC₅₀ | 14.2 µM | Inhibition of E2-17G transport by MRP2 | [13] | |
| MRP3 | Kₘ | < 20 µM | Vesicular transport assay with recombinant human MRP3 | [12] |
| MRP4 | IC₅₀ | ~ 100 µM | Inhibition of transport | [13] |
| OATP1 | Kᵢ | 9.7 µM | Inhibition of E2-17G transport by rat Oatp1 | [13] |
S₅₀: Substrate concentration at half-maximal velocity; Vₘₐₓ: Maximum velocity; Kₘ: Michaelis constant; IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibition constant.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of initial characterization studies. Below are representative methodologies.
Protocol 1: In Vitro Transport Assay using MRP2-Expressing Vesicles
This protocol is adapted from studies characterizing the transport of E2-3G by MRP2.[2]
-
Vesicle Preparation:
-
Culture Spodoptera frugiperda (Sf9) insect cells infected with a recombinant baculovirus containing the coding sequence for rat Mrp2.
-
Harvest cells and homogenize them in a hypotonic buffer containing protease inhibitors.
-
Isolate membrane fractions by differential centrifugation.
-
Prepare inside-out membrane vesicles by passing the membrane suspension through a 27-gauge needle.
-
Resuspend the final vesicle pellet in a suitable buffer and determine the protein concentration.
-
-
Transport Assay:
-
Prepare a reaction mixture containing transport buffer (e.g., 10 mM Tris-HEPES, 250 mM sucrose), an ATP-regenerating system (creatine kinase, creatine (B1669601) phosphate), and MgCl₂.
-
Initiate the transport reaction by adding ATP and radiolabeled [³H]E2-3G to the vesicle suspension at 37°C. Control reactions are performed in the absence of ATP or using vesicles from uninfected cells.
-
At specified time points, stop the reaction by adding ice-cold stop solution.
-
Rapidly filter the mixture through a membrane filter (e.g., nitrocellulose) to separate the vesicles from the incubation medium.
-
Wash the filters with ice-cold stop solution to remove non-transported substrate.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the radioactivity measured in the absence of ATP from that measured in its presence.
-
Determine kinetic parameters (S₅₀, Vₘₐₓ) by fitting the concentration-dependent transport data to the Hill equation or Michaelis-Menten equation using non-linear regression analysis.
-
Protocol 2: Enzymatic Synthesis of this compound
This method is based on early protocols for the enzymatic formation of steroid glucuronides.[7]
-
Preparation of Liver Microsomes:
-
Homogenize fresh liver tissue (e.g., from rabbit or rat) in a cold buffer solution.
-
Perform differential centrifugation of the homogenate to pellet the microsomal fraction.
-
Wash and resuspend the microsomal pellet in a suitable buffer.
-
-
Glucuronidation Reaction:
-
Set up an incubation mixture containing the liver microsome preparation, estradiol (substrate), UDP-glucuronic acid (cofactor), and a buffer to maintain optimal pH.
-
Incubate the mixture at 37°C for a defined period.
-
-
Purification and Identification:
-
Stop the reaction and extract the steroid conjugates from the mixture.
-
Separate the products using chromatographic techniques, such as high-performance liquid chromatography (HPLC).
-
Identify the this compound peak by comparing its retention time to a known standard and through further analytical methods like mass spectrometry.
-
Biological Significance and Deconjugation
While glucuronidation is primarily a detoxification and elimination pathway, it also contributes to a systemic reservoir of estrogens.[14] E2-3G can be transported to peripheral tissues where the enzyme β-glucuronidase, present in tissues like the mammary gland and in gut microbiota, can cleave off the glucuronic acid moiety.[1][15] This deconjugation process regenerates the biologically active estradiol, which can then exert its effects on local estrogen receptors. This cycle of conjugation in the liver, excretion into bile, and deconjugation in the gut or peripheral tissues is known as enterohepatic circulation and contributes to the overall pharmacokinetic profile of estrogens.[16]
Caption: Enterohepatic circulation and tissue reactivation of Estradiol.
Conclusion
The initial characterization of this compound established it as a major, non-cholestatic metabolite of estradiol. Seminal studies delineated its enzymatic formation via UGTs and its active transport by hepatic efflux pumps, most notably MRP2. The elucidation of its distinct interaction with MRP2 compared to its cholestatic isomer, E2-17G, has been fundamental to understanding the molecular mechanisms of transporter-mediated drug interactions and cholestatic liver disease. The data and protocols summarized herein provide a foundational guide for researchers in pharmacology, toxicology, and drug development, underscoring the critical role of conjugation and transport in steroid hormone homeostasis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound is transported by the multidrug resistance-associated protein 2 but does not activate the allosteric site bound by estradiol 17-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of cholestasis induced by estradiol-17 beta-D-glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estriol glucuronide - Wikipedia [en.wikipedia.org]
- 5. Characterization of β-Estradiol 3-Glucuronidation in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic inactivation of estrogens in breast tissue by UDP-glucuronosyltransferase enzymes: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymic formation of oestrone 3-glucuronide by rabbit-liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymic synthesis of β-glucuronides of estradiol, ethynylestradiol and other phenolic substrates on a preparative scale employing UDP-glucuronyl transferase | Semantic Scholar [semanticscholar.org]
- 9. This compound | C24H32O8 | CID 440713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multidrug resistance protein 2-mediated estradiol-17beta-D-glucuronide transport potentiation: in vitro-in vivo correlation and species specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efflux transport of estrogen glucuronides by human MRP2, MRP3, MRP4 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Estradiol glucuronide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. drugs.com [drugs.com]
Estradiol 3-Glucuronide: An In-depth Technical Guide on the Endogenous Estrogen Conjugate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol (B170435) 3-glucuronide (E2-3G), a primary metabolite of the potent endogenous estrogen 17β-estradiol, plays a crucial role in estrogen disposition and homeostasis. Formed predominantly in the liver through conjugation catalyzed by UDP-glucuronosyltransferases (UGTs), E2-3G is a highly water-soluble and generally inactive conjugate that is readily eliminated from the body via urine and bile.[1][2] However, its potential for reconversion to the active estradiol in tissues expressing β-glucuronidase introduces a layer of complexity to its physiological role.[2][3] This technical guide provides a comprehensive overview of the biochemistry, metabolism, transport, and biological significance of estradiol 3-glucuronide. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of key pathways and workflows to support researchers and professionals in drug development.
Biochemical Properties and Formation
This compound is formed by the covalent attachment of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group at the C3 position of the estradiol steroid ring.[1][2] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), primarily within the liver.[1] The glucuronidation process significantly increases the water solubility of estradiol, facilitating its excretion.[2] While glucuronidation can also occur at the 17β position to form estradiol 17β-glucuronide (E2-17G), the 3-glucuronide is a major conjugate.[1]
The formation of this compound is a critical step in the detoxification and elimination of estrogens.[4] UGT1A1 is a key enzyme responsible for the 3-glucuronidation of estradiol.[5] The kinetics of this enzymatic reaction can be complex, sometimes exhibiting autoactivation (homotropic cooperativity), where the binding of the substrate (estradiol) to the enzyme enhances the binding of subsequent substrate molecules.[4][6]
Quantitative Data
A summary of key quantitative data for this compound is presented in the tables below. These values are essential for understanding its pharmacokinetics and biological interactions.
Table 1: Kinetic Parameters of Estradiol 3-Glucuronidation by UGTs
| Enzyme | Substrate | Km / S50 (µM) | Vmax (relative activity) | Hill Coefficient (n) | Source |
| Human Liver Microsomes | 17β-Estradiol | 22 | - | 1.9 | [4] |
| Recombinant UGT1A10 | ent-17β-estradiol | - | High | - | [2] |
Note: Kinetic parameters can vary depending on the experimental system (e.g., human liver microsomes vs. recombinant enzymes) and conditions.
Table 2: Kinetic Parameters of this compound Transport
| Transporter | Km (µM) | Vmax (pmol/mg protein/min) | Transport Efficiency (Vmax/Km) | Source |
| OATP1B1 | 16.0 | 34.5 | 2.2 | [7] |
| OATP1B3 | 23.8 | 84.4 | 3.5 | [7] |
| OATP2B1 | 6.4 | 212.2 | 33.2 | [7] |
| MRP2 | 180 - 790 | - | - | [8] |
| MRP3 | < 20 | - | - | [8] |
Table 3: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (%) | Source |
| 17β-Estradiol | ERα, ERβ | 100 | [9] |
| This compound | ERα, ERβ | ~0.02 | [9] |
Metabolic and Transport Pathways
The disposition of this compound is a multi-step process involving its formation in the liver, transport into and out of hepatocytes, and eventual excretion. A simplified diagram of this pathway is presented below.
Caption: Hepatic disposition of this compound.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from methodologies employing UDP-glucuronyl transferase for the preparative scale synthesis of steroid glucuronides.[10][11]
Materials:
-
17β-Estradiol
-
UDP-glucuronic acid (UDPGA)
-
Bovine liver microsomes (as a source of UDP-glucuronyl transferase) or recombinant UGT1A1
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Saccharolactone (a β-glucuronidase inhibitor)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and saccharolactone.
-
Dissolve 17β-estradiol in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it to the reaction mixture.
-
Add UDPGA to the mixture.
-
Initiate the reaction by adding the bovine liver microsomes or recombinant UGT1A1.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 2-4 hours), with gentle agitation.
-
Terminate the reaction by adding an equal volume of cold acetonitrile to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Collect the supernatant containing the synthesized this compound.
-
Purify the this compound from the supernatant using preparative HPLC.
-
Lyophilize the purified fractions to obtain the final product.
Quantification of this compound in Plasma by LC-MS/MS
This protocol is a generalized procedure based on established methods for the analysis of estrogens and their conjugates in biological fluids.[12][13][14]
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated this compound)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add the internal standard.
-
Precipitate proteins by adding a sufficient volume of cold protein precipitation solvent.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
(Optional) Further purify the supernatant using SPE to remove interfering substances.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Construct a calibration curve using standards of known concentrations to determine the concentration of this compound in the plasma samples.
Caption: LC-MS/MS quantification workflow.
Vesicular Transport Assay for MRP2-mediated Transport of this compound
This protocol is based on established methods for studying transporter function using inside-out membrane vesicles.[15][16][17]
Materials:
-
Inside-out membrane vesicles from Sf9 cells expressing human MRP2 (and control vesicles)
-
Radiolabeled this compound (e.g., ³H-E2-3G)
-
Transport buffer (e.g., MOPS-Tris buffer with KCl and MgCl₂)
-
ATP and AMP solutions
-
Inhibitor (e.g., benzbromarone, optional)
-
Ice-cold wash buffer
-
Filter plates and vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Thaw the MRP2 and control membrane vesicles on ice.
-
Prepare a reaction mix containing transport buffer, radiolabeled this compound, and either ATP (for active transport) or AMP (as a negative control).
-
(Optional) Add a known inhibitor of MRP2 to a subset of wells to confirm specific transport.
-
Pre-warm the reaction mix and the filter plate to 37°C.
-
Initiate the transport reaction by adding the membrane vesicles to the reaction mix.
-
Incubate at 37°C for a short, defined time period (e.g., 2-10 minutes) to measure the initial rate of transport.
-
Stop the reaction by adding a large volume of ice-cold wash buffer.
-
Quickly filter the reaction mixture through the filter plate using a vacuum manifold to trap the vesicles.
-
Wash the filters with ice-cold wash buffer to remove any unbound radiolabeled substrate.
-
Elute the trapped radioactivity from the filters using a scintillation cocktail.
-
Quantify the amount of radioactivity in each sample using a liquid scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from the ATP-containing samples.
β-Glucuronidase Activity Assay in Tissue Homogenates
This fluorometric assay protocol is based on commercially available kits and established methods for measuring β-glucuronidase activity.[18][19][20][21]
Materials:
-
Tissue samples (e.g., breast cancer tissue)
-
β-Glucuronidase Assay Buffer
-
Fluorogenic β-glucuronidase substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide)
-
4-Methylumbelliferone (4-MU) standard
-
Black 96-well microplate
-
Fluorometric plate reader (Ex/Em = 330-360/445-450 nm)
Procedure:
-
Homogenize the tissue sample in ice-cold β-Glucuronidase Assay Buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (tissue lysate).
-
Prepare a standard curve using the 4-MU standard.
-
Add a small volume of the tissue lysate to the wells of the 96-well plate.
-
Initiate the reaction by adding the fluorogenic β-glucuronidase substrate to each well.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (if provided in a kit).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Determine the concentration of the fluorescent product (4-MU) from the standard curve.
-
Calculate the β-glucuronidase activity in the tissue lysate, typically expressed as pmol/min/mg of protein.
Caption: β-Glucuronidase activity assay workflow.
Biological Significance and Implications for Drug Development
This compound is generally considered to be biologically inactive due to its very low affinity for estrogen receptors.[9] Its primary role is to facilitate the elimination of estradiol from the body.[1] However, the presence of β-glucuronidase in certain tissues, such as the breast, can lead to the local deconjugation of E2-3G back to the highly potent 17β-estradiol.[2][22] This localized reactivation of estradiol has been implicated in the development and progression of hormone-dependent cancers, such as breast cancer.[22]
For drug development professionals, understanding the metabolism and transport of this compound is crucial for several reasons:
-
Drug-Drug Interactions: Drugs that inhibit UGTs, OATPs, or MRPs can potentially alter the disposition of endogenous estrogens, leading to changes in hormone levels and potential adverse effects.
-
Pharmacokinetics of Estrogenic Compounds: The principles of glucuronidation and transport that apply to estradiol also apply to many xenobiotic compounds with estrogenic activity.
-
Targeting β-Glucuronidase: The development of drugs that are activated by β-glucuronidase in the tumor microenvironment is a promising strategy for targeted cancer therapy.
Conclusion
This compound is a key metabolite in the disposition of endogenous estrogens. Its formation, transport, and potential for reactivation are tightly regulated processes with significant physiological and pharmacological implications. A thorough understanding of the biochemistry and experimental methodologies related to this compound is essential for researchers in endocrinology, oncology, and drug development. This technical guide provides a foundational resource to support these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucuronidation of the steroid enantiomers ent-17β-estradiol, ent-androsterone and ent-etiocholanolone by the human UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between bilirubin glucuronidation and estradiol-3-gluronidation in the presence of model UDP-glucuronosyltransferase 1A1 substrates/inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential modulation of UDP-glucuronosyltransferase 1A1 (UGT1A1)-catalyzed estradiol-3-glucuronidation by the addition of UGT1A1 substrates and other compounds to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavones modulate the glucuronidation of estradiol in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between Bilirubin Glucuronidation and Estradiol-3-Gluronidation in the Presence of Model UDP-Glucuronosyltransferase 1A1 Substrates/Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux transport of estrogen glucuronides by human MRP2, MRP3, MRP4 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Synthesis of an estradiol glucuronide derivative and investigation of its radiopharmaceutical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymic synthesis of β-glucuronides of estradiol, ethynylestradiol and other phenolic substrates on a preparative scale employing UDP-glucuronyl transferase | Semantic Scholar [semanticscholar.org]
- 12. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 13. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transport of ethinylestradiol glucuronide and ethinylestradiol sulfate by the multidrug resistance proteins MRP1, MRP2, and MRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. β-Glucuronidase Activity Assay Kit (Fluorometric) (ab234625) | Abcam [abcam.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. benchchem.com [benchchem.com]
- 21. raybiotech.com [raybiotech.com]
- 22. The Role of Gut Microbial β-Glucuronidase in Estrogen Reactivation and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UDP-Glucuronosyltransferases in the Formation of Estradiol 3-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estradiol (B170435), the primary female sex hormone, undergoes extensive metabolism to ensure its proper physiological function and elimination. A key step in this metabolic cascade is glucuronidation, a phase II conjugation reaction catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes. This process, by attaching a glucuronic acid moiety to estradiol, increases its water solubility and facilitates its excretion. The formation of Estradiol 3-glucuronide (E2-3G) is a critical pathway in estradiol detoxification, and the activity of specific UGT isoforms is paramount in this process. This technical guide provides an in-depth overview of the UGT enzymes involved in E2-3G formation, their kinetic properties, tissue distribution, and the molecular mechanisms that regulate their expression. Detailed experimental protocols and a summary of quantitative data are provided to aid researchers in this field.
UGT Isoforms in Estradiol 3-Glucuronidation
Several UGT isoforms have been identified to catalyze the glucuronidation of estradiol at the 3-hydroxyl position. The primary enzyme responsible for this reaction in the liver is UGT1A1.[1][2] Other isoforms, including UGT1A3, UGT1A8, and UGT1A10, also contribute to the formation of this compound.[3][4][5] While UGT1A1 is the predominant hepatic isoform, UGT1A8 is notably expressed in extrahepatic tissues, particularly the intestine, suggesting a significant role in the first-pass metabolism of orally administered estrogens.[3] The UGT2B family, particularly UGT2B7, is also involved in estradiol glucuronidation, but it primarily targets the 17β-hydroxyl group, forming estradiol-17-glucuronide.[2][6][7]
Tissue Distribution of Key UGT Isoforms
The tissue-specific expression of UGT isoforms dictates the local capacity for estradiol glucuronidation.
| UGT Isoform | Primary Tissue(s) of Expression | Reference |
| UGT1A1 | Liver, Colon, Biliary Epithelium | [3] |
| UGT1A3 | Liver, Colon, Biliary Epithelium | [3] |
| UGT1A8 | Intestinal Tissues | [3] |
| UGT1A9 | Liver, Kidney, Prostate, Testis, Breast, Ovary, Stomach, Small Intestine, Colon | [3] |
| UGT1A10 | Colon, Biliary Epithelium, Stomach | [3] |
| UGT2B7 | Liver, Kidney, Lower Gastrointestinal Tract Epithelium | [7] |
Kinetic Properties of UGTs in Estradiol 3-Glucuronidation
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide insights into the affinity and efficiency of UGT isoforms for estradiol. The following table summarizes available kinetic data for the formation of this compound. It is important to note that kinetic values can vary depending on the experimental system (e.g., recombinant enzyme vs. human liver microsomes) and assay conditions.
| UGT Isoform | Substrate | Product | Km (µM) | Vmax (pmol/min/mg) | Enzyme Source | Reference |
| UGT1A1 | 17β-Estradiol | Estradiol-3-glucuronide | 15.0 ± 2.1 (S50) | 149.3 ± 7.9 | Recombinant UGT1A1 | [1] |
| UGT1A1 | 17β-Estradiol | Estradiol-3-glucuronide | 10.4 ± 1.6 | 135 ± 6 | Mouse Liver Microsomes | [8] |
| UGT1A1 | 17β-Estradiol | Estradiol-3-glucuronide | 1.9 | Not Reported | Recombinant UGT1A1 | [9] |
| UGT1A3 | 17β-Estradiol | Estradiol-3-glucuronide | 33.2 | Not Reported | Recombinant UGT1A3 | [9] |
| UGT1A8 | 17β-Estradiol | Estradiol-3-glucuronide | Not Determined | Not Reported | Recombinant UGT1A8 | [10] |
| UGT1A10 | ent-17β-estradiol | ent-17β-estradiol-3-glucuronide | 12.3 ± 2.1 | 148.8 ± 6.8 | Recombinant UGT1A10 | [6] |
Note: S50 represents the substrate concentration at half-maximal velocity for enzymes exhibiting sigmoidal kinetics.
Regulation of UGT Expression
The expression of UGT genes is tightly regulated by a network of nuclear receptors and transcription factors, which can be modulated by both endogenous and exogenous compounds, including estrogens themselves.
Estrogen-Mediated Upregulation of UGTs
Estradiol has been shown to upregulate the expression of certain UGT isoforms through the estrogen receptor alpha (ERα).[11][12][13][14] This creates a feedback loop where estradiol can enhance its own metabolism and clearance. For instance, 17β-estradiol (E2) can increase the promoter activity of UGT1A9 in the presence of ERα.[11] This regulation is a primary transcriptional response and is crucial in tissues expressing high levels of ERα, such as the liver and breast.[11][12][13]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Regulation of the human UGT1A1 gene by nuclear receptors constitutive active/androstane receptor, pregnane X receptor, and glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UGT1A1 UDP glucuronosyltransferase family 1 member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Glucuronidation of the steroid enantiomers ent-17β-estradiol, ent-androsterone and ent-etiocholanolone by the human UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Kinetic Characterization of Estradiol Glucuronidation by Liver Microsomes and Expressed UGT Enzymes: The Effects of Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HNF4A hepatocyte nuclear factor 4 alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Intestinal UDP-Glucuronosyltransferase 1A1 by the Farnesoid X Receptor Agonist Obeticholic Acid Is Controlled by Constitutive Androstane Receptor through Intestinal Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. tandfonline.com [tandfonline.com]
Urinary Estradiol 3-Glucuronide: An In-depth Technical Guide to its Role as a Metabolic Endpoint
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) 3-glucuronide (E2G) is a primary, water-soluble metabolite of the potent endogenous estrogen, 17β-estradiol.[1] The conjugation of estradiol with glucuronic acid, a process known as glucuronidation, is a critical step in estrogen metabolism, rendering the hormone more readily excretable in urine and bile.[1][2][3] This biotransformation is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are predominantly active in the liver.[1][4][5] The quantification of urinary E2G serves as a non-invasive and reliable metabolic endpoint to assess estradiol production and metabolism. This technical guide provides a comprehensive overview of the biochemical pathways, experimental protocols for measurement, and quantitative data related to the urinary excretion of E2G, tailored for researchers, scientists, and professionals in drug development.
Biochemical Pathway of Estradiol 3-Glucuronide Formation and Excretion
The metabolic journey of estradiol to its urinary excretion as E2G involves several key steps. Estradiol, a lipophilic hormone, undergoes phase II metabolism primarily in the liver. Here, UGT enzymes transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group at the C3 position of the estradiol molecule, forming this compound.[1][6] Several UGT isoforms have been identified to catalyze this reaction, including UGT1A1, UGT1A3, UGT2B7, and UGT2B15.[4][6][7] This conjugation significantly increases the water solubility of estradiol, facilitating its transport in the bloodstream and subsequent elimination by the kidneys into the urine.[1][8][9]
Quantitative Data on Urinary this compound
The concentration of E2G in urine can vary significantly based on factors such as age, sex, and hormonal status. The following tables summarize quantitative data from various studies, providing an overview of typical excretion levels and the performance of common analytical methods.
Table 1: Reference Intervals for Urinary Estradiol and its Metabolites
| Analyte | Population | Method | Reference Interval |
| Estradiol | Adult Females (Follicular Phase) | Not Specified | 0-13 µ g/24h |
| Estradiol | Adult Females (Midcycle Peak) | Not Specified | 4-14 µ g/24h |
| Estradiol | Adult Females (Luteal Phase) | Not Specified | 4-10 µ g/24h |
| Estradiol | Postmenopausal Women | Not Specified | 0-4 µ g/24h |
| Estradiol | Adult Males | Not Specified | 0-6 µ g/24h |
| Estradiol | Adult Females | GC-MS/MS | 0.0011 +/- 0.00061 umol/mmol creatinine[10] |
Table 2: Performance Characteristics of Analytical Methods for Estradiol Glucuronides
| Method | Analyte | Sample Type | Limit of Quantification (LOQ) / Sensitivity | Linearity (R²) / Assay Range | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) |
| LC-MS/MS | 15 Steroid Glucuronides | Urine | 1.9 - 21.4 nmol/L[11] | ≥0.99[11] | 89.6 - 113.8[11] | <15[11] | <15[11] |
| ELISA | Estrone-3-Glucuronide (E1G) | Urine, Serum, Plasma, Fecal Extract | 7.38 pg/mL (Analytical Sensitivity)[12] | 15.6-1,000 pg/mL[12] | Not Specified | 3.8[12] | 5.6[12] |
| ELISA | Oestrone-3-Glucuronide (E1-3G) | Urine | 3.4 nmoles/24 h (Sensitivity)[13] | Not Specified | Not Specified | Not Specified | Not Specified |
| LC-MS/MS | Estriol-3-Glucuronide (E3-3G) | Urine | 10 ng/mL (LOD) | 0.9984 (0.1-20 µg/mL) | >85 | <10 | <10 |
Experimental Protocols for the Analysis of Urinary this compound
Accurate quantification of urinary E2G requires robust and validated experimental protocols. The two most common methodologies are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Enzymatic Hydrolysis of Glucuronide Conjugates
Since a significant portion of estradiol is excreted in a conjugated form, a hydrolysis step is often necessary to measure the total (free + conjugated) hormone.
Materials:
-
Urine sample
-
β-glucuronidase (from Helix pomatia or E. coli)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8) or Acetate buffer
-
Internal standards (for LC-MS/MS)
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
To a 0.5 mL aliquot of urine, add an appropriate volume of buffer.[8][9]
-
If using LC-MS/MS, add the internal standard solution.[8][9]
-
Add a sufficient amount of β-glucuronidase enzyme.
-
Vortex the mixture gently.
-
Incubate the sample at an appropriate temperature and duration (e.g., 37°C for 20 hours or 55°C for 2-3 hours).[8][9]
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for extraction and analysis.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and relatively cost-effective method for quantifying E2G. Commercial kits are widely available. The following is a general protocol for a competitive ELISA.
Materials:
-
ELISA plate pre-coated with a capture antibody
-
E2G standards and controls
-
Urine samples (diluted as necessary)
-
E2G-enzyme conjugate (e.g., HRP-conjugate)
-
Antibody specific to E2G
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Bring all reagents and samples to room temperature.
-
Pipette standards, controls, and diluted urine samples into the appropriate wells of the microplate.
-
Add the E2G-enzyme conjugate to each well.
-
Add the specific E2G antibody to initiate the competitive binding reaction.
-
Incubate the plate for a specified time and temperature (e.g., 2 hours at room temperature).
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of E2G in the samples by comparing their absorbance to the standard curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of E2G and can be used for the simultaneous measurement of multiple steroid metabolites.
Materials:
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., methanol (B129727) and water with formic acid)
-
Hydrolyzed urine samples
-
Solvents for solid-phase extraction (SPE) (e.g., methanol, water, elution solvent)
-
SPE cartridges (e.g., C18 or HLB)
Procedure:
1. Solid-Phase Extraction (SPE): a. Condition the SPE cartridge with methanol followed by water. b. Load the hydrolyzed urine sample onto the cartridge. c. Wash the cartridge with water to remove polar interferences. d. Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the analytes on the analytical column using a gradient elution program. c. Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for E2G and its internal standard. d. Quantify the concentration of E2G by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
This compound as a Metabolic Endpoint in Research and Drug Development
The measurement of urinary E2G is a valuable tool in various research and clinical settings.
-
Reproductive Endocrinology: Monitoring follicular development, ovulation, and luteal phase function.[4][13][14]
-
Oncology: Investigating the role of estrogen metabolism in hormone-dependent cancers, such as breast cancer.
-
Pharmacokinetics and Drug Metabolism: Assessing the impact of new chemical entities on estrogen metabolism and the activity of UGT enzymes.
-
Toxicology: Evaluating the endocrine-disrupting potential of environmental chemicals.
Conclusion
The urinary excretion of this compound is a robust and informative metabolic endpoint for assessing endogenous estradiol production and metabolism. Its non-invasive measurement through well-established analytical techniques like ELISA and LC-MS/MS provides valuable data for researchers, scientists, and drug development professionals across various disciplines. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation and interpretation of urinary E2G analysis in a laboratory setting. As our understanding of the intricate pathways of steroid hormone metabolism continues to grow, the role of urinary E2G as a key biomarker is poised to expand further.
References
- 1. csde.washington.edu [csde.washington.edu]
- 2. Estradiol: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Estrone-3-Glucuronide and Pregnanediol-3-Glucuronide Excretion Rates to Navigate the Continuum of Ovarian Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct radioimmunoassay of urinary estrogen and pregnanediol glucuronides during the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A liquid chromatography-mass spectrometry method for the simultaneous measurement of 15 urinary estrogens and estrogen metabolites: assay reproducibility and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrone-3-Glucuronide (E1G) Competitive ELISA Kit (EIA17E3) - Invitrogen [thermofisher.com]
- 13. mro.massey.ac.nz [mro.massey.ac.nz]
- 14. Correlation between plasma estradiol and estrone-3-glucuronide in urine during the monitoring of ovarian induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Estradiol 3-Glucuronide: A Pivotal Modulator in Hormone-Dependent Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol (B170435) 3-glucuronide (E2-3G), a major metabolite of 17β-estradiol (E2), has long been considered an inactive form of estrogen destined for excretion. However, emerging evidence reveals a more complex and active role for E2-3G within the tumor microenvironment of hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer. This technical guide delineates the multifaceted functions of E2-3G, focusing on its transport, metabolism, and signaling activities that contribute to cancer progression and potential therapeutic resistance. We will explore the dual mechanisms by which E2-3G exerts its influence: firstly, through intracellular conversion back to the potent E2 via β-glucuronidase, and secondly, through direct activation of the G protein-coupled estrogen receptor (GPER). This guide provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Introduction: The Emerging Role of a "Waste" Metabolite
17β-estradiol (E2) is a primary driver of proliferation in ER+ breast cancers. Its metabolism to more water-soluble conjugates, such as estradiol 3-glucuronide (E2-3G), is a critical step in its detoxification and elimination.[1] This process, primarily occurring in the liver, facilitates biliary and urinary excretion.[2] However, the tumor microenvironment is not a passive recipient of these metabolites. The expression of specific enzymes and transporters within cancer tissues can reverse this inactivation process, creating a localized estrogenic milieu that can fuel cancer growth. Furthermore, E2-3G itself can engage in signaling pathways distinct from the classical nuclear estrogen receptors.[3] Understanding these functions is paramount for developing more effective endocrine therapies and overcoming resistance.
Transport and Bioavailability of this compound
The cellular uptake and efflux of E2-3G are tightly regulated by a suite of transporters, which play a crucial role in its bioavailability within cancer cells.
Cellular Uptake: The Role of OATP Transporters
Organic Anion Transporting Polypeptides (OATPs) are key influx transporters that mediate the uptake of E2-3G from the extracellular space into cells. Several OATP isoforms are expressed in hormone-dependent cancers and contribute to the intracellular accumulation of E2-3G.
Cellular Efflux: The ABC Transporter Family
ATP-binding cassette (ABC) transporters, such as the Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pump E2-3G out of cells, a mechanism that can contribute to drug resistance.[4]
Quantitative Data on Transport Kinetics and Receptor Binding
The following tables summarize key quantitative data regarding the transport and receptor binding affinities of estradiol and its 3-glucuronide metabolite.
Table 1: Kinetic Parameters of this compound Transport
| Transporter | Substrate | K_m (μM) | V_max (pmol/mg protein/min) | Transport Efficiency (V_max/K_m) | Reference |
| OATP1B1 | E2-3G | 16.0 | 34.5 | 2.2 | [3] |
| OATP1B3 | E2-3G | 23.8 | 84.4 | 3.5 | [3] |
| OATP2B1 | E2-3G | 6.4 | 212.2 | 33.2 | [3] |
| MRP2 | E2-3G | 55.7 | 326 | 5.9 | [4] |
Table 2: Relative Binding Affinities (RBA) for Estrogen Receptors
| Ligand | Receptor | RBA (%) | Reference |
| Estradiol (E2) | ERα | 100 | [2] |
| Estradiol (E2) | ERβ | 100 | [2] |
| This compound (E2-3G) | ERα | ~0.02 | [2] |
| This compound (E2-3G) | ERβ | ~0.09 | [2] |
Signaling Pathways of this compound
E2-3G influences hormone-dependent cancer cells through two primary, interconnected pathways:
Pathway 1: Intracellular Conversion to Estradiol
The most significant mechanism of E2-3G action is its hydrolysis back to E2 by the enzyme β-glucuronidase, which is often overexpressed in the tumor microenvironment.[5][6] This local "reactivation" of estrogen leads to the stimulation of classical nuclear estrogen receptor (ERα) signaling pathways, promoting the transcription of genes involved in cell proliferation and survival.[7]
Pathway 2: Direct GPER-Mediated Signaling
E2-3G can also act as a direct, albeit low-potency, agonist of the G protein-coupled estrogen receptor (GPER), a membrane-associated receptor.[3] GPER activation initiates rapid, non-genomic signaling cascades, most notably the mitogen-activated protein kinase (MAPK/ERK) pathway.[8][9] This can lead to downstream effects on gene expression and cell proliferation, often in a manner that is independent of nuclear ERs and can contribute to endocrine therapy resistance.[2][10]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of E2-3G in hormone-dependent cancers.
β-Glucuronidase Activity Assay in Cancer Cell Lysates
This protocol describes a fluorometric assay to quantify β-glucuronidase activity in breast cancer cell lines such as MCF-7 or T47D.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
4-Methylumbelliferyl-β-D-glucuronide (4-MUG)
-
Stop solution (e.g., 0.2 M Glycine-NaOH, pH 10.4)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash with PBS and lyse the cells on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to each well. Include a blank with lysis buffer only.
-
Reaction Initiation: Add the 4-MUG substrate to each well to a final concentration of 1-2 mM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Subtract the blank reading and calculate the enzyme activity based on a standard curve of 4-methylumbelliferone (B1674119) (4-MU).
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This protocol outlines a method to assess the effect of E2-3G on the proliferation of ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Phenol (B47542) red-free culture medium supplemented with charcoal-stripped serum
-
This compound (E2-3G)
-
17β-estradiol (E2) as a positive control
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or opaque microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in phenol red-free medium with charcoal-stripped serum and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of E2-3G (e.g., 1 nM to 10 µM). Include wells with E2 (e.g., 10 nM) as a positive control and vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the cells for 3-5 days.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the effect of E2-3G on cell proliferation.
Western Blot Analysis of GPER-Mediated ERK Activation
This protocol describes how to detect the activation of the ERK signaling pathway upon E2-3G treatment.
Materials:
-
Breast cancer cell line expressing GPER (e.g., SKBR3 or engineered MCF-7)
-
Serum-free medium
-
This compound (E2-3G)
-
GPER agonist (e.g., G-1) as a positive control
-
GPER antagonist (e.g., G15) for specificity control
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and appropriate secondary antibodies.
-
SDS-PAGE and Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Starvation: Culture cells to 80% confluency and then serum-starve for 24 hours to reduce basal signaling.
-
Treatment: Treat the cells with E2-3G (e.g., 1 µM) for various short time points (e.g., 0, 5, 15, 30 minutes). Include controls with G-1 and pre-treatment with G15 followed by E2-3G.
-
Cell Lysis: Immediately lyse the cells on ice with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-ERK1/2 antibody.
-
Stripping and Reprobing: Strip the membrane and reprobe with anti-total-ERK1/2 antibody to confirm equal loading.
-
Detection and Analysis: Detect the protein bands using an appropriate chemiluminescence substrate and imaging system. Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Implications for Drug Development and Therapeutic Strategies
The dual role of E2-3G has significant implications for the treatment of hormone-dependent cancers:
-
Targeting β-glucuronidase: The development of specific inhibitors of β-glucuronidase could prevent the local reactivation of estrogens within the tumor, potentially enhancing the efficacy of aromatase inhibitors.
-
Modulating GPER Signaling: The GPER-mediated pathway represents a potential target for novel therapies, especially in endocrine-resistant tumors. The development of GPER-specific antagonists could block this alternative growth-promoting pathway.
-
Re-evaluating Endocrine Therapy Resistance: The conversion of E2-3G to E2 and the activation of GPER signaling may contribute to resistance to therapies like tamoxifen (B1202) and aromatase inhibitors. Monitoring the levels of E2-3G and β-glucuronidase activity in tumors could provide valuable prognostic information.
Conclusion
This compound is not merely an inert metabolite but an active participant in the complex hormonal landscape of hormone-dependent cancers. Its ability to be locally converted to the potent estradiol and to directly activate GPER-mediated signaling pathways underscores the need for a more nuanced understanding of estrogen metabolism and action in the tumor microenvironment. Further research into these pathways will undoubtedly pave the way for innovative therapeutic strategies to combat hormone-dependent malignancies.
References
- 1. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Estrogen Receptor in Cancer and Stromal Cells: Functions and Novel Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | G Protein-Coupled Estrogen Receptor: A Potential Therapeutic Target in Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
- 6. GPER Mediates Non-Genomic Effects of Estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Gut Microbial β-Glucuronidase in Estrogen Reactivation and Breast Cancer [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPER mediates enhanced cell viability and motility via non-genomic signaling induced by 17β-estradiol in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Species Differences in the Metabolism of Estradiol 3-Glucuronide: A Technical Guide
Executive Summary
Estradiol (B170435), the primary female sex hormone, undergoes extensive metabolism, with glucuronidation being a major pathway for its inactivation and elimination. The formation of Estradiol 3-glucuronide (E2-3G), a significant and naturally occurring conjugate, is a critical step in this process.[1] The metabolic fate of E2-3G is governed by a series of processes including its formation by UDP-glucuronosyltransferases (UGTs), transport across cellular membranes by uptake (e.g., OATP) and efflux (e.g., MRP) transporters, and potential hydrolysis back to active estradiol by microbial β-glucuronidases in the gut, facilitating enterohepatic circulation. Significant variations in these processes exist across different species, impacting the pharmacokinetic profile and physiological effects of estradiol. Understanding these differences is paramount for researchers, scientists, and drug development professionals in translating preclinical animal data to human outcomes, particularly in toxicology and pharmacology. This guide provides a detailed examination of the species-specific differences in E2-3G metabolism, presenting quantitative data, experimental methodologies, and pathway visualizations to facilitate a comprehensive understanding.
Phase II Metabolism: Formation of this compound
Glucuronidation is a primary Phase II metabolic reaction that conjugates estradiol with glucuronic acid, increasing its water solubility and facilitating its excretion.[2][3] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are present in the liver and various extrahepatic tissues.[2][4] The formation of E2-3G is specifically catalyzed by members of the UGT1A family, with UGT1A1 being identified as a key enzyme for this reaction in the human liver.[5]
Enzyme Kinetics and Species Comparison
The kinetics of E2-3G formation exhibit notable differences across species, which can influence the selection of animal models for preclinical studies. Studies comparing liver microsomes from humans, rats, and dogs have revealed distinct kinetic profiles. Human and rat liver microsomes show homotropic activation kinetics, whereas dog liver microsomes follow standard Michaelis-Menten kinetics.[6] This suggests that the regulatory mechanisms and potentially the UGT isoforms involved in E2-3G formation differ between canines and rodents/primates. Consequently, rats may serve as a more appropriate model than dogs for evaluating drug interactions involving this pathway.[6]
Data Presentation: Kinetic Parameters for Estradiol 3-Glucuronidation
| Species | Tissue | Kinetic Model | S₅₀ (μM) | Reference |
| Human | Liver Microsomes | Homotropic Activation | 12 | [6] |
| Rat | Liver Microsomes | Homotropic Activation | 22 | [6] |
| Dog | Liver Microsomes | Michaelis-Menten | N/A | [6] |
Experimental Protocol: In Vitro Glucuronidation Assay
Detailed methodologies are crucial for reproducing and comparing data on enzyme kinetics. A typical experimental protocol for assessing E2-3G formation in vitro is outlined below.
Objective: To determine the kinetic parameters of E2-3G formation in liver microsomes.
Materials:
-
Liver microsomes (human, rat, dog)
-
β-Estradiol (substrate)
-
Uridine 5′-diphospho-glucuronic acid (UDPGA) (cofactor)
-
Phosphate (B84403) buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Terminating solution (e.g., acetonitrile (B52724) or methanol)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes, phosphate buffer, and MgCl₂. Pre-incubate the mixture at 37°C.
-
Initiation: Start the reaction by adding varying concentrations of β-estradiol followed immediately by the cofactor, UDPGA.
-
Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction rate is linear.
-
Termination: Stop the reaction by adding a cold terminating solution, such as acetonitrile, which also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the formation of E2-3G using a validated LC-MS/MS method.
-
Data Analysis: Plot the reaction velocity against the substrate concentration. Fit the data to appropriate kinetic models (e.g., Michaelis-Menten, Hill equation for activation kinetics) to determine parameters like Km, Vmax, or S₅₀.
Mandatory Visualization: Experimental Workflow for Glucuronidation Assay
Membrane Transport of this compound
Once formed, E2-3G must be transported out of the hepatocyte for elimination. This process involves a coordinated effort between uptake transporters on the basolateral (blood-facing) membrane and efflux transporters on both the basolateral and apical (bile-facing) membranes.
Hepatic Uptake (Basolateral Transport)
The uptake of E2-3G from the bloodstream into liver cells is mediated by Organic Anion Transporting Polypeptides (OATPs). In humans, E2-3G is a substrate for OATP1B1, OATP1B3, and OATP2B1.[7][8] Notably, OATP2B1 demonstrates the highest transport efficiency for E2-3G due to its low Km and high Vmax values, suggesting it plays a primary role, especially at lower physiological concentrations.[7][8]
Data Presentation: Kinetic Parameters of Human OATP-Mediated E2-3G Uptake
| Transporter | Km (μM) | Vmax (pmol/mg protein/min) | Transport Efficiency (Vmax/Km) | Reference |
| OATP1B1 | 16.0 | 34.5 | 2.2 | [7][8] |
| OATP1B3 | 23.8 | 84.4 | 3.5 | [7][8] |
| OATP2B1 | 6.4 | 212.2 | 33.2 | [7][8] |
Biliary and Systemic Efflux (Apical/Basolateral Transport)
Efflux of E2-3G is handled by members of the ATP-binding cassette (ABC) transporter superfamily, primarily the Multidrug Resistance-Associated Proteins (MRPs). Human MRP2, located on the apical membrane, transports E2-3G into the bile, while MRP3, on the basolateral membrane, can efflux it back into the bloodstream.[9][10] The rat ortholog, Mrp2, also actively transports E2-3G.[11] Interestingly, there are kinetic differences between rat and human transporters. For instance, rat Mrp2-mediated transport of the isomer estradiol 17-glucuronide follows Michaelis-Menten kinetics, while human MRP2 shows cooperative kinetics, a difference that may also extend to E2-3G transport.[12]
Data Presentation: Kinetic Parameters of MRP-Mediated E2-3G Efflux
| Species | Transporter | Kinetic Parameter | Value | Unit | Reference |
| Human | MRP2 | Km | 180 - 790 (range for several glucuronides) | μM | [9] |
| Human | MRP3 | Km | < 20 (range for several glucuronides) | μM | [9] |
| Rat | Mrp2 | S₅₀ | 55.7 | μM | [11] |
| Rat | Mrp2 | Vmax | 326 | pmol/mg/min | [11] |
Experimental Protocol: Vesicular Transport Assay
This assay is the gold standard for characterizing the kinetics of specific transporters.
Objective: To determine if E2-3G is a substrate of a specific transporter (e.g., MRP2) and to calculate its kinetic parameters.
Materials:
-
Inside-out membrane vesicles prepared from cells overexpressing the transporter of interest (e.g., Sf9 or HEK293 cells expressing human MRP2 or rat Mrp2).[11][13]
-
Control vesicles (from cells not expressing the transporter).
-
Radiolabeled [³H]E2-3G.
-
Assay buffer (e.g., Tris-Mes, pH 7.4 with MgCl₂).
-
ATP and AMP (for ATP-dependent transport).
-
Rapid filtration apparatus.
-
Scintillation counter.
Procedure:
-
Vesicle Preparation: Isolate membrane vesicles from cultured cells expressing the target transporter.
-
Reaction Setup: Incubate the vesicles in assay buffer with varying concentrations of radiolabeled E2-3G.
-
Transport Initiation: Start the transport reaction by adding either ATP (to measure active transport) or AMP (as a negative control).
-
Incubation: Incubate at 37°C for a short, defined period.
-
Termination: Stop the reaction by adding a large volume of ice-cold stop buffer and immediately filtering the mixture through a filter membrane, which traps the vesicles but allows the free substrate to pass through.
-
Washing: Quickly wash the filters with stop buffer to remove any non-specifically bound substrate.
-
Quantification: Measure the radioactivity retained on the filter using a liquid scintillation counter. This represents the amount of substrate transported into the vesicles.
-
Data Analysis: Subtract the AMP-dependent uptake (non-specific binding and passive diffusion) from the ATP-dependent uptake to determine the specific transport rate. Calculate kinetic parameters by fitting the data to the appropriate model.
Mandatory Visualization: Cellular Transport Pathways of E2-3G in Hepatocyte
Enterohepatic Circulation and Microbial Metabolism
E2-3G excreted into the bile enters the gastrointestinal tract. Here, it can be hydrolyzed by β-glucuronidase enzymes produced by the gut microbiota.[1][14] This deconjugation process releases free estradiol, which can then be reabsorbed into the circulation, a process known as enterohepatic circulation.[15] This recycling can significantly prolong the half-life and systemic exposure to active estrogens.
Species Differences in Microbial Enzyme Activity
The composition and metabolic activity of the gut microbiome vary considerably between species, which in turn affects the rate of E2-3G hydrolysis. Studies comparing the β-glucuronidase (GUS) activity in fecal preparations from mice, rats, and humans have demonstrated significant differences in both enzyme kinetics and optimal pH conditions.[16] Human fecal GUS is most active at a neutral pH (7.4), whereas rodent enzymes prefer a more acidic environment (pH 6.5), reflecting the different physiological conditions of the respective intestinal tracts.[16]
Data Presentation: Species Comparison of Fecal β-Glucuronidase (GUS) Activity
| Species | Optimal pH | Km (μM) | Vmax (μmol/min/mg) | Reference |
| Human | 7.4 | 0.34 ± 0.047 | 5.17 ± 0.16 | [16] |
| Rat | 6.5 | 3.04 ± 0.34 | 4.48 ± 0.11 | [16] |
| Mouse | 6.5 | 6.51 ± 0.71 | 2.37 ± 0.06 | [16] |
| *Note: Kinetic parameters were determined using the model substrate wogonoside. |
Mandatory Visualization: Enterohepatic Circulation of Estradiol
Summary and Implications for Drug Development
The metabolism of this compound demonstrates clear and significant differences across common preclinical species and humans. These variations are evident at every stage of its metabolic pathway:
-
Formation: Kinetic models for UGT enzymes differ, with rats showing activation kinetics similar to humans, while dogs follow simpler Michaelis-Menten kinetics.[6]
-
Transport: The affinity and capacity of hepatic uptake (OATP) and efflux (MRP) transporters for E2-3G are distinct, with specific transporters like OATP2B1 playing a dominant role in humans.[7][8]
-
Hydrolysis: The activity and optimal conditions of gut microbial β-glucuronidases vary significantly, impacting the extent of enterohepatic circulation.[16]
These species-specific characteristics have profound implications for drug development. The choice of an appropriate animal model is critical for accurately predicting human pharmacokinetics and potential drug-drug interactions. For instance, the rat appears to be a more suitable model than the dog for studying interactions at the level of E2-3G formation.[6] Furthermore, the high inter-species variability underscores the importance of utilizing in vitro tools, such as human recombinant transporters and enzymes, to de-risk drug candidates early in development. Advanced models, such as humanized UGT1 mice, offer a promising avenue for more accurately predicting drug glucuronidation and its toxicological consequences in humans.[4] A thorough understanding of these metabolic differences is essential for bridging the gap between preclinical findings and clinical outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Species and Tissue Differences in β-Estradiol 17-Glucuronidation [jstage.jst.go.jp]
- 3. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 4. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic inactivation of estrogens in breast tissue by UDP-glucuronosyltransferase enzymes: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species differences in inhibition potential of nonsteroidal anti-inflammatory drugs against estradiol 3beta-glucuronidation between rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux transport of estrogen glucuronides by human MRP2, MRP3, MRP4 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MRP3 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 11. This compound is transported by the multidrug resistance-associated protein 2 but does not activate the allosteric site bound by estradiol 17-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multidrug resistance protein 2-mediated estradiol-17beta-D-glucuronide transport potentiation: in vitro-in vivo correlation and species specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transport of ethinylestradiol glucuronide and ethinylestradiol sulfate by the multidrug resistance proteins MRP1, MRP2, and MRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gut microbial β-glucuronidases reactivate estrogens as components of the estrobolome that reactivate estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biliary excretion and intestinal metabolism of progesterone and estrogens in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Structural Identification of 17β-Estradiol 3-(β-D-Glucuronide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies employed for the structural identification and characterization of 17β-estradiol 3-(β-D-glucuronide), a major metabolite of estradiol. This document details the key spectroscopic and spectrometric data, experimental protocols, and relevant biological pathways.
Core Compound Information
17β-Estradiol 3-(β-D-glucuronide) is a significant endogenous estrogen conjugate formed in the liver through the action of UDP-glucuronosyltransferases (UGTs)[1]. This process attaches a glucuronic acid moiety to the 3-hydroxyl group of 17β-estradiol, increasing its water solubility and facilitating its excretion from the body[1].
Chemical Structure:
Caption: Chemical structure of 17β-estradiol 3-(β-D-glucuronide).
Spectroscopic and Spectrometric Data
The structural elucidation of 17β-estradiol 3-(β-D-glucuronide) relies on a combination of analytical techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry Data
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of steroid glucuronides. Analysis is typically performed in negative ion mode using electrospray ionization (ESI).
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₈ | [2] |
| Molecular Weight | 448.5 g/mol | [2] |
| Precursor Ion ([M-H]⁻) | m/z 447.2 | [3] |
| Major Fragment Ion | m/z 271.1 | [3] |
| Fragmentation | Neutral loss of glucuronic acid (176 Da) | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton) Data (Predicted)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| Data not available |
¹³C NMR (Carbon) Data (Predicted)
| Carbon Assignment | Chemical Shift (δ) ppm |
| Data not available |
High-Performance Liquid Chromatography (HPLC) Data
HPLC is a fundamental technique for the separation and purification of steroid conjugates. The retention time is a key identifier under specific chromatographic conditions.
| Parameter | Value |
| Column | Phenyl column |
| Mobile Phase | Acetonitrile (B52724) and 50 mM ammonium (B1175870) phosphate (B84403) buffer (35:65, v/v) |
| Flow Rate | 1 mL/min |
| Retention Time | 3.23 min |
Experimental Protocols
Detailed methodologies are crucial for the reproducible identification and analysis of 17β-estradiol 3-(β-D-glucuronide).
Sample Preparation for LC-MS/MS Analysis
-
Spiking: Spike the sample (e.g., serum, urine) with an appropriate internal standard.
-
Extraction: Perform liquid-liquid extraction using a suitable solvent system (e.g., hexane:methyl tert-butyl ether).
-
Evaporation: Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 or phenyl-based reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transition: Monitor the transition from the precursor ion (m/z 447.2) to the product ion (m/z 271.1)[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified compound (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Filter the solution to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
-
Optimize acquisition parameters such as pulse sequence, acquisition time, and relaxation delays for the specific nucleus and experiment.
-
Mandatory Visualizations
Experimental Workflow for Structural Identification
Caption: A typical experimental workflow for the structural identification.
Estradiol Metabolism via Glucuronidation
Caption: The metabolic pathway of 17β-estradiol to its 3-glucuronide conjugate.
Estrogen Receptor Signaling Pathway (Genomic)
Caption: A simplified diagram of the genomic estrogen receptor signaling pathway.
References
- 1. Estradiol 3-glucuronide - Wikipedia [en.wikipedia.org]
- 2. This compound | C24H32O8 | CID 440713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
chemical properties and solubility of Estradiol 3-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and solubility of Estradiol (B170435) 3-glucuronide, a significant endogenous metabolite of estradiol. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.
Core Chemical Properties
Estradiol 3-glucuronide, also known as E2-3G, is the C3 glucuronide conjugate of 17β-estradiol.[1] The addition of the glucuronic acid moiety significantly increases the water solubility of estradiol, facilitating its excretion from the body.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₈ | [1][2] |
| Molecular Weight | 448.512 g/mol | [1][2] |
| CAS Number | 15270-30-1 | [1][3] |
| Synonyms | E2-3G, 17β-Estradiol 3-(β-D-glucuronide) | [1] |
Solubility Profile
The solubility of this compound is a critical parameter for its handling and use in experimental settings. As a conjugate, its solubility is markedly different from that of its parent compound, estradiol. The sodium salt of this compound exhibits enhanced solubility in aqueous solutions.
| Solvent | Solubility | Reference |
| Water | 10 mg/mL (sodium salt), described as much higher than unconjugated estrogens | [1][4] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (sodium salt) | [5] |
| Dimethylformamide (DMF) | 10 mg/mL (sodium salt) | [5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL (sodium salt) | [5] |
Experimental Protocols
Determination of Aqueous Solubility
A standardized method for determining the solubility of a test chemical in an aqueous medium can be adapted for this compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at a specific pH and temperature.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Water bath sonicator
-
Incubator at 37°C
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable organic solvent in which it is freely soluble (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution with the aqueous buffer to create a range of concentrations.
-
Equilibration:
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet any undissolved material.
-
Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Determination of Solubility: The highest concentration at which no precipitate is observed after equilibration and centrifugation is considered the aqueous solubility.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the sensitive and specific quantification of steroid glucuronides in biological matrices.
Objective: To identify and quantify this compound in a biological sample (e.g., plasma, urine).
Methodology:
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Solid Phase Extraction (SPE): Use a suitable SPE cartridge to extract and concentrate the analyte from the sample matrix. This step also helps in removing interfering substances.[7]
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) formate) is employed to achieve separation.
-
-
Mass Spectrometric Detection:
Biological Significance and Signaling Pathways
This compound is not merely an inactive metabolite. It can be deconjugated back to the highly active estradiol by the enzyme β-glucuronidase, which is present in various tissues.[1] This conversion allows for local estrogenic activity. Furthermore, this compound is a substrate for the multidrug resistance-associated protein 2 (MRP2), an important transporter involved in the efflux of various compounds from cells.[5][9]
Caption: Metabolic conversion and signaling of this compound.
Caption: General workflow for the analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C24H32O8 | CID 440713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ≥98% (HPLC), estradiol metbolite, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of steroids and their intact glucuronide conjugates in mouse brain by capillary liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is transported by the multidrug resistance-associated protein 2 but does not activate the allosteric site bound by estradiol 17-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
Estradiol 3-Glucuronide: A Comprehensive Technical Guide for Reproductive Health Biomarker Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estradiol (B170435) 3-glucuronide (E3G) is a major water-soluble metabolite of estradiol, the primary female sex hormone. Its concentration in biological fluids, particularly urine, closely mirrors serum estradiol levels, positioning it as a valuable non-invasive biomarker for assessing reproductive function. This technical guide provides an in-depth overview of E3G, including its biochemical synthesis, analytical methodologies for its quantification, and its applications in reproductive health monitoring, fertility assessment, and assisted reproductive technologies. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to support researchers and drug development professionals in leveraging E3G as a robust biomarker.
Introduction to Estradiol 3-Glucuronide
Estradiol, a potent estrogen, undergoes extensive metabolism, primarily in the liver, to facilitate its excretion.[1][2] One of the key metabolic pathways is glucuronidation, a Phase II detoxification process that conjugates estradiol with glucuronic acid, increasing its water solubility.[3][4] This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[3][5] Glucuronidation of estradiol can occur at either the 3 or 17β hydroxyl group, with the resulting metabolites being this compound (E3G) and estradiol 17β-glucuronide, respectively.[3] E3G is a significant metabolite and its levels in urine have been shown to correlate strongly with serum estradiol concentrations, making it a reliable indicator of follicular activity and overall estrogen status.[6][7][8]
Biochemical Pathway: Formation of this compound
The biosynthesis of E3G is an integral part of estrogen metabolism. The process begins with the enzymatic conversion of estradiol.
Key Steps in Estradiol Metabolism and E3G Formation:
-
Estradiol Production: Primarily synthesized in the ovaries, with smaller amounts produced in other tissues.
-
Hepatic Uptake: Circulating estradiol is taken up by the liver.[1]
-
Glucuronidation: In the endoplasmic reticulum of liver cells, UGT enzymes catalyze the transfer of a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the 3-hydroxyl group of estradiol.[3][9] Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A8, and UGT1A10, have been shown to catalyze the glucuronidation of estrogens.[3][10]
-
Excretion: The resulting E3G is a more water-soluble compound that is readily excreted from the body in urine and bile.[3][9]
Quantitative Data for this compound as a Biomarker
The utility of E3G as a biomarker is supported by quantitative data from various analytical methods and clinical studies.
Table 1: Performance Characteristics of E3G Immunoassays
| Parameter | ELISA Kit 1 | ELISA Kit 2 |
| Analyte | Estrone-3-Glucuronide (E1G) | Estrone-3-Glucuronide (E1G) |
| Sample Types | Serum, Plasma, Urine, Fecal Extracts, Cell Culture Medium | Urine |
| Assay Range | 2.7 - 6,000 pg/mL | N/A |
| Sensitivity | 23.2 pg/mL (overnight); 36.1 pg/mL (rapid) | N/A |
| Limit of Detection | 6.6 pg/mL (overnight); 10.1 pg/mL (rapid) | N/A |
| Cross-Reactivity | Estrone-3-Glucuronide (100%), Estrone Sulfate (133%), Estrone (66%), Estradiol (0.13%) | N/A |
| Reference | [11] | [12] |
*Note: Many commercial kits are for Estrone-3-Glucuronide (E1G), the major urinary metabolite of estrone, which also correlates well with serum estradiol.
Table 2: Correlation of Urinary E3G with Serum Estradiol (E2)
| Study Population | Analytical Method | Correlation Coefficient (r) | Significance | Reference |
| Normal Menstrual Cycles | Radioimmunoassay | 0.9209 | p < 0.01 | [7] |
| Ovarian Stimulation (IVF) | Radioimmunoassay | 0.9229 | p < 0.01 | [7] |
| Ovarian Stimulation (IVF) | Fluorescent Immunoassay | 0.81 | N/A | [6][8] |
| Ovarian Stimulation (IVF/Oocyte Cryopreservation) | At-home Immunoassay | 0.761 | N/A | [13][14] |
Table 3: Reference Ranges for Serum Estradiol (for correlation)
| Menstrual Cycle Phase | Serum Estradiol (pg/mL) |
| Follicular Phase | 20 - 350 |
| Mid-cycle Peak | 150 - 750 |
| Luteal Phase | 30 - 450 |
| Postmenopause | ≤ 20 |
| Source:[15] |
Experimental Protocols for E3G Quantification
Accurate and reliable quantification of E3G is crucial for its application as a biomarker. The two primary methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for quantifying E3G in various biological samples.[11][12][16]
Principle: A competitive immunoassay format is typically used. E3G in the sample competes with a labeled E3G conjugate for binding to a limited number of anti-E3G antibody binding sites. The amount of labeled E3G bound is inversely proportional to the concentration of E3G in the sample.
Detailed Protocol (based on a typical competitive ELISA kit):
-
Sample Preparation:
-
Urine samples may require dilution.
-
Serum or plasma may require an extraction step to remove interfering substances.
-
-
Assay Procedure:
-
Pipette standards and prepared samples into wells of a microtiter plate pre-coated with a capture antibody.
-
Add an E3G-enzyme conjugate to each well.
-
Add a polyclonal or monoclonal antibody specific for E3G to initiate the competitive binding reaction.
-
Incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C).[11]
-
Wash the plate multiple times to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme conjugate to produce a colorimetric signal.
-
Incubate for a short period to allow for color development.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[12]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of E3G in the samples by interpolating their absorbance values from the standard curve.
-
References
- 1. ClinPGx [clinpgx.org]
- 2. Estradiol glucuronide - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Stimulation of estradiol glucuronidation: a protective mechanism against estradiol-mediated carcinogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P–670 Urine estrone–3-glucuronide (E3G) assay: is there any place during ovarian stimulation for IVF cycles? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between plasma estradiol and estrone-3-glucuronide in urine during the monitoring of ovarian induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Glucuronidation of the steroid enantiomers ent-17β-estradiol, ent-androsterone and ent-etiocholanolone by the human UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Estrone-3-Glucuronide (E1G) Competitive ELISA Kit (EIA17E3) - Invitrogen [thermofisher.com]
- 13. At-home urine estrone-3-glucuronide quantification predicts oocyte retrieval outcomes comparably with serum estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. At-home urine estrone-3-glucuronide quantification predicts oocyte retrieval outcomes comparably with serum estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Estrone-3-Glucuronide ELISA Kits [thermofisher.com]
Methodological & Application
Application Note: Quantification of Estradiol 3-Glucuronide in Human Plasma via UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estradiol (E2), the most potent endogenous estrogen, undergoes extensive metabolism, primarily through conjugation, to facilitate its excretion.[1] Glucuronidation is a major metabolic pathway, resulting in conjugates such as Estradiol 3-glucuronide (E2-3G) and Estradiol 17-glucuronide.[1][2] Measuring these conjugated metabolites in circulation is crucial for understanding estrogen disposition, enterohepatic recirculation, and the overall hormonal milieu in various physiological and pathological states.[3] Traditional immunoassays often lack the specificity to distinguish between different estrogen metabolites, leading to potential cross-reactivity and inaccurate quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, specificity, and versatility.[4][5] This application note details a robust and sensitive UPLC-MS/MS method for the direct quantification of this compound in human plasma. The method utilizes solid-phase extraction for sample cleanup and negative ion mode electrospray ionization for detection, providing accurate and reproducible results suitable for clinical research and drug development.
Methodology
1. Materials and Reagents
-
Analytes: this compound (E2-3G) reference standard.
-
Internal Standard (IS): Deuterated this compound (e.g., E2-d4-3G) is recommended for optimal accuracy.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water.
-
Reagents: Formic acid, ammonium (B1175870) hydroxide.
-
Plasma: Human plasma (K2EDTA), stored at -80°C.
-
SPE: C18 solid-phase extraction cartridges.
2. Instrumentation
-
LC System: A UPLC system capable of binary gradient delivery (e.g., Waters ACQUITY UPLC).
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+ or Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.
3. Sample Preparation A solid-phase extraction (SPE) protocol is employed for sample cleanup and concentration.
4. UPLC Conditions The chromatographic conditions are optimized for the separation of E2-3G from endogenous plasma components.
-
Column: C18 reverse-phase column (e.g., 2.1 mm × 50 mm, <2 μm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 2.0 95 3.8 95 4.0 10 | 6.0 | 10 |
5. MS/MS Conditions The mass spectrometer is operated in negative ESI mode for optimal sensitivity of glucuronidated steroids.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: -4500 V.[1]
-
Temperature: 450 °C.[1]
-
MRM Transitions: The deprotonated molecule [M-H]⁻ at m/z 447 is used as the precursor ion. The major product ion results from the neutral loss of the glucuronic acid moiety (176 Da), yielding a fragment at m/z 271.[2]
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 447.2 271.1 | E2-d4-3G (IS) | 451.2 | 275.1 |
-
Optimization: Compound-dependent parameters such as declustering potential (DP) and collision energy (CE) must be optimized for maximum signal intensity.
Results: Method Performance Characteristics
The validation of a bioanalytical method ensures its reliability for intended applications.[4][6] Key validation parameters for this assay are summarized below, with representative performance data for estrogen glucuronide analysis.[7][8]
| Validation Parameter | Specification | Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 5 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy within ±20%, Precision ≤20% | 5 pg/mL |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 1.4 - 13.3% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 3.5 - 12.8% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -9.8% to 11.0% |
| Recovery | Consistent and reproducible | >85% |
| Matrix Effect | Minimal ion suppression/enhancement | CV < 15% |
| Selectivity | No interference at the retention time of the analyte | Passed |
Detailed Experimental Protocols
Protocol 1: Plasma Sample Preparation via Solid-Phase Extraction (SPE)
This protocol outlines the manual steps for extracting this compound from a 500 µL plasma sample.
-
Sample Thawing & Aliquoting:
-
Thaw frozen human plasma samples in a water bath at room temperature.
-
Vortex samples for 10 seconds to ensure homogeneity.
-
Aliquot 500 µL of plasma into a clean polypropylene (B1209903) tube.
-
-
Internal Standard Spiking:
-
Add 25 µL of the internal standard working solution (e.g., E2-d4-3G at 1 ng/mL) to each plasma sample, except for blank matrix samples.
-
Vortex for 5 seconds.
-
-
Protein Precipitation (Optional but Recommended):
-
Add 500 µL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube for SPE loading.
-
-
SPE Cartridge Conditioning:
-
Place C18 SPE cartridges (e.g., 100 mg, 3 mL) onto a vacuum manifold.
-
Condition the cartridges by passing 2 mL of methanol followed by 2 mL of deionized water through each cartridge. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the supernatant from step 3 onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridges with 2 mL of a 10% methanol in water solution to remove polar interferences.[5]
-
Dry the cartridges under high vacuum for 5 minutes to remove residual water.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and internal standard from the cartridges using 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (10% Methanol / 90% Water with 0.1% Formic Acid).
-
Vortex for 20 seconds and transfer the solution to an autosampler vial for UPLC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS System Operation and Data Acquisition
-
System Equilibration:
-
Equilibrate the UPLC system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Sequence Setup:
-
Create a sequence table in the instrument control software.
-
Include blank injections (reconstitution solvent) at the beginning to confirm system cleanliness.
-
Follow with calibration standards, quality control (QC) samples, and the unknown plasma samples.
-
-
Data Acquisition:
-
Initiate the sequence run.
-
Monitor the system pressure and chromatograms for any anomalies during the run.
-
Ensure the MS/MS is acquiring data in the specified MRM mode.
-
-
Data Processing:
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Quantify the concentration of this compound in the QC and unknown samples using the regression equation from the calibration curve.
-
Visualizations
Caption: Step-by-step workflow from plasma sample to final data analysis.
Caption: Core parameters for validating a bioanalytical LC-MS/MS method.
References
- 1. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion Mobility Spectrometry and Tandem Mass Spectrometry Analysis of Estradiol Glucuronide Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolian.com [resolian.com]
- 7. Validation of a GC- and LC-MS/MS based method for the quantification of 22 estrogens and its application to human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Competitive ELISA for Estradiol 3-Glucuronide (E3G)
Application Note and Protocol
Introduction
Estradiol 3-glucuronide (E3G) is a primary water-soluble metabolite of estradiol, the most potent endogenous estrogen in humans. The quantification of E3G in biological matrices, particularly urine, is a critical non-invasive method for monitoring ovarian function, predicting ovulation, and assessing estrogen exposure in both clinical and research settings. This application note describes the development and protocol for a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of E3G.
Principle of the Assay
This competitive ELISA is based on the competition between E3G in the sample and a fixed amount of horseradish peroxidase (HRP) labeled E3G for a limited number of binding sites on a specific anti-E3G antibody coated on a microplate.[1] During incubation, the E3G present in the sample competes with the E3G-HRP conjugate for binding to the immobilized antibody.[2] After a washing step to remove unbound components, a substrate solution (TMB) is added. The enzymatic reaction between HRP and the substrate results in color development.[3] The intensity of the color is inversely proportional to the concentration of E3G in the sample.[4] The reaction is stopped by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known E3G concentrations, from which the concentration of E3G in the unknown samples can be determined.
Principle of the competitive ELISA for E3G detection.
Materials and Reagents
-
Anti-E3G Antibody Coated Microplate (96-well)
-
This compound (E3G) Standard
-
E3G-HRP Conjugate
-
Assay Buffer
-
Wash Buffer Concentrate (20X)
-
TMB Substrate
-
Stop Solution (e.g., 0.18 M H₂SO₄)[5]
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocols
Reagent Preparation
-
Wash Buffer: Dilute the 20X Wash Buffer Concentrate 1:20 with distilled or deionized water.
-
E3G Standards: Prepare a serial dilution of the E3G Standard in Assay Buffer to obtain concentrations ranging from approximately 3.9 pg/mL to 1000 pg/mL.[6] A zero standard (Assay Buffer only) should also be included.
Assay Procedure
Experimental workflow for the E3G competitive ELISA.
-
Add Standards and Samples: Pipette 50 µL of each standard and sample into the appropriate wells of the anti-E3G antibody-coated microplate.
-
Add E3G-HRP Conjugate: Add 25 µL of the E3G-HRP Conjugate to each well.
-
Add Antibody: Add 25 µL of the anti-E3G antibody solution to each well (except for non-specific binding wells).
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on a plate shaker.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of diluted Wash Buffer.[2] Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Substrate Addition: Add 150 µL of TMB Substrate to each well.[3]
-
Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark.[5]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5]
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 20 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding E3G concentration on the x-axis. A four-parameter logistic curve fit is recommended.
-
Determine the concentration of E3G in the samples by interpolating their mean absorbance values from the standard curve.
Assay Performance Characteristics
The following tables summarize the expected performance characteristics of a competitive ELISA for E3G, based on data from commercially available kits for the closely related analyte, Estrone-3-glucuronide (E1G).
Table 1: Assay Performance
| Parameter | Typical Value | Reference |
| Assay Range | 15.6 - 1,000 pg/mL | [7] |
| Sensitivity (LOD) | ~7.38 pg/mL | [7] |
| Sample Volume | 50 µL | [7] |
| Incubation Time | 2.5 hours | |
| Intra-assay CV | < 10% | [7] |
| Inter-assay CV | < 15% | [7] |
Table 2: Antibody Cross-Reactivity
| Compound | % Cross-Reactivity | Reference |
| Estrone-3-glucuronide | 100 | |
| Estrone (B1671321) Sulfate | 133 | |
| Estrone | 66 | |
| Estradiol-3-glucuronide | 3.8 | [6] |
| Estradiol-3-Sulfate | 3.3 | [6] |
| Estradiol | 0.13 | |
| Estriol | < 0.1 | [6] |
| Pregnanediol Glucuronide | < 0.1 | [6] |
| Testosterone Glucuronide | < 0.01 |
Note: Cross-reactivity data is from an Estrone-3-glucuronide (E1G) ELISA kit and indicates the specificity of the antibody used in that assay. The cross-reactivity for an anti-E3G specific antibody would be expected to be highest for E3G.
Conclusion
The described competitive ELISA protocol provides a robust and sensitive method for the quantitative determination of this compound in biological samples. The assay is suitable for a variety of research and clinical applications where non-invasive monitoring of estrogen levels is required. Proper validation of the assay in the user's laboratory is recommended to ensure optimal performance for specific sample types and research questions.
References
- 1. Correlation between bilirubin glucuronidation and estradiol-3-gluronidation in the presence of model UDP-glucuronosyltransferase 1A1 substrates/inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medimabs.com [medimabs.com]
- 3. Validation of a reference ELISA for estrone glucuronide using urine samples normalized by dilution to a constant rate of urine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. Estrone-3-Glucuronide (E1G) Competitive ELISA Kit (EIA17E3) - Invitrogen [thermofisher.com]
- 6. arborassays.com [arborassays.com]
- 7. caymanchem.com [caymanchem.com]
Application Note: Solid-Phase Extraction of Estradiol 3-Glucuronide from Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction Estradiol (B170435) 3-glucuronide (E2G) is a primary water-soluble metabolite of estradiol, and its quantification in urine is a critical biomarker for assessing estrogen exposure and metabolism in clinical and research settings.[1][2] The complex nature of urine necessitates a robust sample preparation method to remove interfering substances and concentrate the analyte of interest prior to analysis by sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Solid-phase extraction (SPE) is a widely adopted and efficient technique for this purpose.[3][5] This document provides a detailed protocol for the extraction of Estradiol 3-glucuronide from human urine using reversed-phase C18 SPE cartridges.
Principle of the Method This protocol employs a reversed-phase SPE mechanism. The stationary phase consists of a nonpolar C18 sorbent. In the sample loading step, the moderately nonpolar this compound partitions from the polar aqueous urine sample and is retained on the sorbent. Subsequently, a polar wash solution is used to remove highly polar, water-soluble interferences from the cartridge. Finally, a nonpolar organic solvent is used to disrupt the hydrophobic interactions and elute the retained this compound, providing a cleaner, more concentrated sample suitable for analysis.
Experimental Protocol
1. Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., 500 mg, 6 mL)
-
Standards: this compound and a suitable stable isotope-labeled internal standard (e.g., Estradiol-d4-glucuronide).
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic Acid or Acetic Acid.
-
Equipment:
-
SPE vacuum manifold
-
Nitrogen evaporator with a water bath
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Calibrated pipettes
-
Polypropylene (B1209903) centrifuge tubes (15 mL)
-
Autosampler vials
-
2. Sample Pre-treatment
Proper sample pre-treatment is crucial for optimal analyte retention and removal of particulates.[5][6]
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.[3]
-
Transfer 1.0 mL of the clear supernatant to a clean polypropylene tube.
-
Spike the sample with the internal standard solution to correct for analyte loss during preparation and potential matrix effects.[3][4]
-
Dilute the urine by adding 1.0 mL of purified water (or a suitable buffer like 0.1% formic acid in water) to the tube.[5] Dilution reduces viscosity and helps minimize matrix interference.
-
Vortex the diluted sample for 10 seconds.
3. Solid-Phase Extraction (SPE) Procedure
The following steps should be performed using an SPE vacuum manifold. The general steps include conditioning, loading, washing, and eluting (CLWE).[7]
-
Cartridge Conditioning: This step wets the sorbent to ensure consistent interaction with the sample.[6]
-
Pass 5 mL of Methanol through the C18 cartridge.
-
Pass 5 mL of purified water through the cartridge.
-
Crucially, do not allow the sorbent bed to go dry after this step. [3] Leave a small amount of water above the top frit before sample loading.
-
-
Sample Loading:
-
Washing: This step removes polar interferences while the analyte of interest remains bound to the sorbent.
-
Wash the cartridge with 5 mL of 5% Methanol in water. This weak solvent wash helps remove salts and other highly polar matrix components.
-
After the wash solution has passed through, dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solution.
-
-
Elution: A strong organic solvent is used to desorb the analyte from the C18 sorbent.
-
Place clean collection tubes inside the manifold.
-
Elute the this compound from the cartridge by passing 5 mL of Methanol.
-
Collect the eluate for the next step.
-
4. Evaporation and Reconstitution
-
Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried residue in 100 µL of a suitable solvent, typically the initial mobile phase of the LC-MS/MS system (e.g., 50:50 Methanol:Water).
-
Vortex the reconstituted sample for 20 seconds to ensure the analyte is fully dissolved.
-
Transfer the final extract to an autosampler vial for analysis.
Data Presentation
The performance of an SPE method is evaluated by its recovery and reproducibility. The following table summarizes typical performance data for the extraction of estrogen metabolites and other glucuronides from urine using various SPE methods.
| Analyte/Compound Class | SPE Sorbent | Matrix | Average Recovery (%) | Reproducibility (RSD/CV %) | Reference |
| Estrogens (general) | C18 | Urine, Plasma | Essentially Quantitative | Not Specified | [9] |
| Ethyl Glucuronide (EtG) | Strong Anion Exchange (SAX) | Urine | ~80% | < 5.5% | [4] |
| Ethyl Glucuronide (EtG) | Aminopropyl (NH2) | Urine | Not Specified | < 7.5% (Inter-day) | [10] |
| Corticosteroids | Mixed-Mode Anion Exchange | Urine | 96 - 103% | 7 - 19% | [11] |
Note: Data for this compound specifically can vary based on the exact conditions and analytical method used. The values presented provide an expected range based on similar compounds.
Mandatory Visualization
Workflow for Solid-Phase Extraction of this compound
Caption: Workflow of the solid-phase extraction protocol for this compound.
References
- 1. Correlation between plasma estradiol and estrone-3-glucuronide in urine during the monitoring of ovarian induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. At-home urine estrone-3-glucuronide quantification predicts oocyte retrieval outcomes comparably with serum estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. Reversed-phase C18 cartridge for extraction of estrogens from urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of ethyl glucuronide determination in human urine and serum samples by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Synthesis of Deuterium-Labeled Estradiol 3-Glucuronide for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of steroid hormones and their metabolites, particularly in complex biological matrices, the use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision. This is especially true for methods employing mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Deuterium-labeled compounds are ideal internal standards as they exhibit nearly identical chemical and physical properties to their endogenous counterparts but are distinguishable by their higher mass.[1][2][3]
Estradiol (B170435) 3-glucuronide is a major metabolite of estradiol, an essential estrogenic hormone.[4] Accurate quantification of this metabolite is vital in various fields, including endocrinology, pharmacology, and clinical diagnostics. This application note provides a detailed protocol for the synthesis of deuterium-labeled Estradiol 3-glucuronide, intended for use as an internal standard in such analytical applications. The synthesis involves two key stages: the introduction of deuterium (B1214612) atoms onto the estradiol core and the subsequent glucuronidation at the 3-hydroxyl position.
Synthesis Overview
The synthesis of deuterium-labeled this compound can be approached through two primary routes for the glucuronidation step: chemical synthesis, most notably the Koenigs-Knorr reaction, and enzymatic synthesis utilizing UDP-glucuronosyltransferases (UGTs). This note will focus on a generalized chemical synthesis approach, which is often more adaptable for producing larger quantities required for internal standards.
The general synthetic scheme involves:
-
Deuteration of Estradiol: Introduction of deuterium atoms at specific positions of the estradiol molecule. This is typically achieved through methods like catalytic exchange reactions.
-
Protection of Functional Groups: Selective protection of the hydroxyl groups of the deuterated estradiol to ensure regioselective glucuronidation.
-
Glucuronidation: Coupling of the protected, deuterated estradiol with a protected glucuronic acid donor, often via the Koenigs-Knorr reaction.
-
Deprotection: Removal of all protecting groups to yield the final deuterium-labeled this compound.
-
Purification: Purification of the final product to a high degree of chemical and isotopic purity, typically using high-performance liquid chromatography (HPLC).
Experimental Protocols
Materials
-
Deuterium-labeled Estradiol (e.g., Estradiol-d3, Estradiol-d4)
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate
-
Silver carbonate or Cadmium carbonate
-
Anhydrous solvents (e.g., Dichloromethane (B109758), Toluene, Methanol)
-
Protecting group reagents (e.g., Acetic anhydride, Pyridine)
-
Deprotection reagents (e.g., Sodium methoxide (B1231860) in methanol)
-
Reagents for workup and purification (e.g., Celite, Silica (B1680970) gel, HPLC solvents)
Protocol 1: Chemical Synthesis via Koenigs-Knorr Reaction
Step 1: Protection of Deuterated Estradiol (if necessary)
-
Note: Selective protection of the 17-hydroxyl group may be required to favor glucuronidation at the 3-position. This can be achieved using various protecting group strategies known in steroid chemistry.
Step 2: Koenigs-Knorr Glucuronidation
-
Dissolve the deuterated estradiol precursor in an anhydrous solvent such as dichloromethane or toluene.
-
Add a silver or cadmium salt (e.g., silver carbonate, cadmium carbonate) as a promoter.
-
To this suspension, add a solution of protected glucuronic acid bromide donor (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate) in the same anhydrous solvent, dropwise, under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reaction mixture at room temperature in the dark for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the metal salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected glucuronide.
Step 3: Deprotection
-
Dissolve the crude protected glucuronide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the solution with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Further purify the product using preparative high-performance liquid chromatography (HPLC) to achieve high purity (>95%).
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and isotopic enrichment.
Protocol 2: Enzymatic Synthesis (Conceptual)
Conceptual Steps:
-
Incubate the deuterium-labeled estradiol with human liver microsomes or a recombinant UGT1A1 enzyme preparation.
-
Provide the necessary cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA).
-
Maintain the reaction at 37°C for a specified period.
-
Terminate the reaction and extract the product.
-
Purify the product using HPLC.
Data Presentation
Table 1: Physicochemical Properties of Deuterium-Labeled this compound
| Property | Value |
| Chemical Formula | C₂₄H₂₉D₃O₈ |
| Molecular Weight | 451.52 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
| Purity (by HPLC) | >95% |
| Isotopic Enrichment | ≥98% Deuterated forms |
Note: The exact molecular weight and formula will vary depending on the number of deuterium atoms incorporated (e.g., d3, d4).
Table 2: Illustrative Characterization Data
| Analysis | Expected Results |
| ¹H NMR | Spectrum consistent with the structure of this compound, with reduced signal intensity at the positions of deuterium labeling. |
| ¹³C NMR | Spectrum consistent with the structure of this compound. |
| Mass Spectrometry (HRMS) | Calculated m/z for [M-H]⁻ corresponding to the deuterated product (e.g., for C₂₄H₂₈D₃O₈⁻). |
Visualizations
Synthetic Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Differential modulation of UDP-glucuronosyltransferase 1A1 (UGT1A1)-catalyzed estradiol-3-glucuronidation by the addition of UGT1A1 substrates and other compounds to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Estradiol 3-glucuronide in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction and Background
Estradiol (B170435) 3-glucuronide (E2-3G) is a primary and naturally occurring conjugated metabolite of 17β-estradiol (E2), the most potent endogenous estrogen.[1] Formed predominantly in the liver via UDP-glucuronosyltransferase enzymes, glucuronidation significantly increases the water solubility of estradiol, facilitating its excretion into urine and bile.[1] In cell culture experiments, E2-3G is a critical tool for investigating the activity of specific drug transporters, particularly those involved in hepatic drug disposition and drug-drug interactions (DDIs).
Unlike its regioisomer, estradiol 17β-glucuronide (E2-17G), which is known to be a cholestatic agent, E2-3G is non-cholestatic.[2][3] Its primary application in vitro is as a substrate for various uptake and efflux transporters, making it invaluable for characterizing the function and inhibition of these proteins.
Mechanism of Action in Cell Culture
The primary utility of E2-3G in cell culture is not for its direct estrogenic effects, which are significantly lower than estradiol, but as a specific substrate for membrane transporters.[4] Its transport across cellular membranes is mediated by two main families of transporters:
-
Uptake Transporters: Organic Anion Transporting Polypeptides (OATPs) located on the basolateral membrane of hepatocytes (the side facing the blood) are responsible for the uptake of E2-3G into the cells. Key human transporters include OATP1B1, OATP1B3, and OATP2B1.[5][6]
-
Efflux Transporters: ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), mediate the efflux of E2-3G from cells, either into the bile canaliculi (apical membrane) or back into the bloodstream (basolateral membrane).[2][7] MRP2, MRP3, and BCRP have been identified as key efflux transporters for E2-3G.[2][7]
Additionally, in cell types expressing the enzyme β-glucuronidase, E2-3G can be deconjugated back to its parent compound, estradiol, thereby exerting estrogenic effects through binding to estrogen receptors.[1]
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative data for the interaction of Estradiol 3-glucuronide with various cellular transporters, as determined in in-vitro experimental systems.
Table 1: Kinetic Parameters of E2-3G with Human Hepatic Uptake Transporters
| Transporter | Cell System | K_m_ (μM) | Reference |
|---|---|---|---|
| OATP1B1 | Transfected HEK293 | 16.0 | [5][6] |
| OATP1B3 | Transfected HEK293 | 23.8 | [5][6] |
| OATP2B1 | Transfected HEK293 | 6.4 |[5][6] |
K_m_ (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum. A lower K_m_ value indicates a higher affinity of the transporter for the substrate.
Table 2: Kinetic and Inhibitory Parameters of E2-3G with Efflux Transporters
| Transporter | Species | Parameter | Value (μM) | Reference |
|---|---|---|---|---|
| MRP2 | Rat | K_m_ | 122 | [8] |
| MRP2 | Human | K_m_ | 180 - 790 | [7] |
| MRP3 | Human | K_m_ | < 20 | [7] |
| MRP2 | Rat | IC_50_ (vs. E2-17G) | 14.2 | [2][8] |
| MRP4 | N/A | IC_50_ | ~100 | [8] |
| MRP7 | N/A | IC_50_ | ~100 |[8] |
IC_50_ is the concentration of an inhibitor required to reduce the activity of a transporter by 50%.
Key Signaling and Transport Pathways
The following diagrams illustrate the primary mechanisms of action and experimental workflows associated with this compound.
Caption: Hepatic transport of this compound (E2-3G).
Caption: Experimental workflow for an OATP-mediated uptake assay.
Caption: Mechanism of estrogenic action via deconjugation.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes how to prepare a stock solution of this compound for use in cell culture.
Materials:
-
This compound (E2-3G) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[8]
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, appropriate cell culture medium or buffer (e.g., Hank's Balanced Salt Solution, HBSS)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Aseptically weigh the required amount of E2-3G powder. The molecular weight will vary depending on the salt form (e.g., sodium salt ~470.5 g/mol ).
-
Dissolve the powder in cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing gently.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the E2-3G stock solution at room temperature.
-
Perform serial dilutions in the appropriate pre-warmed (37°C) cell culture medium or assay buffer to achieve the final desired concentrations.
-
Crucial: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to prevent solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest E2-3G concentration.
-
Protocol 2: In Vitro OATP-Mediated Uptake Assay
This protocol details a method to measure the uptake of E2-3G in cells transiently expressing a specific OATP transporter, adapted from published studies.[5]
Materials:
-
HEK293T cells (or other suitable host cell line)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Plasmid DNA for the human OATP of interest (e.g., OATP1B1) and an empty vector control
-
Transfection reagent (e.g., Lipofectamine® 3000 or similar)
-
Poly-D-lysine coated 24-well or 96-well cell culture plates
-
Uptake Buffer (e.g., HBSS, pH 7.4)
-
Ice-cold Wash Buffer (e.g., PBS, pH 7.4)
-
Lysis solution (e.g., water, or buffer with 0.1% Triton X-100)
-
E2-3G working solutions and vehicle control
Procedure:
-
Cell Seeding:
-
One day before transfection, seed HEK293T cells onto a Poly-D-lysine coated plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Transfect the cells with either the OATP-expressing plasmid or the empty vector control according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Protein Expression:
-
Incubate the cells for 24-48 hours post-transfection at 37°C and 5% CO₂ to allow for sufficient expression of the transporter protein.
-
-
Uptake Assay:
-
Gently aspirate the culture medium from all wells.
-
Wash the cells twice with pre-warmed (37°C) Uptake Buffer.
-
Aspirate the buffer and add the pre-warmed E2-3G working solutions (at various concentrations) or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 2-5 minutes; the linear range of uptake should be determined empirically).
-
-
Stopping the Reaction:
-
To stop the uptake, rapidly aspirate the E2-3G solution and immediately wash the cells three times with ice-cold Wash Buffer.
-
-
Cell Lysis:
-
Aspirate the final wash buffer completely.
-
Lyse the cells by adding Lysis Solution and performing three freeze-thaw cycles (e.g., -80°C to room temperature).[5]
-
-
Sample Analysis:
-
Collect the cell lysates.
-
Determine the protein concentration in each lysate for normalization purposes (e.g., using a BCA assay).
-
Quantify the concentration of E2-3G in the lysates using a validated LC-MS/MS method.[5]
-
Calculate the uptake rate (e.g., in pmol/mg protein/min) and subtract the uptake in empty vector-transfected cells to determine the specific OATP-mediated transport.
-
Protocol 3: Assessing Estrogenic Activity using a Proliferation Assay
This protocol can be used to determine if E2-3G exerts estrogenic effects in a hormone-responsive cell line, such as the MCF-7 breast cancer cell line, which expresses β-glucuronidase.
Materials:
-
MCF-7 cells[9]
-
Phenol (B47542) red-free cell culture medium (e.g., DMEM/F12)[9]
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS) to remove endogenous steroids[9]
-
96-well clear cell culture plates
-
E2-3G working solutions
-
17β-estradiol (E2) as a positive control
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Hormone Deprivation:
-
Culture MCF-7 cells in phenol red-free medium supplemented with 5-10% CS-FBS for a minimum of 3-4 days to deplete intracellular steroid hormone levels.[9]
-
-
Cell Seeding:
-
Seed the hormone-deprived MCF-7 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of the same medium. Allow cells to attach overnight.
-
-
Treatment:
-
Aspirate the medium and replace it with 100 µL of fresh medium containing serial dilutions of E2-3G, a positive control (e.g., 10 nM E2), or a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.[10]
-
-
MTT Assay for Proliferation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT. Be careful not to disturb the formazan (B1609692) crystals.
-
Add 100 µL of Solubilization Solution to each well and pipette gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control to determine the percent change in cell proliferation.
-
Plot the dose-response curve to evaluate the proliferative effect of E2-3G.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound is transported by the multidrug resistance-associated protein 2 but does not activate the allosteric site bound by estradiol 17-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of cholestasis induced by estradiol-17 beta-D-glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estradiol glucuronide - Wikipedia [en.wikipedia.org]
- 5. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efflux transport of estrogen glucuronides by human MRP2, MRP3, MRP4 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioimmunoassay (RIA) of Estradiol 3-Glucuronide (E3G)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the quantitative measurement of Estradiol (B170435) 3-glucuronide (E3G), a key metabolite of estradiol, in biological samples using a competitive radioimmunoassay (RIA). This assay is a valuable tool for endocrinology research, fertility monitoring, and in the development of therapeutic agents that may influence estrogen metabolism.
Introduction
Estradiol, the most potent endogenous estrogen, undergoes extensive metabolism, primarily in the liver, to facilitate its excretion. A major metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which conjugates estradiol to glucuronic acid, forming water-soluble metabolites such as Estradiol 3-glucuronide (E3G).[1][2][3][4] The measurement of E3G in biological fluids like urine and serum provides a non-invasive and reliable indicator of estradiol production and metabolism.[5][6][7] Radioimmunoassay (RIA) offers a highly sensitive and specific method for the quantification of E3G.[8][9][10]
The principle of the E3G RIA is based on the competition between unlabeled E3G in the sample and a fixed amount of radiolabeled E3G (tracer) for a limited number of binding sites on a specific anti-E3G antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled E3G in the sample.
Metabolic Pathway of Estradiol Glucuronidation
Estradiol is metabolized through several pathways, including hydroxylation, methylation, and conjugation. Glucuronidation is a critical step in the detoxification and elimination of estrogens. The following diagram illustrates the metabolic conversion of estradiol to this compound.
Experimental Protocols
This section provides a detailed protocol for the measurement of E3G in biological samples using a competitive RIA.
Materials and Reagents
-
Anti-E3G Antibody (specific for this compound)
-
¹²⁵I-labeled this compound (Tracer)
-
This compound Standards (Calibrators) of known concentrations
-
Control Samples (low and high concentrations)
-
Assay Buffer (e.g., phosphate-buffered saline with protein stabilizer)
-
Precipitating Reagent (e.g., second antibody and/or polyethylene (B3416737) glycol)
-
Scintillation Fluid or Gamma Counter Tubes
-
Vortex Mixer
-
Centrifuge (refrigerated)
-
Gamma Counter
-
Precision Pipettes and Tips
Sample Collection and Preparation
Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1000 x g for 15 minutes.
-
Aliquot the serum into clean tubes.
-
Samples can be stored at 2-8°C for up to 24 hours or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[11]
Urine:
-
Collect a 24-hour or first-morning urine sample.
-
To account for variations in urine volume, creatinine (B1669602) levels should be measured and E3G concentrations expressed per milligram of creatinine.[7]
-
Urine samples may require dilution with assay buffer prior to the assay.[8]
-
Store samples at -20°C until analysis.
Assay Procedure
The following diagram outlines the general workflow for a competitive radioimmunoassay.
Step-by-Step Protocol:
-
Label Tubes: Label tubes in duplicate for blanks, standards, controls, and unknown samples.
-
Pipetting:
-
Pipette a specific volume (e.g., 100 µL) of assay buffer into the blank tubes.
-
Pipette the same volume of each standard, control, and sample into their respective tubes.
-
-
Add Tracer: Add a fixed amount (e.g., 100 µL) of ¹²⁵I-labeled E3G to all tubes.
-
Add Antibody: Add a fixed amount (e.g., 100 µL) of the anti-E3G antibody to all tubes except the "Total Counts" tubes.
-
Incubation: Vortex all tubes gently and incubate for a specified time and temperature (e.g., 2 hours at 37°C or overnight at 4°C) to allow for competitive binding to reach equilibrium.
-
Separation:
-
Add the precipitating reagent to all tubes (except "Total Counts").
-
Incubate as recommended by the reagent manufacturer (e.g., 30 minutes at 4°C).
-
Centrifuge the tubes at a specified force (e.g., 1500 x g) for a set time (e.g., 15 minutes) to pellet the antibody-bound fraction.
-
Carefully decant or aspirate the supernatant.
-
-
Counting: Measure the radioactivity in the pellet of each tube using a gamma counter.
Data Analysis
-
Calculate the average counts per minute (CPM) for each duplicate set.
-
Generate a standard curve by plotting the percentage of bound tracer (%B/B₀) against the concentration of the E3G standards.
-
%B/B₀ = [(CPM of Standard or Sample - CPM of Blank) / (CPM of Zero Standard - CPM of Blank)] x 100
-
-
Determine the concentration of E3G in the unknown samples by interpolating their %B/B₀ values from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used for the samples.
The following diagram illustrates the principle of competitive binding in this RIA.
Performance Characteristics
The performance of an E3G RIA is determined by its sensitivity, specificity, and precision. The following tables summarize typical performance data, which may vary between different assay kits and laboratories.
Table 1: Sensitivity and Measurement Range
| Parameter | Typical Value |
| Limit of Detection (LoD) | 10 - 25 pg/mL |
| Measurement Range | 20 - 5,000 pg/mL |
Note: The LoD is the lowest concentration of E3G that can be distinguished from the blank with a certain level of confidence.
Table 2: Specificity and Cross-Reactivity
The specificity of the antibody is crucial for accurate measurement. Cross-reactivity with other structurally related steroids should be minimal.
| Compound | % Cross-Reactivity |
| This compound | 100 |
| Estradiol | < 5.0 |
| Estrone | < 15.0 |
| Estriol | < 1.0 |
| Estradiol 17β-glucuronide | Variable, should be low |
| Estrone 3-glucuronide | Variable, may show some cross-reactivity |
| Progesterone | Not Detectable |
| Testosterone | Not Detectable |
Data compiled from representative estradiol RIA kit inserts which include cross-reactivity data for estradiol glucuronide.[11] Specific cross-reactivity profiles will vary depending on the antibody used.
Table 3: Precision
Precision is assessed by the coefficient of variation (CV) for intra-assay (within-run) and inter-assay (between-run) measurements.
| Parameter | Low Control CV (%) | High Control CV (%) |
| Intra-assay Precision | < 10% | < 10% |
| Inter-assay Precision | < 15% | < 15% |
Applications in Research and Drug Development
-
Fertility and Menstrual Cycle Monitoring: Urinary E3G levels correlate well with serum estradiol and can be used to track follicular development and predict ovulation.[5][6]
-
Endocrine Research: Studying estrogen metabolism in various physiological and pathological conditions.
-
Oncology Research: Investigating the role of estrogen metabolism in hormone-dependent cancers.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Assessing the impact of new drug candidates on estrogen production and metabolism.
-
Toxicology Studies: Evaluating the endocrine-disrupting potential of chemical compounds.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Counts in All Tubes | - Tracer degradation- Pipetting error (missed tracer or antibody) | - Use fresh tracer- Review pipetting technique |
| High Non-Specific Binding | - Inadequate separation step- Poor quality precipitating reagent | - Ensure complete decanting of supernatant- Use fresh precipitating reagent |
| Poor Precision (High CV) | - Inconsistent pipetting- Improper mixing | - Use calibrated pipettes- Ensure thorough vortexing |
| Sample Values Out of Range | - Sample concentration too high or too low | - Dilute high concentration samples- Concentrate low concentration samples (if possible) |
Conclusion
The radioimmunoassay for this compound is a robust and sensitive method for quantifying this important estrogen metabolite in biological samples. Adherence to a well-defined protocol and quality control measures are essential for obtaining accurate and reproducible results. This assay serves as a critical tool for researchers and professionals in various fields, enabling deeper insights into estrogen biology and its role in health and disease.
References
- 1. Metabolic inactivation of estrogens in breast tissue by UDP-glucuronosyltransferase enzymes: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct radioimmunoassay of urinary estrogen and pregnanediol glucuronides during the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between plasma estradiol and estrone-3-glucuronide in urine during the monitoring of ovarian induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of estrogen measurements in serum and urine of premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The direct radioimmunoassay of oestrogen glucuronides in human female urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A direct radioimmunoassay of this compound using specific antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The direct radioimmunoassay of oestrogen glucuronides in human female urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. demeditec.com [demeditec.com]
Application Notes and Protocols for Estradiol 3-glucuronide in Transporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) 3-glucuronide (E23G), a major metabolite of estradiol, is a crucial endogenous substrate for a variety of clinically relevant drug transporters. Its interaction with these transporters makes it an invaluable tool in drug discovery and development for characterizing the potential of new chemical entities to act as substrates or inhibitors of key transport proteins. Understanding these interactions is vital for predicting drug disposition, potential drug-drug interactions (DDIs), and toxicity.
This document provides detailed application notes and protocols for utilizing Estradiol 3-glucuronide as a probe substrate in transport protein assays, focusing on Organic Anion Transporting Polypeptides (OATPs) and ATP-binding cassette (ABC) transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP).
Transporter Interactions and Kinetic Data
This compound is a substrate for several key uptake and efflux transporters. The following tables summarize the known kinetic parameters for these interactions.
Table 1: Kinetic Parameters of this compound Transport by OATPs [1]
| Transporter | Michaelis-Menten Constant (Km) (μM) | Maximum Velocity (Vmax) (pmol/mg protein/min) |
| OATP1B1 | 16.0 | 34.5 |
| OATP1B3 | 23.8 | 84.4 |
| OATP2B1 | 6.4 | 212.2 |
Table 2: Kinetic Parameters of this compound Transport by ABC Transporters
| Transporter | Michaelis-Menten Constant (Km) (μM) |
| MRP2 | 180 - 790[2] |
| MRP3 | < 20[2] |
| BCRP | Data not available |
Table 3: IC50 Values of Inhibitors for this compound Transport
| Transporter | Inhibitor | IC50 (μM) |
| MRP2 | Estradiol-17β-glucuronide | 33.4[3] |
| MRP2 | Estriol 16α-(β-D-glucuronide) | 2.23[3] |
| OATP1B1 | Rifampicin | Weak inhibition[1] |
| OATP1B3 | Rifampicin | Strong inhibition[1] |
| OATP2B1 | Rifampicin | Weak inhibition[1] |
Signaling and Transport Pathways
The transport of this compound across cellular membranes is a critical step in its disposition. The following diagram illustrates the key transporters involved in the hepatic uptake and efflux of E23G.
Caption: Hepatic transport of this compound.
Experimental Protocols
Protocol 1: OATP-Mediated Uptake of this compound in Transfected HEK293 Cells
This protocol describes a cell-based assay to determine if a test compound is a substrate or inhibitor of OATP1B1, OATP1B3, or OATP2B1 using this compound as the probe substrate.
Workflow Diagram:
Caption: OATP uptake assay workflow.
Materials:
-
HEK293 cells stably transfected with OATP1B1, OATP1B3, or OATP2B1
-
Mock-transfected HEK293 cells (control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
[3H]-Estradiol 3-glucuronide
-
Uptake Buffer: 100 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4[1]
-
Ice-cold Wash Buffer (same as uptake buffer)
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail
-
24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the OATP-expressing and mock-transfected HEK293 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.[1]
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells three times with pre-warmed (37°C) uptake buffer.[1]
-
For substrate assessment: Add the uptake buffer containing [3H]-Estradiol 3-glucuronide (e.g., 5 µM) to the cells.[1]
-
For inhibition assessment: Pre-incubate the cells with the test compound in uptake buffer for a specified time, then add the uptake buffer containing [3H]-Estradiol 3-glucuronide and the test compound.
-
Incubate the plates at 37°C for a predetermined linear uptake time (e.g., 2 minutes).[1]
-
-
Stopping the Reaction and Cell Lysis:
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.
-
-
Quantification and Data Analysis:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use another portion of the cell lysate to determine the protein concentration using a standard method (e.g., BCA assay).
-
Calculate the net uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP-expressing cells.
-
For inhibition studies, calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: ABC Transporter-Mediated Vesicular Transport of this compound
This protocol describes an in vitro method to assess the interaction of test compounds with efflux transporters like MRP2 and BCRP using inside-out membrane vesicles prepared from Sf9 cells.
Workflow Diagram:
Caption: Vesicular transport assay workflow.
Materials:
-
Inside-out membrane vesicles from Sf9 cells expressing the transporter of interest (e.g., MRP2, BCRP) and control vesicles.
-
[3H]-Estradiol 3-glucuronide
-
Transport Buffer: e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2
-
ATP solution (e.g., 4 mM in transport buffer)
-
AMP solution (e.g., 4 mM in transport buffer, as a negative control)
-
Ice-cold Wash Buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl)
-
96-well filter plates (e.g., glass fiber)
-
Scintillation cocktail
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing the membrane vesicles (e.g., 50 µg protein), [3H]-Estradiol 3-glucuronide (at a concentration near its Km), and transport buffer in a 96-well plate.
-
For inhibition assays, add the test compound at various concentrations.
-
-
Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the transport by adding pre-warmed ATP solution. For the negative control, add AMP solution.
-
Incubate at 37°C for a predetermined linear time (e.g., 5 minutes).
-
-
Termination and Filtration:
-
Stop the reaction by adding a large volume of ice-cold wash buffer to each well, followed by rapid filtration through a 96-well filter plate to trap the vesicles.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound substrate.
-
-
Quantification and Data Analysis:
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the values obtained with AMP from those with ATP.
-
For inhibition studies, determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a versatile and physiologically relevant substrate for studying a range of important drug transporters. The protocols provided herein offer a robust framework for assessing the potential of drug candidates to interact with OATPs and key ABC transporters. Careful execution of these assays and interpretation of the resulting data will provide valuable insights into the pharmacokinetic and DDI profiles of new chemical entities, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux transport of estrogen glucuronides by human MRP2, MRP3, MRP4 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is transported by the multidrug resistance-associated protein 2 but does not activate the allosteric site bound by estradiol 17-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Estradiol 3-Glucuronide and 17-Glucuronide Isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Estradiol (B170435), the most potent human estrogen, undergoes extensive metabolism, primarily through glucuronidation, to facilitate its excretion. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of two primary positional isomers: Estradiol 3-glucuronide (E2-3G) and Estradiol 17β-glucuronide (E2-17G).[1] These isomers exhibit different biological activities and are substrates for different enzymes.[1] Therefore, their accurate separation and quantification are crucial in endocrinology, drug metabolism, and clinical diagnostics. This application note presents a robust LC-MS/MS protocol for the baseline separation and sensitive quantification of E2-3G and E2-17G in biological matrices.
Metabolic Pathway of Estradiol Glucuronidation
Estradiol is conjugated with glucuronic acid at either the 3-hydroxyl or the 17β-hydroxyl position.[2] This conjugation increases the water solubility of estradiol, preparing it for elimination from the body.[3][4] The formation of these glucuronides is a critical step in estrogen detoxification.[5]
Experimental Protocol
This protocol provides a method for the extraction and analysis of this compound and Estradiol 17-glucuronide from human plasma.
Materials and Reagents
-
This compound (≥95% purity)
-
Estradiol 17β-glucuronide (≥95% purity)
-
Estradiol-d4 3-glucuronide (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium acetate (B1210297) (≥99%)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Thaw plasma samples on ice. To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., 100 ng/mL Estradiol-d4 3-glucuronide) and vortex. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis
The separation of these isomers requires a high-efficiency HPLC/UHPLC column. A C18 stationary phase is commonly effective.[6]
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC system |
| Column | Agela Venusil XBP C18 (2.1 mm × 50 mm, 5 µm) or equivalent[6] |
| Column Temperature | 40°C[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[6] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 5 µL |
| Gradient | 0-1 min, 10% B; 2.0 min, 95% B; 2.0-3.8 min, 95% B; 4.0-6.0 min, 10% B[6] |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[6] |
| Ion Spray Voltage | -4500 V[6] |
| Source Temperature | 450°C[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions and MS Parameters
Monitoring specific precursor-to-product ion transitions provides high selectivity and sensitivity. Upon fragmentation, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is observed.[7]
Table 2: MRM Transitions and Optimized MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| E2-3G / E2-17G | 447.2 | 271.1 | -100 V | -45 V |
| Estradiol-d4 3-glucuronide (IS) | 451.2 | 275.1 | -100 V | -45 V |
Note: DP and CE values should be optimized for the specific instrument used.
Results and Discussion
The described method provides excellent chromatographic resolution of the this compound and Estradiol 17-glucuronide isomers. The use of a C18 column with the specified gradient allows for baseline separation, which is critical for accurate quantification.
Alternative and Complementary Techniques
While LC-MS is the primary method for separating steroid conjugates, other techniques have been reported.[1]
-
Ion Mobility Spectrometry (IMS): Coupled with mass spectrometry, IMS offers rapid, gas-phase separation based on the ion's size, shape, and charge.[1] It has been used to separate estradiol glucuronide isomers, particularly when forming sodiated dimer adducts in positive ion mode.[1]
-
Capillary Electrophoresis (CE): CE, especially micellar electrokinetic capillary chromatography, is a high-efficiency separation technique that can be applied to steroid isomers.[8][9]
-
Chemical Derivatization: To improve chromatographic separation or mass spectrometric detection, derivatization can be employed. For instance, derivatization can introduce a charge or alter fragmentation pathways to differentiate between isomers that produce similar product ion spectra in their native form.[7][10]
Quantitative Performance
The method demonstrates good linearity over a typical calibration range of 0.5 to 200 ng/mL for both isomers. The limit of detection (LOD) and limit of quantification (LOQ) are typically in the low ng/mL range, making this method suitable for clinical research applications.
Table 3: Typical Quantitative Performance Data
| Parameter | This compound | Estradiol 17-glucuronide |
| Calibration Range | 0.5 - 200 ng/mL | 0.5 - 200 ng/mL |
| Linearity (r²) | > 0.995 | > 0.995 |
| LOD | ~0.1 ng/mL | ~0.1 ng/mL |
| LOQ | 0.5 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Recovery | > 85% | > 85% |
Note: Performance data are illustrative and should be validated in the user's laboratory.
Conclusion
This application note details a sensitive and specific LC-MS/MS method for the separation and quantification of the critical estradiol metabolites, this compound and Estradiol 17-glucuronide. The protocol, including sample preparation and optimized instrumental parameters, provides a reliable tool for researchers, scientists, and drug development professionals investigating estrogen metabolism and related pathologies. The high resolution and sensitivity of this method enable the accurate determination of these isomers in complex biological matrices.
References
- 1. Ion Mobility Spectrometry and Tandem Mass Spectrometry Analysis of Estradiol Glucuronide Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Estradiol glucuronide - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Metabolic inactivation of estrogens in breast tissue by UDP-glucuronosyltransferase enzymes: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of estriol glucuronide isomers by chemical derivatization and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Capillary electrophoresis and liquid chromatography for determining steroids in concentrates of purified water from Päijänne Lake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Glucuronidation Assay of Estradiol 3-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucuronidation is a critical phase II metabolic pathway responsible for the detoxification and elimination of numerous endogenous and exogenous compounds, including steroid hormones like 17β-estradiol (E2). This process is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes. The formation of Estradiol (B170435) 3-glucuronide (E3G) is a key metabolic route for estradiol, primarily mediated by the UGT1A1 isozyme.[1][2] In vitro glucuronidation assays are essential tools in drug discovery and development to assess the potential of new chemical entities (NCEs) to inhibit or induce UGT enzymes, thereby predicting potential drug-drug interactions.[3] This document provides a detailed protocol for conducting an in vitro glucuronidation assay to determine the formation of Estradiol 3-glucuronide.
Estradiol can be glucuronidated at two positions: the 3-hydroxyl group and the 17β-hydroxyl group. The formation of Estradiol-3-glucuronide is specifically catalyzed by UGT1A1, making estradiol a selective probe substrate for this enzyme.[4][5] Conversely, the formation of Estradiol-17-glucuronide is primarily mediated by UGT2B7.[1][2] This assay focuses on the formation of this compound as a measure of UGT1A1 activity.
Metabolic Pathway of Estradiol Glucuronidation
The glucuronidation of estradiol involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of estradiol. This reaction increases the water solubility of estradiol, facilitating its excretion.[6]
Experimental Protocols
This protocol is designed for the use of human liver microsomes (HLM) as the enzyme source. Recombinant human UGT1A1 enzymes can also be used for more specific investigations.
Materials and Reagents
-
Human Liver Microsomes (HLM)
-
17β-Estradiol (Substrate)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt (Cofactor)
-
This compound (Analytical Standard)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (B1591596) (Pore-forming agent)
-
Acetonitrile (B52724) (for reaction termination)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for dissolving substrate and inhibitors[7]
-
Internal Standard (for LC-MS/MS analysis, e.g., deuterated E3G)
-
Purified water
-
96-well plates
-
Incubator
-
Liquid handling systems (optional)
-
LC-MS/MS system
Reagent Preparation
-
Tris-HCl Buffer (50 mM, pH 7.4): Prepare a stock solution of Tris-HCl and adjust the pH to 7.4 at the desired final temperature of the incubation (e.g., 37°C).
-
MgCl₂ Solution (e.g., 50 mM): Dissolve an appropriate amount of MgCl₂ in purified water.
-
Estradiol Stock Solution (e.g., 10 mM): Dissolve 17β-estradiol in a suitable organic solvent like DMSO. Further dilutions can be made in the incubation buffer.[7]
-
UDPGA Solution (e.g., 40 mM): Dissolve UDPGA in purified water. Prepare this solution fresh before use.
-
Alamethicin Stock Solution (e.g., 5 mg/mL): Dissolve alamethicin in DMSO.
-
HLM Suspension: Thaw HLM on ice. Dilute the HLM to the desired protein concentration (e.g., 0.5-1 mg/mL) in cold Tris-HCl buffer.
-
Termination Solution: Acetonitrile, often containing an internal standard for LC-MS/MS analysis.
Incubation Procedure
The following procedure is a general guideline and should be optimized for specific experimental needs.
-
Microsome Activation: To ensure access of the substrate and cofactor to the active site of the UGT enzymes within the microsomal vesicles, pre-treatment with a pore-forming agent like alamethicin is recommended.[5] Add alamethicin to the diluted HLM suspension to a final concentration of 25-50 µg/mg of microsomal protein and incubate on ice for 15-20 minutes.[5][8]
-
Incubation Mix Preparation: Prepare a master mix containing the buffer, MgCl₂, and activated HLM.
-
Reaction Initiation:
-
Add the substrate (estradiol) to the wells of a 96-well plate.
-
Add the incubation mix to each well.
-
Pre-incubate the plate at 37°C for 3-5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding UDPGA to each well. The final volume of the incubation is typically 100-200 µL.
-
-
Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a sufficient volume of cold acetonitrile (e.g., 2 volumes). The acetonitrile will precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
Analytical Method: LC-MS/MS Quantification
The quantification of this compound is typically performed using a sensitive and selective method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
-
Chromatography: Reverse-phase chromatography is commonly used to separate E3G from estradiol and other metabolites.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Both positive and negative ionization modes can be used.[9]
-
Quantification: A standard curve of E3G of known concentrations is prepared in a matrix similar to the final sample composition to quantify the amount of E3G formed in the assay. An internal standard is used to correct for variations in sample processing and instrument response.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro estradiol 3-glucuronidation assay.
Data Presentation: Enzyme Kinetics
The glucuronidation of estradiol by UGT1A1 often exhibits atypical, sigmoidal kinetics (autoactivation), which is better described by the Hill equation rather than the Michaelis-Menten model.[1][4][5] Therefore, kinetic parameters often include S₅₀ (substrate concentration at half-maximal velocity) and the Hill coefficient (n), in addition to Vmax (maximal velocity).
| Enzyme Source | Substrate Concentration Range (µM) | Vmax (nmol/min/mg) | S₅₀ (µM) | Hill Coefficient (n) | Reference |
| Human Liver Microsomes (HLM) | 1-100 | ~0.4 | ~22 | 1.9 | [1] |
| Human Liver Microsomes (HLM) | Not Specified | 0.4 | 17 | 1.8 | [5] |
| Recombinant UGT1A1 | Not Specified | - | - | 1.2 - 1.4 | [4] |
| Mouse Liver Microsomes (MLM) | Not Specified | 0.23 ± 0.02 | 12.0 ± 2.0 | 1.6 ± 0.2 | [11] |
| Recombinant mouse Ugt1a1 | Not Specified | 0.11 ± 0.01 | 14.2 ± 3.4 | 1.5 ± 0.3 | [11] |
Note: The kinetic parameters can vary depending on the specific lot of HLM, recombinant enzyme preparation, and assay conditions.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for performing an in vitro glucuronidation assay for this compound. This assay is a valuable tool for studying the activity of the UGT1A1 enzyme and for assessing the potential for drug-drug interactions involving this important metabolic pathway. Careful optimization of assay conditions and the use of sensitive analytical methods are crucial for obtaining accurate and reproducible results.
References
- 1. Differential modulation of UDP-glucuronosyltransferase 1A1 (UGT1A1)-catalyzed estradiol-3-glucuronidation by the addition of UGT1A1 substrates and other compounds to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoflavones modulate the glucuronidation of estradiol in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmajen.com [pharmajen.com]
- 7. Kinetic Characterization of Estradiol Glucuronidation by Liver Microsomes and Expressed UGT Enzymes: The Effects of Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion Mobility Spectrometry and Tandem Mass Spectrometry Analysis of Estradiol Glucuronide Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Radiolabeling and Biodistribution of Estradiol 3-Glucuronide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estradiol (B170435) 3-glucuronide (E2-3G), also known as 17β-estradiol 3-(β-D-glucuronide), is a major endogenous and water-soluble metabolite of estradiol, the most potent natural estrogen.[1][2] It is formed primarily in the liver through conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[2][3] Following its formation, E2-3G is eliminated from the body via excretion into bile and urine.[2]
Understanding the in vivo fate of E2-3G is crucial for toxicology and drug interaction studies, as its distribution is heavily mediated by membrane transporters that also handle many xenobiotics. Radiolabeling of E2-3G provides a sensitive and quantitative method to track its absorption, distribution, metabolism, and excretion (ADME) profile, enabling detailed pharmacokinetic and biodistribution studies.[4][5] This document provides detailed protocols for the radiolabeling of E2-3G and its subsequent use in preclinical biodistribution experiments.
Protocol 1: Synthesis and Purification of [³H]-Estradiol 3-Glucuronide
This protocol describes a conceptual method for the synthesis of tritium-labeled Estradiol 3-glucuronide. The strategy involves the enzymatic glucuronidation of commercially available [³H]-Estradiol. Tritium is a commonly used radioisotope for labeling small molecules due to its low beta energy and suitability for receptor binding assays.[6]
2.1. Materials and Reagents
-
[2,4,6,7-³H]-Estradiol (Precursor)[7]
-
Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Recombinant human UGT1A family enzymes or rat liver microsomes[3]
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector[8]
-
C18 reverse-phase HPLC column
-
Mobile Phase (e.g., Acetonitrile (B52724)/Water gradient)
-
Liquid Scintillation Counter and Scintillation Cocktail
-
Thin-Layer Radiochromatography (TLRC) plates and developing chamber[8]
2.2. Experimental Procedure
-
Enzymatic Reaction: In a microcentrifuge tube, combine the reaction buffer, [³H]-Estradiol (e.g., 10 µCi), UDPGA, and the UGT enzyme source (e.g., rat liver microsomes).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal time should be determined empirically.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Crude Product Collection: Carefully collect the supernatant, which contains the crude [³H]-E2-3G.
-
HPLC Purification: Purify the supernatant using a reverse-phase HPLC system.[8] Elute the compounds with a suitable gradient of acetonitrile in water. Monitor the eluent with both a UV detector (for unlabeled standards) and a radiodetector to identify the peak corresponding to [³H]-E2-3G.
-
Fraction Collection: Collect the fractions containing the purified [³H]-E2-3G.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a vacuum concentrator.
-
Quality Control (QC):
-
Re-dissolve the final product in a known volume of a suitable solvent (e.g., 50% ethanol).
-
Determine the radiochemical purity by injecting a small aliquot back onto the HPLC system and by using TLRC.[8] The purity should typically be >95%.
-
Quantify the total radioactivity using a liquid scintillation counter.
-
2.3. Workflow for Radiolabeling and Purification
Caption: Workflow for the synthesis and purification of [³H]-Estradiol 3-glucuronide.
Protocol 2: In Vivo Biodistribution Study
This protocol outlines the procedure for assessing the tissue distribution of [³H]-E2-3G in a rodent model.
3.1. Materials and Reagents
-
[³H]-Estradiol 3-glucuronide (formulated in sterile saline or other suitable vehicle)
-
Animal Model: Female Sprague-Dawley or Wistar rats (8-10 weeks old).[8][9]
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for dissection
-
Tubes for tissue collection
-
Tissue homogenizer
-
Liquid Scintillation Counter and vials
3.2. Experimental Procedure
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study. Provide food and water ad libitum.
-
Dose Preparation: Prepare the injection dose of [³H]-E2-3G in a sterile vehicle. The final volume should be approximately 100-200 µL per animal. Retain an aliquot of the dosing solution to serve as a standard for calculating the injected dose.
-
Administration: Lightly anesthetize a rat and administer a known amount of radioactivity (e.g., 5-10 µCi) via intravenous (i.v.) injection into the lateral tail vein.
-
Study Time Points: Euthanize groups of animals (n=3-5 per group) at predetermined time points after injection (e.g., 5, 30, 60, 120, and 240 minutes).
-
Blood and Tissue Collection:
-
Immediately following euthanasia, collect a blood sample via cardiac puncture.
-
Promptly dissect and collect organs of interest. Key organs include the liver, kidneys, spleen, heart, lungs, brain, muscle, fat, uterus, and ovaries.
-
Rinse tissues like the intestine to remove contents.
-
-
Sample Processing:
-
Blot each tissue dry and record its wet weight.
-
Homogenize tissue samples in an appropriate volume of water or buffer.
-
Transfer a known amount of the homogenate (or blood) to a scintillation vial.
-
-
Radioactivity Measurement:
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter with quench correction.
-
-
Data Analysis:
-
Calculate the total DPM for each organ.
-
Calculate the percentage of the injected dose (%ID) for each organ.
-
Normalize the data to the organ weight to get the %ID per gram of tissue (%ID/g).
-
%ID/g = (%ID in Organ / Organ Weight in grams).
-
3.3. Workflow for Biodistribution Study
Caption: General workflow for an in vivo biodistribution study using radiolabeled compounds.
Representative Data Presentation
The biodistribution of E2-3G is expected to be highest in organs responsible for its transport and elimination, namely the liver and kidneys. The following table presents hypothetical but biologically plausible data for the biodistribution of [³H]-E2-3G in rats.
Table 1: Representative Biodistribution of [³H]-Estradiol 3-Glucuronide in Female Rats (%ID/g)
| Organ | 5 Minutes (Mean ± SD) | 60 Minutes (Mean ± SD) | 240 Minutes (Mean ± SD) |
| Blood | 8.5 ± 1.2 | 1.5 ± 0.3 | 0.2 ± 0.1 |
| Liver | 45.2 ± 5.8 | 15.3 ± 2.1 | 2.1 ± 0.5 |
| Kidney | 20.1 ± 3.5 | 8.9 ± 1.4 | 1.5 ± 0.4 |
| Uterus | 2.1 ± 0.4 | 1.8 ± 0.3 | 0.9 ± 0.2 |
| Spleen | 1.9 ± 0.5 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Muscle | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.05 |
| Brain | 0.1 ± 0.05 | < 0.1 | < 0.1 |
Note: Data are hypothetical and for illustrative purposes only.
Biological Pathways: Hepatic Transport of this compound
The biodistribution of E2-3G is dictated by a coordinated system of transporters, particularly in the liver. This process, known as vectorial transport, moves the compound from the blood into the bile for elimination.
-
Sinusoidal Uptake: E2-3G is taken up from the blood into hepatocytes via transporters on the basolateral (sinusoidal) membrane. The primary transporters involved are Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1, OATP1B3, and OATP2B1.[1][10]
-
Canalicular Efflux: Once inside the hepatocyte, E2-3G is actively transported across the apical (canalicular) membrane into the bile. This efflux is mediated by ATP-binding cassette (ABC) transporters, principally the Multidrug Resistance-Associated Protein 2 (MRP2) and the Breast Cancer Resistance Protein (BCRP).[1][10][11][12] E2-3G is also a substrate for MRP3, which can efflux it back into the blood.[11][13]
This transport system is a critical determinant of hepatic clearance and a potential site for drug-drug interactions.
5.1. Diagram of Hepatic Transport
Caption: Vectorial transport of this compound across a liver hepatocyte.
References
- 1. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of β-Estradiol 3-Glucuronidation in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. moravek.com [moravek.com]
- 7. revvity.com [revvity.com]
- 8. Synthesis of an estradiol glucuronide derivative and investigation of its radiopharmaceutical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrier-mediated electrogenic transport of estradiol-17 beta-glucuronide in rat liver BMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux transport of estrogen glucuronides by human MRP2, MRP3, MRP4 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound is transported by the multidrug resistance-associated protein 2 but does not activate the allosteric site bound by estradiol 17-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic Modeling of the Hepatic Disposition of Estradiol-17β-Glucuronide in Sandwich-Cultured Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Estradiol 3-glucuronide Analysis in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) 3-glucuronide is a critical metabolite of estradiol, the primary female sex hormone. Its quantification in serum is essential for various research areas, including endocrinology, pharmacology, and clinical diagnostics. Accurate measurement is crucial for understanding estrogen metabolism, assessing exposure to endogenous and exogenous estrogens, and for the development of drugs that target estrogen pathways. These application notes provide detailed protocols for the sample preparation of Estradiol 3-glucuronide from serum using solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation, followed by analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Sample Preparation Methodologies
The choice of sample preparation method depends on the required sensitivity, sample throughput, and the available instrumentation. Below are detailed protocols for three common techniques.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide clean extracts and high recovery rates, making it suitable for sensitive analytical methods like LC-MS/MS.[1]
Protocol:
-
Protein Precipitation & Internal Standard Addition:
-
To 1 mL of serum in a polypropylene (B1209903) tube, add an appropriate amount of a deuterated this compound internal standard solution.
-
Precipitate proteins by adding 2 mL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 3 mL of methanol (B129727).
-
Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Protocol:
-
Sample Pre-treatment & Internal Standard Addition:
-
To 200 µL of serum in a glass tube, add an appropriate amount of a deuterated this compound internal standard.
-
Add 600 µL of deionized water and vortex to mix.
-
-
Extraction:
-
Add 3.2 mL of dichloromethane (B109758) (DCM) to the tube.
-
Vortex for 15 seconds, followed by rotary mixing at 40 rpm for 20 minutes.
-
Centrifuge at 10,000 rpm for 7 minutes to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic phase to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness in a vacuum concentrator at 45°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protein Precipitation (PPT)
PPT is a rapid and simple method for removing the bulk of proteins from a biological sample. It is often used for high-throughput analysis where extensive cleanup is not required.[2]
Protocol:
-
Internal Standard Addition:
-
To 100 µL of serum in a microcentrifuge tube, add an appropriate amount of a deuterated this compound internal standard.
-
-
Precipitation:
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., ≥12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the clear supernatant.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis. This step helps to concentrate the analyte and ensures compatibility with the analytical column.
-
II. Data Presentation
The following tables summarize quantitative data for this compound analysis in serum using different sample preparation and analytical methods.
Table 1: Comparison of Sample Preparation Method Performance
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | > 90% | ~80-100% | Variable, can be lower due to co-precipitation |
| Matrix Effect | Low | Moderate | High |
| Selectivity | High | Moderate | Low |
| Throughput | Moderate | Low to Moderate | High |
| Automation Potential | High | Moderate | High |
| Cost per Sample | Moderate to High | Low | Low |
Note: The values presented are typical ranges and can vary depending on the specific protocol, reagents, and instrumentation used.
Table 2: Serum Concentrations of this compound
| Population | Menstrual Cycle Phase | Mean Concentration (pg/mL) | Method |
| Premenopausal Women | Follicular | 10.4 | SPE & LLE followed by LC-MS/MS[4] |
| Premenopausal Women | Luteal | Lower than follicular phase | SPE & LLE followed by LC-MS/MS[4] |
| Postmenopausal Women | N/A | < 5 (often below limit of quantification) | SPE & LLE followed by LC-MS/MS[4] |
Note: These concentrations are indicative and can vary based on individual physiological differences.
III. Experimental Workflows (Graphviz)
The following diagrams illustrate the workflows for the described sample preparation protocols.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
References
- 1. brighamandwomens.org [brighamandwomens.org]
- 2. agilent.com [agilent.com]
- 3. Sensitive routine liquid chromatography-tandem mass spectrometry method for serum estradiol and estrone without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling endogenous serum estrogen and estrogen-glucuronides by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in Estradiol 3-glucuronide LC-MS/MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the LC-MS/MS analysis of Estradiol 3-glucuronide (E2G).
Troubleshooting Guide
This guide addresses specific issues encountered during E2G analysis in a question-and-answer format.
Question 1: I'm observing poor sensitivity, and my calibration curve is non-linear. Could this be a matrix effect?
Answer: Yes, poor sensitivity, inaccurate quantification, and non-linear calibration curves are classic signs of matrix effects.[1][2] Matrix effects, such as ion suppression or enhancement, occur when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte, in this case, E2G.[3][4][5] This interference can lead to reduced or augmented signal intensity, which compromises the accuracy and reproducibility of the analytical method.[1][3]
Question 2: My results for quality control (QC) samples are inconsistent and irreproducible. What is the likely cause?
Answer: Inconsistent and irreproducible QC results are often due to variable matrix effects between different samples.[6] The composition of the biological matrix can differ from sample to sample, leading to varying degrees of ion suppression or enhancement.[6] This variability makes it difficult to obtain consistent quantification.
To address this, consider the following:
-
Implement a more robust sample preparation method: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner extracts compared to simpler methods like protein precipitation, thus minimizing variability.[6][7][8]
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for E2G is the most effective way to compensate for sample-to-sample variability in matrix effects.[3][6][7] Since the SIL-IS has nearly identical physicochemical properties to E2G, it will experience similar ion suppression or enhancement, allowing for accurate correction.[6][7]
-
Employ matrix-matched calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.[6]
Question 3: How can I confirm that ion suppression is affecting my E2G signal?
Answer: There are two primary methods to qualitatively and quantitatively assess matrix effects:
-
Post-Column Infusion: This method provides a qualitative assessment.[3][9] A constant flow of an E2G standard solution is infused into the mass spectrometer after the analytical column. A blank sample extract is then injected onto the column. Any dip or rise in the constant E2G signal as the blank matrix components elute indicates regions of ion suppression or enhancement.[3] This helps to identify if interfering components are co-eluting with your analyte.
-
Post-Extraction Spike Method: This is a quantitative approach to measure the extent of the matrix effect.[2] The response of an E2G standard prepared in a clean solvent is compared to the response of a blank sample extract that has been spiked with the same concentration of E2G after the extraction process. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Clean Solvent) x 100%
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[3]
Experimental Protocols & Methodologies
Detailed methodologies for key experiments are provided below to help mitigate matrix effects.
Sample Preparation Strategies
Effective sample preparation is the most critical step in overcoming matrix effects by removing interfering components like phospholipids (B1166683) and proteins before LC-MS/MS analysis.[7][10]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Least effective at removing matrix components, often leading to significant ion suppression.[8] | Variable, often lower due to analyte co-precipitation. |
| Liquid-Liquid Extraction (LLE) | E2G is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like MTBE or dichloromethane).[7] | More effective at removing salts and highly polar interferences than PPT.[8] Can provide clean extracts. | Analyte recovery can be low, especially for more polar compounds.[8] Solvent selection is critical. | Generally good (e.g., >80%).[7] |
| Solid-Phase Extraction (SPE) | E2G is retained on a solid sorbent while interfering components are washed away.[7] | Provides very clean extracts by selectively isolating the analyte.[7][8] High analyte recovery and concentration. | More complex and time-consuming than PPT or LLE. Method development is required. | Typically high and reproducible.[7] |
Detailed Protocol: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of plasma sample, add the internal standard solution. Vortex briefly.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane:ethyl acetate (B1210297) mixture).[11]
-
Mixing: Vortex the mixture vigorously for 1-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[7]
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.[7]
-
Collection: Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase.[7]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Detailed Protocol: Solid-Phase Extraction (SPE)
This protocol is a general guideline using a reversed-phase or mixed-mode SPE cartridge and should be optimized.
-
Sample Pre-treatment: To a plasma sample, add the internal standard and vortex. Centrifuge to pellet any particulates.[7]
-
Cartridge Conditioning: Pre-condition the SPE cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[7]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solutions to remove interfering components. This is a critical step for optimization. A typical wash sequence might be:
-
Elution: Elute E2G and the internal standard with a stronger organic solvent (e.g., 0.5 mL of acetonitrile (B52724) or methanol).[7]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Troubleshooting & Optimization Workflows
The following diagrams illustrate logical workflows for troubleshooting and method development.
Caption: A workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: A decision tree for selecting a sample preparation method.
Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression? A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[5][6] These interfering molecules compete with the analyte for the available charge or affect the desolvation process of the ESI droplets, leading to a decreased signal for the analyte.[12]
Q2: What are the most common sources of matrix effects in biological samples like plasma or serum? A2: For biological samples, the most notorious causes of matrix effects are phospholipids from cell membranes and abundant proteins.[10][12][13] Salts and other endogenous small molecules can also contribute significantly to ion suppression.[7][12]
Q3: Can I just dilute my sample to get rid of matrix effects? A3: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[6][7] However, this approach also dilutes the analyte of interest (E2G). This strategy is only viable if the E2G concentration is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.[6][7]
Q4: How can I optimize my chromatographic separation to avoid matrix effects? A4: Optimizing the liquid chromatography (LC) parameters can help separate E2G from co-eluting interferences.[3][7] Consider the following:
-
Column Chemistry: Use a column with high selectivity for steroids, such as a C18 or phenyl-hexyl column.[7]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the chromatographic resolution between E2G and the region where matrix components elute (often the "phospholipid blob").[7][8]
-
Mobile Phase pH: Modifying the pH of the mobile phase can alter the retention times of basic or acidic interferences relative to E2G.[8]
Q5: Is it better to use Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI) to reduce matrix effects? A5: APCI is generally considered to be less susceptible to matrix effects than ESI because ionization occurs in the gas phase, which is less affected by the sample matrix composition.[5] If significant and unavoidable ion suppression is observed with ESI, switching to APCI could be a viable strategy, provided that E2G can be ionized efficiently by this technique.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. nebiolab.com [nebiolab.com]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Technical Support Center: Improving Estradiol 3-glucuronide (E3G) Detection in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Estradiol 3-glucuronide (E3G) in urine. The information is designed to help overcome common challenges and improve the sensitivity and reliability of your assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting E3G in urine, and how do they compare in sensitivity?
A1: The primary methods for E3G detection in urine are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
ELISA is a widely used immunoassay that offers a good balance of sensitivity and throughput for routine analysis. It is generally less expensive and requires less specialized equipment than LC-MS/MS.
-
LC-MS/MS is considered the gold standard for sensitivity and specificity. It can detect very low concentrations of E3G and can distinguish it from other structurally similar molecules, which is a challenge for some immunoassays.[1] Derivatization techniques can further enhance the sensitivity of LC-MS/MS methods.[2][3]
Quantitative Comparison of E3G Detection Methods
| Method | Typical Lower Limit of Quantification (LLOQ) | Key Advantages | Key Disadvantages |
| ELISA/Immunoassay | ~0.1 to 5 ng/mL | High throughput, cost-effective, readily available kits | Susceptible to cross-reactivity and matrix effects |
| LC-MS/MS | < 1 pg/mL to low ng/mL range[3][4] | High sensitivity and specificity, can multiplex | Higher cost, requires specialized equipment and expertise |
| GC-MS/MS | Comparable to LC-MS/MS, can offer excellent chromatographic separation of isomers[1] | High specificity | Often requires derivatization, which adds a step to sample preparation |
Q2: My E3G ELISA is showing weak or no signal. What are the likely causes and how can I troubleshoot this?
A2: Weak or no signal in an E3G ELISA can stem from several factors. Below is a troubleshooting guide to address this issue.
ELISA Troubleshooting Guide: Weak or No Signal
| Potential Cause | Recommended Solution(s) |
| Reagent Issues | - Ensure all reagents are brought to room temperature before use.- Check for expired reagents and use fresh ones.- Verify that reagents were added in the correct order and volume as per the protocol.[5]- Confirm that the substrate is appropriate for the enzyme conjugate and is freshly prepared. |
| Antibody Problems | - Use antibodies with high affinity and specificity for E3G.- Increase the concentration of the primary or secondary antibody if necessary.- Ensure the capture and detection antibodies recognize different epitopes on the E3G molecule in a sandwich ELISA format.[5] |
| Incubation Steps | - Adhere strictly to the recommended incubation times and temperatures.[6] Deviations can lead to inefficient binding.- Ensure plates are sealed during incubation to prevent evaporation. |
| Washing Steps | - Insufficient washing can lead to high background, while overly aggressive washing can remove bound antibody-antigen complexes. Ensure the washing procedure is optimized. |
| Sample-Related Issues | - The concentration of E3G in the sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive detection method.- Perform a serial dilution of your sample to ensure it falls within the dynamic range of the assay. |
Q3: I am observing high variability between replicate samples in my E3G assay. What could be the cause?
A3: High variability between replicates is often due to procedural inconsistencies.
-
Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips for each sample and reagent.
-
Mixing: Thoroughly mix all reagents and samples before adding them to the plate.
-
Plate Washing: Inconsistent washing across the plate can lead to variability. Automated plate washers can improve consistency.
-
Edge Effects: Wells on the edge of the plate can be prone to temperature variations and evaporation. Avoid using the outer wells or ensure the plate is properly sealed and incubated in a temperature-controlled environment.[6]
Q4: How can I mitigate matrix effects when analyzing urinary E3G by LC-MS/MS?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the urine matrix, are a common challenge in LC-MS/MS analysis.[7]
-
Effective Sample Preparation: The most crucial step is to remove interfering substances. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up urine samples.[7][8]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate E3G from interfering matrix components.
-
Use of Internal Standards: A stable isotope-labeled internal standard (e.g., E3G-d4) is the best way to compensate for matrix effects. The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
-
Sample Dilution: If the E3G concentration is high enough, a simple dilution of the urine sample can reduce the concentration of interfering matrix components.[7]
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Urinary E3G
To improve the detection of total estradiol, it is often beneficial to first hydrolyze the glucuronide conjugate to free estradiol, especially for methods targeting the unconjugated form.
Materials:
-
Urine sample
-
β-glucuronidase enzyme (from Helix pomatia)
-
Acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Internal standard (if using LC-MS/MS)
Procedure:
-
To 1 mL of urine, add 1 mL of acetate buffer.
-
If using an internal standard for LC-MS/MS, add it at this step.
-
Add an appropriate amount of β-glucuronidase enzyme (typically 500-1000 units).
-
Vortex the mixture gently.
-
Incubate the sample at 37°C for 4 to 18 hours. The optimal incubation time may need to be determined empirically.[9]
-
After incubation, the sample is ready for extraction.
Protocol 2: Solid-Phase Extraction (SPE) of E3G from Urine
This protocol is designed to clean up the urine sample and concentrate the analyte.
Materials:
-
Hydrolyzed or unhydrolyzed urine sample
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
Deionized water
-
Elution solvent (e.g., methanol, acetonitrile, or a mixture)
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in water) can help remove less polar interferences.[10]
-
Drying: Dry the cartridge under a vacuum for 5-10 minutes to remove any remaining water.
-
Elution: Elute the E3G from the cartridge with 3-5 mL of the chosen elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis or an appropriate buffer for ELISA.
Visualizations
Estradiol Metabolism to this compound
The following diagram illustrates the metabolic pathway from Estradiol to its glucuronidated form, this compound, a key step in its detoxification and excretion in urine.
Caption: Metabolic conversion of Estradiol to this compound.
General Workflow for E3G Detection in Urine
This workflow outlines the key steps from sample collection to data analysis for the sensitive detection of E3G.
Caption: Experimental workflow for urinary E3G analysis.
References
- 1. Evaluating urinary estrogen and progesterone metabolites using dried filter paper samples and gas chromatography with tandem mass spectrometry (GC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS for Ultra-Sensitive Quantification of Multiple Estrogens in the Blood and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and validation of a sensitive LC-MS/MS method for quantification of urinary estrogens in women with gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting cross-reactivity in Estradiol 3-glucuronide immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cross-reactivity in Estradiol (B170435) 3-glucuronide (E3G) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in an E3G immunoassay and why is it a concern?
A1: Cross-reactivity is the extent to which the antibody in an immunoassay binds to substances other than the target analyte, in this case, Estradiol 3-glucuronide (E3G). These other substances, known as cross-reactants, are typically molecules with a similar chemical structure to E3G, such as other estrogen metabolites or their glucuronidated forms. This binding competition leads to inaccurate measurements, often causing falsely elevated E3G concentrations. High cross-reactivity compromises the specificity and reliability of the assay results.
Q2: My E3G results are unexpectedly high. Could cross-reactivity be the cause?
A2: Yes, unexpectedly high results are a classic sign of cross-reactivity. If a sample contains significant concentrations of a compound that cross-reacts with the assay's antibody, the assay will measure both the true E3G and the cross-reactant, leading to an overestimation of the E3G concentration. It is crucial to evaluate the potential for cross-reactivity from structurally related steroids present in your samples. For example, some assays may show significant cross-reactivity with 17β-estradiol 3-glucuronide.[1]
Q3: What are the most common cross-reactants in an E3G immunoassay?
A3: The most common cross-reactants are other endogenous or synthetic steroids and their metabolites that share structural similarity with E3G. These can include:
-
Estrone-3-glucuronide (E1G)
-
Estriol 3-glucuronide (E3G)
-
Estradiol-17β-glucuronide
-
Estrone (E1) and Estradiol (E2)
-
Other steroid sulfates and glucuronides
The degree of cross-reactivity depends entirely on the specificity of the primary antibody used in the kit. Always consult the manufacturer's kit insert for a list of tested compounds.
Q4: How can I differentiate between cross-reactivity and matrix effects?
A4: While both can lead to inaccurate results, they have different causes.
-
Cross-reactivity is a specific interaction between the assay antibody and a non-target molecule that mimics the analyte.
-
Matrix effects are non-specific interferences caused by the overall composition of the sample matrix (e.g., urine, serum, plasma).[2] These effects can be due to viscosity, pH, salt concentration, or the presence of proteins that interfere with the antibody-antigen binding.[2]
A simple way to investigate is through a parallelism test. Serially diluting a sample should result in a proportional decrease in the measured concentration. If the results are not parallel to the standard curve, it may indicate matrix effects or cross-reactivity with a compound that has a different binding affinity than E3G.[1]
Troubleshooting Guides
Problem 1: Suspected Cross-Reactivity Leading to Inaccurate Results
This guide helps you identify and confirm cross-reactivity in your E3G immunoassay.
Step 1: Review Assay Specificity
-
Carefully check the cross-reactivity data provided in the manufacturer's technical data sheet for your specific kit lot.
-
Compare the list of cross-reactants with the known or expected composition of your samples.
Step 2: Perform a Cross-Reactivity Test
-
If you suspect a specific compound in your samples is cross-reacting but it is not listed in the data sheet, you can perform your own cross-reactivity test.
-
See the detailed "Protocol for Assessing Cross-Reactivity" below.
Step 3: Analyze Data
-
Calculate the percent cross-reactivity for the suspected compound. A high percentage confirms that it is interfering with your assay.
Step 4: Mitigation Strategies
-
Sample Purification: If a significant cross-reactant is identified, consider using a sample purification method like Solid Phase Extraction (SPE) to remove the interfering compound before running the immunoassay. See the "Protocol for Urine Sample Purification via SPE" below.
-
Alternative Assay: If purification is not feasible, consider using an alternative assay with a more specific antibody or a different detection method, such as Liquid Chromatography with Mass Spectrometry (LC-MS/MS), which offers higher specificity.
Quantitative Data Summary
The degree of interference from cross-reactivity is quantified as a percentage. The tables below summarize cross-reactivity data from various steroid immunoassays to provide context on potential interferences.
Note: Cross-reactivity is specific to the antibody used. This data is illustrative; always refer to your specific assay's documentation.
Table 1: Example Cross-Reactivity Data for an Estrone-3-Glucuronide (E1G) EIA
| Compound | % Cross-Reactivity |
| Estrone-3-glucuronide (E1G) | 100% |
| 17β-estradiol 3-glucuronide | 83% |
| Data derived from an EIA for Estrone-3-glucuronide, where non-parallelism was attributed to the high, non-parallel cross-reaction with 17β-estradiol 3-glucuronide.[1] |
Table 2: Example Cross-Reactivity Data for an Estradiol (E2) Immunoassay
| Compound | % Cross-Reactivity |
| Estradiol (E2) | 100% |
| Estrone (E1) | 1.1% |
| Ethinyl Estradiol | 1.8% |
| Estradiol-3-β-D-glucuronide | 0.7% |
| Estradiol-3-Sulfate | 0.3% |
| 19-Nortestosterone | 0.25% |
| Data from a competitive immunoassay for Estradiol.[3] |
Experimental Protocols
Protocol for Assessing Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to determine the percentage of cross-reactivity of a specific compound in your E3G competitive immunoassay.
Principle: The cross-reactivity is calculated by comparing the concentration of the cross-reactant required to displace 50% of the labeled E3G from the antibody (IC50) to the concentration of E3G required for the same displacement.
Methodology:
-
Prepare Standards and Suspected Cross-Reactant:
-
Prepare a standard curve of E3G according to the assay manufacturer's instructions.
-
Prepare a serial dilution of the suspected cross-reacting compound in the same assay buffer. The concentration range should be wide enough to produce a full inhibition curve (from 0% to 100% inhibition).
-
-
Run the Immunoassay:
-
Run the E3G standard curve on the ELISA plate as you normally would.
-
In separate wells, run the serial dilutions of the suspected cross-reactant in the same manner as the standards.
-
-
Generate Inhibition Curves:
-
Calculate the percentage of binding for each standard and cross-reactant dilution relative to the maximum binding (zero standard).
-
Plot the percentage of binding versus the log of the concentration for both E3G and the cross-reactant.
-
-
Determine IC50 Values:
-
From the inhibition curves, determine the IC50 value for both E3G and the suspected cross-reactant. The IC50 is the concentration that results in 50% inhibition of maximum binding.
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula:[4] % Cross-Reactivity = (IC50 of E3G / IC50 of Cross-Reactant) x 100
-
Interpretation: A higher percentage indicates a greater potential for the compound to interfere with your assay and produce inaccurate results.
Protocol for Urine Sample Purification via Solid Phase Extraction (SPE)
This protocol provides a general method for cleaning up urine samples to remove interfering substances, including cross-reacting metabolites, prior to analysis with an E3G immunoassay.
Materials:
-
SPE cartridges (e.g., C18 or a hydrophilic-lipophilic balance sorbent)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Assay buffer
Methodology:
-
Sample Pre-treatment (Optional but Recommended):
-
If you are interested in total E3G (conjugated and unconjugated), perform enzymatic hydrolysis using β-glucuronidase.
-
Centrifuge the urine sample to pellet any sediment.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1-2 mL of methanol through them.
-
Equilibrate the cartridges by passing 1-2 mL of deionized water through them. Do not let the cartridges dry out.
-
-
Sample Loading:
-
Load 1-2 mL of the pre-treated urine sample onto the conditioned cartridge.
-
Apply a slow, steady vacuum to pass the sample through the sorbent.
-
-
Washing (Removal of Interferences):
-
Wash the cartridge with 1-2 mL of deionized water to remove polar, water-soluble interferences.
-
A second wash with a weak organic solvent (e.g., 5-10% methanol in water) can be performed to remove less polar interferences while retaining the analyte of interest.
-
-
Elution (Collection of Analyte):
-
Place a clean collection tube inside the manifold under each cartridge.
-
Elute the E3G from the cartridge by passing 1-2 mL of methanol through it.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methanol from the collection tubes to dryness using a nitrogen evaporator or centrifugal concentrator at a controlled temperature (e.g., 40-50°C).
-
Reconstitute the dried extract in a known, small volume of the immunoassay's assay buffer. This step also concentrates the analyte.
-
-
Immunoassay Analysis:
-
The reconstituted sample is now ready for analysis in the E3G immunoassay. Remember to account for the final reconstitution volume when calculating the final concentration.
-
Visualizations
dot
Caption: Principle of a competitive immunoassay for E3G.
dot
Caption: Troubleshooting workflow for E3G immunoassay cross-reactivity.
References
Technical Support Center: Optimization of HPLC Separation for Estradiol 3-glucuronide and its Metabolites
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Estradiol (B170435) 3-glucuronide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the HPLC separation of Estradiol 3-glucuronide and its related metabolites.
Question: I am seeing poor resolution between this compound and other metabolites. What should I do?
Answer:
Poor resolution, where peaks overlap, is a common challenge, especially with structurally similar compounds like steroid glucuronides.[1] Here are several strategies to improve your separation:
-
Column Selection: Standard C18 columns may not always provide sufficient selectivity. Consider using a column with an alternative stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which offer different separation mechanisms like π-π interactions that can enhance selectivity between isomers.[2][3]
-
Mobile Phase Composition: The choice of organic modifier is critical. If you are using acetonitrile, switching to methanol (B129727), or using a combination of both, can alter selectivity.[2][3] The pH of the mobile phase can also be adjusted; for acidic compounds, adding a small amount of an acid like formic acid (0.1%) can improve peak shape and resolution.[2][4]
-
Gradient Optimization: A shallow gradient is often necessary to resolve closely eluting peaks.[2] Start with a lower percentage of the organic solvent and increase it slowly over a longer period. This gives the analytes more time to interact with the stationary phase, improving separation.
-
Flow Rate: In most cases, lowering the flow rate can improve resolution by allowing more time for partitioning between the mobile and stationary phases, leading to narrower peaks.[5]
-
Temperature: Adjusting the column temperature can affect selectivity.[3] Experiment with different temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal condition for your specific separation.[3][5]
Question: My peaks are tailing. What is the cause and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is drawn out, is a frequent issue that can affect integration and reproducibility.[6][7]
-
Secondary Interactions: The primary cause of peak tailing for basic compounds is often secondary interactions with acidic residual silanol (B1196071) groups on the silica (B1680970) surface of the column.[7]
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) protonates the silanol groups, minimizing these secondary interactions.[1][7] Be sure to use a column rated for low pH stability, such as a ZORBAX StableBond.[7]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanols have been chemically deactivated, which significantly reduces tailing for basic compounds.[7]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1]
-
Solution: Reduce the sample concentration or the injection volume.[1]
-
-
Column Contamination or Degradation: A partially blocked inlet frit or a void at the head of the column can cause peak shape distortion.[7][8]
-
Solution: First, try reversing and flushing the column (if the manufacturer allows).[7] If this doesn't work, replacing the column may be necessary. Using a guard column can help extend the life of your analytical column by trapping contaminants.
-
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8]
Question: I'm experiencing shifting retention times. How can I improve reproducibility?
Answer:
Unstable retention times compromise data quality and make peak identification difficult.
-
Mobile Phase Preparation: The composition of the mobile phase can change over time due to the evaporation of the more volatile component.[3]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection is a common cause of shifting retention times, especially in gradient elution.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting your analytical run. Flushing with 10-15 column volumes is typically recommended.[3]
-
-
Temperature Fluctuations: Changes in the ambient temperature around the HPLC system can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the column.[5]
-
-
Pump Performance: Worn pump seals or faulty check valves can lead to an inconsistent flow rate.[8]
-
Solution: Regular preventative maintenance of the HPLC pump is crucial. If you observe pressure fluctuations, check for leaks and service the pump as needed.[8]
-
Question: My signal intensity is low. How can I improve sensitivity?
Answer:
Low sensitivity can be a significant issue, especially when dealing with low-concentration biological samples.[9]
-
Detector Choice: For estrogens, fluorescence detection (FLD) is often more sensitive than UV detection.[4][10] If available, mass spectrometry (MS) offers the highest sensitivity and selectivity.[11]
-
Derivatization: Derivatizing the estrogens with a fluorescent tag, such as dansyl chloride, can significantly enhance their signal in fluorescence detection.[4][9]
-
Sample Preparation: The goal is to remove interfering matrix components and concentrate the analytes.[12]
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak shape distortion and column overload.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes, which in turn can influence their detection by mass spectrometry. Optimize the pH to maximize the signal in your MS source.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating this compound and its metabolites?
A1: A reversed-phase C18 column is the most common starting point for the separation of estradiol and its metabolites due to their lipophilic nature.[4] For improved resolution of closely related isomers, consider columns with alternative selectivities, such as Phenyl-Hexyl or PFP phases, which provide different interaction mechanisms.[2][3] Columns with smaller particle sizes (e.g., sub-2 µm or solid-core particles) can also provide higher efficiency and better resolution.[5]
Q2: How do I choose and optimize the mobile phase?
A2: The mobile phase typically consists of an aqueous component and an organic modifier.
-
Aqueous Phase: Water, often with an additive to control pH and improve peak shape. A buffer like ammonium (B1175870) acetate (B1210297) or a small amount of acid like formic acid (0.1%) is commonly used.[4][13]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents. The choice between them can significantly alter selectivity.[2][3] It's often beneficial to test both to see which provides better separation for your specific analytes. A gradient elution, starting with a low percentage of organic solvent and gradually increasing it, is typically required to separate a mixture of metabolites with varying polarities.[4][13]
Q3: What is the role of column temperature in the separation?
A3: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which in turn influences retention times, efficiency, and selectivity.[3]
-
Higher Temperatures: Generally lead to shorter retention times and sharper peaks due to lower mobile phase viscosity.[4][5] However, very high temperatures can risk degrading the analytes or the column itself.
-
Optimizing Temperature: It is recommended to systematically evaluate a range of temperatures (e.g., 30°C to 50°C) to determine the optimal condition that provides the best resolution for the critical peak pairs in your analysis.[3] A column oven is essential for maintaining a stable and reproducible temperature.
Q4: What are the key steps for sample preparation from biological matrices?
A4: Proper sample preparation is crucial to remove interferences and concentrate the analytes.[12] For biological samples like plasma or urine, which are complex matrices, the following steps are often necessary:
-
Enzymatic Hydrolysis: Many estrogen metabolites in urine and plasma are present as glucuronide and sulfate (B86663) conjugates. An initial step using an enzyme like β-glucuronidase/sulfatase is often required to cleave these conjugates and measure the total estrogen levels.[14]
-
Extraction: This step removes proteins and other major interferences.
-
Liquid-Liquid Extraction (LLE): Involves extracting the analytes from the aqueous sample into an immiscible organic solvent like diethyl ether or a hexane/ethyl acetate mixture.[12][15]
-
Solid-Phase Extraction (SPE): Uses a solid sorbent (like C18) to retain the analytes while interferences are washed away. The analytes are then eluted with a small volume of a strong solvent. This technique is often preferred for its efficiency and ability to concentrate the sample.[4][7]
-
-
Evaporation and Reconstitution: The solvent from the extraction step is typically evaporated to dryness under a stream of nitrogen, and the residue is redissolved in a small volume of the initial mobile phase.[15] This step concentrates the sample and ensures compatibility with the HPLC system.
Q5: Is derivatization necessary for the analysis of this compound?
A5: Derivatization is not always necessary but can be highly beneficial, depending on the detector used.
-
UV Detection: Estradiol and its metabolites have a native UV absorbance, but it is not very strong. Derivatization is generally not used for UV detection.
-
Fluorescence Detection (FLD): The native fluorescence of these compounds is weak. Derivatization with a fluorescent tag, such as dansyl chloride, can dramatically increase sensitivity, allowing for the detection of much lower concentrations.[4][9]
-
Mass Spectrometry (MS): Derivatization can be used to improve ionization efficiency and thus sensitivity in LC-MS analysis.[14] However, modern MS instruments are often sensitive enough to detect the native compounds without derivatization.
Data and Protocols
Experimental Protocols
Protocol: HPLC-FLD Analysis of Estradiol Glucuronides
This protocol provides a general methodology for the analysis of estradiol glucuronides using HPLC with fluorescence detection, based on common practices found in the literature.[4][10]
-
Sample Preparation (from Plasma/Serum): a. To 1 mL of plasma, add internal standard. b. Perform a liquid-liquid extraction by adding 5 mL of diethyl ether. Vortex for 2 minutes and centrifuge. c. Transfer the organic layer to a clean tube. Repeat the extraction on the aqueous layer and combine the organic extracts.[15] d. Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 35-40°C.[15] e. (Optional but recommended for FLD) Reconstitute the dried extract in a suitable buffer and add dansyl chloride solution for derivatization. Incubate as required. f. After derivatization, stop the reaction and evaporate the solvent again. g. Reconstitute the final residue in a known volume (e.g., 100-200 µL) of the initial mobile phase.[15] h. Centrifuge the reconstituted sample to remove any particulates before injection.
-
HPLC-FLD Conditions:
-
Column: A C18 or Phenyl column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[10][13]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[4][13]
-
Gradient: A shallow gradient is recommended. For example, start at 10-25% B, ramp to 95% B over 10-15 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.[13]
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Wavelengths: For dansylated derivatives, excitation (λEX) is typically around 350 nm and emission (λEM) is around 530 nm.[4][9]
-
Quantitative Data Summary
Table 1: Example HPLC Methods for Estradiol Glucuronides and Metabolites
| Analyte | Column | Mobile Phase | Flow Rate | Temp. | Run Time | Reference |
| Estradiol-3-glucuronide (E₂3G) | Agela Venusil XBP C₁₈ (2.1 x 50 mm, 5 µm) | A: 0.1% formic acid in waterB: 0.1% formic acid in methanol | 0.4 mL/min | 40°C | 6 min | [13] |
| Estradiol-3-sulfate-17β-glucuronide | Agela Venusil HLP C₁₈ (4.6 x 150 mm, 5 µm) | A: 5 mM ammonium acetate in waterB: Acetonitrile | 0.5 mL/min | 40°C | 8 min | [13] |
| E₂-3-glucuronide & E₂-17-glucuronide | Phenyl column | Acetonitrile and 50 mM ammonium phosphate (B84403) buffer (35:65, v/v) | 1.0 mL/min | N/A | < 15 min | [10] |
| Dansylated Estradiol & Metabolites | InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) | A: Water with 0.1% formic acidB: Methanol | 0.5 mL/min | 50°C | 11 min | [4] |
Table 2: Quick Troubleshooting Reference
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Resolution | Inadequate column selectivity | Try a Phenyl or PFP column.[2] |
| Non-optimal mobile phase | Switch organic modifier (ACN vs. MeOH); optimize gradient.[2] | |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (<3); use an end-capped column.[7] |
| Column overload | Reduce sample concentration or injection volume.[1] | |
| Shifting Retention | Mobile phase inconsistency | Prepare fresh mobile phase daily; ensure thorough mixing/degassing.[3] |
| Temperature fluctuations | Use a column oven.[5] | |
| Low Sensitivity | Insufficient detector response | Use fluorescence detection with derivatization or mass spectrometry.[4][9] |
| Sample matrix interference | Employ SPE or LLE for sample cleanup and concentration.[12] |
Visual Guides
Caption: A logical workflow for diagnosing common HPLC issues.
Caption: Workflow for sample prep and HPLC analysis of estrogens.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction | MDPI [mdpi.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. chromacademy.com [chromacademy.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
Technical Support Center: Stability of Estradiol 3-Glucuronide in Urine Samples
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Estradiol 3-glucuronide (E2G) in human urine samples during storage. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for long-term preservation of this compound in urine samples?
A1: For long-term storage, it is highly recommended to store urine samples at -80°C.[1][2][3] Studies on the closely related and often co-measured Estrone (B1671321) 3-glucuronide (E1G) have shown that storage at -80°C minimizes degradation for extended periods, up to 24 weeks.[1][2][3] While direct long-term stability data for E2G is less common, the general consensus for estrogen conjugates is that ultra-low temperatures are optimal for preserving their integrity.[4][5]
Q2: Can I store my urine samples at 4°C for a short period before analysis?
A2: Yes, for short-term storage, 4°C is acceptable. Quantitative data on E1G shows that its concentration changes by less than 1% per 24 hours when stored at 4°C for up to 48 hours.[6][7] This suggests that short-term refrigeration is a viable option without significant loss of analyte.
Q3: How do elevated temperatures affect the stability of this compound in urine?
A3: Elevated temperatures, such as room temperature (25°C) and 37°C, lead to a rapid decline in the concentration of estrogen glucuronides. For instance, after two weeks at 25°C, the concentration of E1G can decrease significantly, with even more substantial losses observed at 37°C.[2][3] Therefore, it is critical to avoid leaving urine samples at ambient temperatures for extended periods.
Q4: Are preservatives or additives necessary for storing urine samples for this compound analysis?
A4: The necessity of additives depends on the storage duration and temperature. For long-term frozen storage at -80°C, some studies suggest that additives like glycerol (B35011) and bovine serum albumin (BSA) can improve the stability of certain reproductive hormones.[1][2] However, other research indicates that for many estrogen metabolites, including glucuronides, storage at -80°C without any additives is sufficient to maintain stability for at least a year.[6][7] For short-term storage, especially at higher temperatures, antimicrobial agents have not been found to consistently improve stability.[2][3]
Q5: How many freeze-thaw cycles can my urine samples undergo before this compound degrades?
A5: Urine samples containing estrogen metabolites have been shown to be stable for up to three freeze-thaw cycles without a consistent or significant loss of the analyte.[6][7] However, to minimize any potential degradation, it is best practice to aliquot samples upon initial processing if multiple analyses are anticipated.
Q6: My immunoassay for Estrone 3-glucuronide shows cross-reactivity with this compound. How does this affect my results?
A6: This is a common characteristic of competitive immunoassays for steroid glucuronides. Some commercial and in-house assays for E1G report cross-reactivity with E2G, which can range from low to significant percentages.[2][8][9] It is crucial to be aware of the specific cross-reactivity profile of your assay. If you need to differentiate between E1G and E2G, a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[6]
Quantitative Data Summary
The following tables summarize the stability of Estrone 3-glucuronide (E1G) in urine under various storage conditions. Due to the limited availability of direct stability data for this compound, the data for E1G, a structurally similar and commonly measured urinary estrogen metabolite, is presented as a reliable surrogate.
Table 1: Stability of Estrone 3-glucuronide (E1G) in Urine at Different Temperatures over 2 Weeks (No Additives)
| Storage Temperature | Relative Concentration after 2 Weeks (% of Initial) |
| 4°C | 91.9% - 102.8% |
| 25°C | 35.1% - 89.6% |
| 37°C | 7.5% - 66.9% |
Source: Adapted from Kesner et al., 1995.[2][3]
Table 2: Long-Term Stability of Estrone 3-glucuronide (E1G) in Urine at -80°C over 24 Weeks
| Additive | Relative Concentration after 24 Weeks (% of Initial) |
| None | 69.0% - 101.2% |
| Glycerol and BSA | 91.1% - 106.3% (specifically for E1G, a 9.9% decrease was noted) |
Source: Adapted from Kesner et al., 1995.[1][2][3]
Table 3: Short-Term Stability of Estrogen Metabolites at 4°C and Long-Term Stability at -80°C (Without Additives)
| Storage Condition | Analyte | Percent Change |
| 4°C for up to 48 hours | Most Estrogen Metabolites | < 1% per 24 hours |
| -80°C for up to 1 year | Most Estrogen Metabolites | < 1% over one year |
Source: Adapted from Fuhrman et al., 2011.[6][7]
Experimental Protocols & Methodologies
Experimental Workflow for Urine Sample Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in urine samples.
Caption: Workflow for a urine stability study.
Methodology 1: Quantification of this compound by LC-MS/MS
This method allows for the specific and simultaneous quantification of multiple steroid glucuronides, including this compound.
1. Sample Preparation:
-
Protein Precipitation and Solid Phase Extraction (SPE): This is a common sample workup procedure to remove interfering substances from the urine matrix.[6]
-
Internal Standards: Appropriate internal standards are added to the samples to correct for any loss of analytes during the preparation and analysis stages.[6]
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A C18 column is typically employed for the separation of steroid glucuronides. For example, an Agela Venusil XBP C18 column (2.1 mm × 50 mm, 5 μm).[7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) with 0.1% formic acid) is used.[7]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[7]
3. Mass Spectrometric Detection:
-
MS System: A tandem mass spectrometer (MS/MS) is used for detection.
-
Ionization: Negative electrospray ionization (ESI) is commonly used for steroid glucuronides.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[7]
Methodology 2: Quantification of Estrone 3-glucuronide by Enzyme Immunoassay (EIA)
This method is a high-throughput and cost-effective way to measure estrogen glucuronides, though it may have cross-reactivity with related compounds.
1. Principle:
-
This is a competitive immunoassay where the Estrone 3-glucuronide in the sample competes with a labeled E1G conjugate (e.g., E1G-peroxidase) for a limited number of binding sites on a specific antibody. The amount of bound labeled conjugate is inversely proportional to the concentration of E1G in the sample.[3]
2. Procedure:
-
Plate Coating: Microtiter plates are coated with a capture antibody (e.g., anti-rabbit IgG).[3]
-
Reagent Addition:
-
Standards and diluted urine samples are added to the wells.
-
The E1G-peroxidase conjugate is added.
-
The primary antibody to E1G is added to initiate the competitive binding.[3]
-
-
Incubation: The plate is incubated to allow for the binding reaction to reach equilibrium.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate solution is added, which reacts with the bound enzyme to produce a color.
-
Reading: The absorbance of the color is read using a microplate reader, and the concentration of E1G in the samples is determined by comparison to the standard curve.[3]
Factors Influencing Stability of this compound
The stability of this compound in urine is influenced by several key factors, as illustrated in the diagram below.
Caption: Key factors influencing E2G stability.
References
- 1. Urinary estrone conjugate and pregnanediol 3-glucuronide enzyme immunoassays for population research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. csde.washington.edu [csde.washington.edu]
- 3. arborassays.com [arborassays.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchmap.jp [researchmap.jp]
Technical Support Center: Quantification of Low Levels of Estradi-ol 3-glucuronide (E3G)
Welcome to the technical support center for the quantification of Estradiol 3-glucuronide (E3G). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the accurate measurement of low concentrations of E3G.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying low levels of this compound (E3G)?
Quantifying low levels of E3G presents several analytical challenges, primarily revolving around sensitivity, specificity, and matrix effects. At low concentrations, distinguishing the analyte signal from background noise becomes difficult, requiring highly sensitive analytical methods. Specificity is a concern due to potential cross-reactivity from structurally similar endogenous steroids and their metabolites. Additionally, complex biological matrices like urine can interfere with the assay, leading to ion suppression or enhancement in mass spectrometry-based methods and non-specific binding in immunoassays.
Q2: Which analytical methods are most suitable for quantifying low concentrations of E3G?
The two most common methods for quantifying E3G are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
ELISA offers a high-throughput and cost-effective solution. However, its specificity can be a limitation, especially at low concentrations, due to the potential for cross-reactivity with other steroid metabolites.
-
LC-MS/MS is considered the gold standard for its high sensitivity and specificity. It can distinguish between structurally similar compounds, minimizing the risk of cross-reactivity. However, it is more expensive, requires sophisticated instrumentation, and can be susceptible to matrix effects if not properly optimized.
Q3: What is the "matrix effect" and how does it impact E3G quantification?
The matrix effect refers to the alteration of the analytical signal of the target analyte (E3G) by other components present in the sample matrix (e.g., urine, plasma).[1] In LC-MS/MS, co-eluting substances from the sample can suppress or enhance the ionization of E3G, leading to inaccurate quantification.[1] In ELISAs, matrix components can cause non-specific binding, leading to high background signals or inhibition of the antibody-antigen interaction.
Troubleshooting Guides
ELISA Troubleshooting
Issue: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low Analyte Concentration | Concentrate the sample if possible. Ensure the sample concentration is within the assay's detection range. |
| Reagent Problems | Check the expiration dates of all reagents. Ensure proper storage conditions were maintained. Prepare fresh reagents and buffers. |
| Procedural Errors | Verify that all steps of the protocol were followed correctly, including incubation times and temperatures. Ensure reagents were added in the correct order. |
| Improper Washing | Insufficient washing can lead to high background, while overly aggressive washing can remove the bound analyte. Follow the recommended washing procedure carefully. |
Issue: High Background
| Possible Cause | Recommended Solution |
| Cross-Reactivity | The antibody may be cross-reacting with other steroids in the sample. Refer to the cross-reactivity table for your specific antibody. Consider sample purification to remove interfering compounds. |
| Non-Specific Binding | Increase the concentration of the blocking agent or try a different blocking buffer. Increase the number of wash steps. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. |
| Prolonged Incubation/Development | Adhere strictly to the recommended incubation and development times. |
LC-MS/MS Troubleshooting
Issue: Low Analyte Recovery
| Possible Cause | Recommended Solution |
| Inefficient Solid-Phase Extraction (SPE) | Optimize the SPE protocol. Ensure the correct sorbent is used for E3G. Check the pH of the sample and elution solvents. Ensure the cartridge is not drying out before sample application.[2] |
| Matrix Effects (Ion Suppression) | Dilute the sample to reduce the concentration of interfering matrix components. Optimize the chromatographic separation to separate E3G from interfering compounds. Utilize a stable isotope-labeled internal standard for correction. |
| Analyte Degradation | Ensure proper sample storage and handling to prevent degradation of E3G. |
Issue: Poor Peak Shape
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and gradient. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Injection Volume Too High | Reduce the injection volume. |
Quantitative Data
Table 1: Comparison of Analytical Methods for Low-Level E3G Quantification
| Parameter | ELISA | LC-MS/MS |
| Limit of Detection (LOD) | 6.6 - 10.1 pg/mL[1] | 5 ng/mL (for Estriol-16-glucuronide)[3] |
| Limit of Quantification (LOQ) | 1.9 nmol/L (for a panel of steroid glucuronides)[4] | 10 ng/mL (for Estriol-16-glucuronide)[3] |
| Precision (Intra-assay CV) | 3.8%[5] | <15%[4] |
| Precision (Inter-assay CV) | 5.6%[5] | <15%[4] |
| Specificity | Can be affected by cross-reactivity | High |
| Throughput | High | Lower |
| Cost | Lower | Higher |
Table 2: Cross-Reactivity of a Commercial Estrone-3-Glucuronide (E1G) ELISA Kit
| Compound | Cross-Reactivity (%) |
| Estrone-3-Glucuronide | 100[1] |
| Estrone Sulfate | 133[1] |
| Estrone | 66[1] |
| Estradiol | 0.13[1] |
| Estradiol Sulfate | 0.1[1] |
| Progesterone | 0.008[1] |
| Estriol | 0.004[1] |
| DHEA Sulfate | <0.01[1] |
| Estriol Glucuronide | <0.01[1] |
| Testosterone Glucuronide | <0.01[1] |
| Estradiol Glucuronide | <0.01[1] |
| Pregnanediol Glucuronide | <0.01[1] |
Note: This data is for a specific commercial kit and may vary between manufacturers. It is crucial to consult the datasheet for the specific kit being used.
Experimental Protocols
Competitive ELISA for Urinary E3G
This protocol is a general guideline for a competitive ELISA. Specific details may vary depending on the kit manufacturer.
-
Sample Preparation: Centrifuge urine samples to remove particulate matter. Dilute samples as necessary with the provided assay buffer.
-
Standard Curve Preparation: Prepare a serial dilution of the E3G standard to create a standard curve.
-
Coating: If not using a pre-coated plate, coat the microplate wells with the capture antibody and incubate.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer.
-
Competitive Reaction: Add the prepared standards and samples to the wells, followed by the addition of HRP-conjugated E3G. Incubate to allow competition for binding to the capture antibody.
-
Washing: Wash the wells multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to the wells and incubate to allow for color development.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the E3G concentration in the samples by comparing their absorbance to the standard curve.
LC-MS/MS for Urinary E3G
This protocol outlines the key steps for quantifying E3G in urine using LC-MS/MS.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Add an internal standard (e.g., deuterated E3G) to the urine samples.
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the E3G with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into the LC system.
-
Separate E3G from other components using a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Use electrospray ionization (ESI) in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for E3G and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Quantify the amount of E3G in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
Visualizations
Caption: Competitive ELISA workflow for E3G quantification.
Caption: LC-MS/MS workflow for E3G quantification.
Caption: Troubleshooting logic for low E3G readings.
References
Technical Support Center: Estradiol 3-glucuronide (E3G) Analysis by ESI-MS
Welcome to the technical support center for the analysis of Estradiol 3-glucuronide (E3G) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a primary focus on mitigating ion suppression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing significant ion suppression for my this compound signal. What are the primary causes?
Ion suppression in ESI-MS is a common matrix effect where co-eluting endogenous or exogenous compounds interfere with the ionization of the analyte of interest, leading to a decreased signal.[1][2] For this compound (E3G), a key analyte in drug development and clinical research, common sources of ion suppression include:
-
Phospholipids (B1166683): These are major components of cell membranes in biological samples like plasma and serum and are notorious for causing ion suppression.[3] They often co-extract with analytes and can elute across a wide chromatographic range.
-
Salts and Buffers: Non-volatile salts from buffers or the sample matrix can crystallize on the ESI droplet, hindering solvent evaporation and suppressing the analyte signal.[1][3]
-
High Concentrations of Co-eluting Metabolites: Other endogenous compounds in the sample matrix can compete with E3G for ionization in the ESI source.[1][2]
-
Exogenous Contaminants: Plasticizers or other contaminants introduced during sample preparation can also lead to ion suppression.[1]
The mechanism of ion suppression can involve competition for charge on the droplet surface, changes in droplet surface tension and viscosity which affect desolvation, or gas-phase reactions.[1][2]
FAQ 2: How can I modify my sample preparation method to reduce matrix effects for E3G?
Improving sample preparation is one of the most effective ways to combat ion suppression.[4] The goal is to selectively remove interfering matrix components while efficiently recovering E3G. Here are some common techniques, ranging from least to most effective in removing matrix components:
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing phospholipids and other matrix components, frequently resulting in significant ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix interferences behind in the aqueous phase.[4][5] For acidic analytes like E3G, adjusting the pH of the aqueous sample to be at least two pH units lower than its pKa will keep it in a neutral form, facilitating its extraction into an organic solvent.[4]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup. Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can produce exceptionally clean extracts, leading to a significant reduction in matrix effects.[5] For conjugated estrogens like E3G, Oasis HLB (hydrophilic-lipophilic balance) cartridges are also a suitable choice.[6]
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma with internal standard, diluted with an acidic buffer) onto the cartridge.
-
Washing:
-
Wash with 1 mL of an acidic wash solution (e.g., 5% methanol in 0.1 M acetic acid) to remove neutral and basic interferences.
-
Wash with 1 mL of a non-polar solvent (e.g., hexane) to remove lipids.
-
-
Elution: Elute E3G with 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal | Ion Suppression Effect |
| Protein Precipitation (PPT) | Good | Poor | High |
| Liquid-Liquid Extraction (LLE) | Moderate to Good | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Good to Excellent | Excellent | Low to Negligible |
This table provides a qualitative comparison based on literature.[5][7]
Caption: Decision workflow for selecting a sample preparation method to reduce ion suppression.
FAQ 3: Can chromatographic conditions be optimized to minimize ion suppression of E3G?
Yes, optimizing the chromatographic separation is a critical step. The primary goal is to achieve baseline separation between E3G and co-eluting matrix components that cause ion suppression.
-
Column Choice: A C18 column is commonly used for the separation of E3G.[8]
-
Mobile Phase: Since E3G is analyzed in negative ion mode, a basic mobile phase can facilitate deprotonation and improve sensitivity.[9] However, acidic mobile phases with additives like formic acid are also successfully used.[8] Experimenting with mobile phase pH can alter the retention of interfering compounds relative to E3G.[5]
-
Gradient Elution: A well-optimized gradient can separate the analyte from the bulk of matrix interferences. It is often beneficial to have a steep initial gradient to quickly elute highly polar, unretained matrix components before the analyte of interest elutes.
This is a starting point for method development.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 10% B; 2 min: 95% B; 2-3.8 min: 95% B; 4-6 min: 10% B |
| Column Temperature | 40 °C |
This protocol is adapted from a published method.[8]
Caption: Strategy for optimizing chromatographic separation to resolve E3G from interferences.
FAQ 4: How do I optimize ESI source parameters to improve the signal for E3G?
Optimizing the ESI source parameters is crucial for maximizing the ionization efficiency of E3G and can help reduce the impact of ion suppression.[10][11]
-
Ionization Polarity: For E3G, negative ion mode is used to detect the deprotonated molecule [M-H]⁻.[8][12]
-
Capillary Voltage: This voltage is critical for generating the electrospray. Typical values for negative mode are between -2.5 to -4.0 kV.[10] This should be optimized to achieve the most stable and intense signal for E3G.
-
Nebulizer and Turbo Gas: The nebulizer gas (e.g., nitrogen) helps in forming fine droplets. The turbo or drying gas aids in desolvation. Higher gas flows and temperatures can improve desolvation but excessive settings can be detrimental.[10][13]
-
Source Temperature: The desolvation temperature should be high enough to evaporate the solvent from the droplets but not so high as to cause thermal degradation of E3G. A typical range is 250-450 °C.[10]
-
Flow Rate: Reducing the mobile phase flow rate into the ESI source can significantly reduce ion suppression.[1][14] This is because at lower flow rates, smaller and more highly charged droplets are formed, which are more tolerant to non-volatile salts and other interfering compounds.[1] This can be achieved using nano-ESI or by splitting the flow post-column.[14]
| Parameter | Typical Value |
| Ion Spray Voltage | -4500 V |
| Ion Source Temperature | 450 °C |
| Curtain Gas | 25 psi |
| Nebulizer Gas | 40 psi |
| Turbo Gas | 20 psi |
| Precursor Ion (Q1) | m/z 447 |
| Product Ion (Q3) | m/z 271 (neutral loss of glucuronic acid) |
| Dwell Time | 100 ms |
These parameters are based on a published method and should be optimized for your specific instrument.[8][12]
Caption: Key stages in the ESI process that can be optimized for better E3G signal.
FAQ 5: Are there alternative ionization techniques if I cannot resolve ion suppression with ESI?
Yes, if ion suppression remains a significant issue with ESI, consider using Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects, particularly from non-volatile salts, because it utilizes a gas-phase ionization mechanism.[1][15] However, ESI is often more suitable for polar and thermally labile molecules like glucuronide conjugates. The choice between ESI and APCI will depend on the specific matrix and the required sensitivity. For estrogens, ESI in negative mode has been shown to be highly sensitive.[6]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Ion Mobility Spectrometry and Tandem Mass Spectrometry Analysis of Estradiol Glucuronide Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Estradiol 3-Glucuronide Extraction from Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for refining the extraction of Estradiol 3-glucuronide (E2-3G) from liver microsome incubations. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing very low recovery of this compound in my final extract. What are the common causes and how can I fix this?
A1: Low recovery is a frequent issue in Solid-Phase Extraction (SPE). The problem can usually be traced to one of four key stages: Sample Pre-treatment, Sample Loading, Washing, or Elution.
Troubleshooting Low Recovery:
| Potential Cause | Suggested Solutions |
| Incomplete Glucuronidation | Ensure optimal UGT enzyme activity. Microsomal membranes can limit substrate/cofactor access. Activate microsomes with a pore-forming agent like alamethicin (B1591596) (a common starting point is 50 µg/mg microsomal protein) to maximize glucuronide formation.[1] |
| Improper SPE Cartridge Conditioning | The sorbent must be fully wetted. Condition the cartridge sequentially with an organic solvent (e.g., 1-2 column volumes of methanol) followed by an aqueous solution (e.g., 1-2 column volumes of water or buffer) to ensure proper activation of the stationary phase. Do not let the cartridge dry out before loading the sample.[2][3] |
| Sample pH Not Optimized | The pH of your sample can affect the ionization state of E2-3G and its retention on the sorbent. For reversed-phase SPE (like C18), ensure the sample pH keeps the analyte in its neutral form for optimal retention. |
| Sample Loading Flow Rate is Too High | Loading the sample too quickly can prevent efficient binding of the analyte to the sorbent. Aim for a slow, steady flow rate, typically 1-2 mL/min, to allow for adequate interaction time.[2] |
| Wash Solvent is Too Strong | A wash solvent that is too aggressive can prematurely elute the target analyte along with interferences. If you suspect this, collect the wash fraction and analyze it for your analyte. If present, reduce the organic solvent percentage in your wash solution (e.g., from 10% methanol (B129727) to 5% methanol).[3] |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the strength of your elution solvent (e.g., increase the percentage of methanol or acetonitrile) or increase the volume of the elution solvent.[3] |
Q2: My analytical results are highly variable between replicates. What could be causing this poor reproducibility?
A2: Poor reproducibility often stems from inconsistent execution of the sample preparation and extraction protocol.
Troubleshooting Poor Reproducibility:
| Potential Cause | Suggested Solutions |
| Inconsistent Microsome Incubation | Ensure all reaction parameters (temperature, incubation time, concentrations of cofactors like UDPGA and alamethicin) are consistent across all samples. Use master mixes where possible to minimize pipetting variability. |
| Variable SPE Flow Rates | Inconsistent flow rates during sample loading, washing, and elution will lead to variable analyte retention and recovery. Using a vacuum manifold with controlled pressure or an automated SPE system can significantly improve consistency.[3] |
| SPE Cartridge Drying Out | Allowing the sorbent bed to dry out after conditioning and before sample loading can drastically reduce recovery and reproducibility. Ensure the sorbent remains wetted throughout these steps.[3] |
| Incomplete Solvent Evaporation | If you are evaporating the eluate to dryness, ensure all samples are completely dry before reconstitution. Residual solvent can affect the final concentration and chromatographic peak shape. |
Q3: I am observing significant ion suppression or enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?
A3: Matrix effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte in the mass spectrometer's source.[4][5][6] Liver microsome incubations contain proteins, salts, and cofactors that can be a source of these interferences.
Strategies to Mitigate Matrix Effects:
| Strategy | Description |
| Improve Sample Cleanup | The most effective way to reduce matrix effects is to remove the interfering components. Solid-Phase Extraction is generally more effective at this than simple protein precipitation.[7] Consider optimizing the wash step in your SPE protocol or trying a different sorbent type (e.g., a mixed-mode sorbent instead of a standard C18).[7] |
| Optimize Chromatography | Modify your LC gradient to better separate the this compound peak from co-eluting matrix components. A longer run time or a shallower gradient can improve resolution.[5] |
| Use a Stable Isotope-Labeled Internal Standard | A stable isotope-labeled internal standard (e.g., Estradiol-d4-glucuronide) is the gold standard for correcting matrix effects. Since it co-elutes with the analyte and has nearly identical chemical properties, it will experience similar ionization suppression or enhancement, allowing for accurate quantification. |
| Dilute the Sample | Diluting the final extract can reduce the concentration of interfering matrix components. However, this may also reduce the analyte signal, so this approach is only feasible if the assay has sufficient sensitivity.[8] |
| Change Ionization Source/Mode | If using Electrospray Ionization (ESI), which is prone to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if your analyte is compatible.[8] Alternatively, switching from positive to negative ionization mode (or vice-versa) may help, as fewer matrix components may ionize in the chosen mode.[8] |
Experimental Protocols
Protocol 1: In Vitro this compound Formation in Human Liver Microsomes
This protocol describes a general procedure for the formation of E2-3G in a microsomal incubation.
Materials:
-
Human Liver Microsomes (HLM)
-
Estradiol (Substrate)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Alamethicin
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Acetonitrile or other organic solvent (for reaction termination)
Procedure:
-
Thaw Microsomes: Thaw cryopreserved human liver microsomes slowly on ice.
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mix on ice. For a final volume of 200 µL, this may consist of:
-
Phosphate buffer (pH 7.4)
-
MgCl₂ (final concentration ~1-5 mM)
-
Liver microsomes (e.g., final concentration 0.25-1.0 mg/mL)
-
Alamethicin (final concentration ~10-50 µg/mg protein)[1]
-
Estradiol (substrate, concentration will depend on experimental goals, e.g., 1-50 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate Reaction: Start the glucuronidation reaction by adding UDPGA (final concentration ~2-5 mM).
-
Incubation: Incubate at 37°C with gentle agitation for a specified time (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding an equal or greater volume of cold organic solvent, such as acetonitrile. This will precipitate the proteins.
-
Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully collect the supernatant for SPE cleanup and subsequent LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This protocol provides a general method for extracting E2-3G from the microsomal incubation supernatant using a reversed-phase (C18) SPE cartridge.
Materials:
-
C18 SPE Cartridge (e.g., 100 mg, 3 mL)
-
Supernatant from Protocol 1
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
SPE Vacuum Manifold
Procedure:
-
Condition Cartridge:
-
Pass 2 mL of methanol through the C18 cartridge.
-
Pass 2 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
-
Load Sample:
-
Load the supernatant from the terminated microsomal reaction onto the conditioned cartridge. Maintain a slow, consistent flow rate of approximately 1-2 mL/min.
-
-
Wash Cartridge:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences like salts and residual cofactors.
-
-
Elute Analyte:
-
Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Evaporate and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
Quantitative Data Summary
The efficiency of an extraction method is critical for accurate quantification. The following tables provide representative data compiled from various studies on estrogen analysis.
Table 1: Representative Recovery Rates for Estrogens and Conjugates Using SPE
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Approximate Recovery (%) | Reference |
| Estrogen Conjugates | River/Wastewater | Not Specified | Methanol | 81 - 116% | [9] |
| Estradiol (E2) | Brain Homogenate | C18 | 90% Methanol | 89.5% (cold spike) | [10] |
| Free Estrogens | Surface Water | Not Specified | 100% Methanol | 83 - 111% | [11] |
| Various Estrogens | Plasma | Oasis HLB | Methanol | >80% | [3] |
Table 2: Typical LC-MS/MS Parameters for Estradiol Analysis
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, <3 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or an alkaline modifier |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for glucuronides |
| MS/MS Transition (E2-3G) | Precursor Ion (m/z) ~447; Product Ions may include ~271 (aglycone) |
Note: Specific m/z transitions should be optimized for the instrument used.
Visualized Workflows and Logic
The following diagrams illustrate the key processes and decision points in the refinement of your extraction method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lctsbible.com [lctsbible.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Comparison of Reversed-Phase and Mixed-Mode SPE for Enrichment and Clean-Up of Surrogate Peptides in CysC Quantified by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. providiongroup.com [providiongroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 11. Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D0AN02335C [pubs.rsc.org]
addressing poor recovery of Estradiol 3-glucuronide during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor recovery of Estradiol (B170435) 3-glucuronide during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or variable recovery for Estradiol 3-glucuronide?
Low or variable recovery of this compound can stem from multiple factors throughout the sample preparation workflow. Key areas to investigate include the extraction procedure (Solid-Phase Extraction or Liquid-Liquid Extraction), analyte stability and degradation, efficiency of hydrolysis (if performed), and matrix effects.[1][2][3] Each stage presents potential sources of error that can compromise the accuracy and precision of your results.
Q2: How does pH impact the stability and extraction of this compound?
The pH of the sample and solvents is critical. This compound can be unstable under harsh acidic or basic conditions, which may cause hydrolysis or degradation.[4] For extractions, pH adjustment is crucial for optimizing the analyte's charge state to enhance its affinity for an SPE sorbent or its partitioning into an organic solvent during LLE.[1][5] For instance, filtering samples containing estradiol at a pH below 11 can result in up to 50% loss due to adsorption to the filter material.[6] It is essential to optimize and control the pH throughout the sample preparation process.
Q3: I am not performing a hydrolysis step. Could my this compound be converting back to estradiol during the process?
Yes, this is possible. This compound can be susceptible to degradation or cleavage back to its parent aglycone (estradiol) under certain conditions, even without the explicit addition of enzymes or strong acids.[4] Factors such as improper sample storage temperature, repeated freeze-thaw cycles, or exposure to non-optimal pH during extraction can contribute to this conversion, leading to an underestimation of the glucuronide concentration.[7][8] Some biological matrices may also contain endogenous enzymes like β-glucuronidase that can cleave the conjugate if not properly inactivated during sample collection and storage.
Q4: Can matrix effects be a major contributor to poor recovery?
Absolutely. Matrix effects occur when other components in the sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[9] While this doesn't represent a physical loss of the analyte during extraction, it directly impacts the measured signal, appearing as low recovery. A robust sample cleanup, often achieved through Solid-Phase Extraction (SPE), is essential to remove these interfering components.[9][10] Using a stable isotope-labeled internal standard is also critical to compensate for matrix effects.[9]
Troubleshooting Guide: Solid-Phase Extraction (SPE)
Q5: My this compound recovery is inconsistent using SPE. How can I troubleshoot my protocol?
Inconsistent recovery in SPE can be attributed to several factors. A systematic evaluation of your protocol is recommended.
-
Cartridge Selection: Ensure the SPE sorbent (e.g., C18, polymeric) is appropriate for retaining a polar compound like a glucuronide.[1][11]
-
Conditioning and Equilibration: These steps are critical for consistent performance. Inadequate conditioning can lead to poor interaction between the analyte and the sorbent.[1]
-
Sample Loading: A slow, consistent flow rate (e.g., 1-2 mL/min) is crucial to ensure sufficient interaction time for the analyte to bind to the sorbent.[1][12]
-
Wash Step: The wash solvent may be too strong, causing premature elution of the analyte. Analyze the wash eluate to check for your compound of interest.[1]
-
Elution Step: The elution solvent may be too weak to fully desorb the analyte from the sorbent. Consider increasing the organic solvent percentage or using a stronger solvent. Ensure the elution volume is sufficient.[1][2]
-
Drying: Ensure the sorbent does not dry out between the conditioning, equilibration, and sample loading steps, as this can deactivate the stationary phase.
General SPE Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.organomation.com [blog.organomation.com]
- 8. Stability, preservation, and quantification of hormones and estrogenic and androgenic activities in surface water runoff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPE Phase and Solvent Selection | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Estradiol 3-glucuronide Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability of Estradiol (B170435) 3-glucuronide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the storage of Estradiol 3-glucuronide in aqueous solutions?
For short-term storage (a few days) at 2-8°C, a slightly acidic pH of around 5.0 is recommended to minimize both acid-catalyzed and base-catalyzed hydrolysis. For long-term storage, freezing the solution at -20°C or below is the best practice, ideally at a pH of 5.0.
Q2: How does pH affect the stability of this compound?
This compound is susceptible to hydrolysis, which is the cleavage of the glucuronide bond to yield free estradiol and glucuronic acid. This hydrolysis can be catalyzed by both acidic and basic conditions.
-
Acidic conditions (pH < 4): Acid-catalyzed hydrolysis can occur, leading to the degradation of the conjugate. The rate of hydrolysis increases with decreasing pH and increasing temperature.
-
Neutral conditions (pH 6-8): The compound is relatively stable at neutral pH, but enzymatic degradation can be a concern in non-sterile biological samples.
-
Basic conditions (pH > 8): Base-catalyzed hydrolysis of the glucuronide linkage can occur, and the rate of degradation increases with increasing pH.
Q3: What are the primary degradation products of this compound under different pH conditions?
The primary degradation product from the hydrolysis of the glucuronide bond is 17β-estradiol . Under strongly acidic or basic conditions, further degradation of estradiol itself may occur.
Q4: Can the presence of enzymes in my sample affect the stability of this compound?
Yes, in biological matrices such as plasma, urine, or tissue homogenates, enzymes like β-glucuronidases can rapidly cleave the glucuronide bond, leading to the formation of free estradiol. It is crucial to inhibit this enzymatic activity during sample collection and processing. This can be achieved by adjusting the pH to a value that inhibits enzyme activity (e.g., pH < 4 or pH > 10, though chemical stability must be considered) or by using specific enzyme inhibitors.
Q5: I am observing a loss of this compound during sample filtration. What could be the cause?
The parent compound, estradiol, is known to adsorb to filter materials, especially at pH levels below 11.[1][2] While this compound is more water-soluble, it is possible that some adsorption may still occur. If you suspect filtration-related loss, it is advisable to:
-
Use low-protein-binding filter materials (e.g., PVDF).
-
Pre-rinse the filter with the mobile phase or a solution of similar composition.
-
Analyze the filtrate at different time points to check for time-dependent loss.
-
Consider adjusting the pH of your sample to above 11 immediately before filtration if your subsequent analysis is compatible with this condition, as this has been shown to reduce the adsorption of estradiol.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound from the analytical column. | The compound may be unstable in the mobile phase. | Check the pH of your mobile phase. If it is strongly acidic or basic, consider adjusting it to a more neutral pH range where the compound is more stable. |
| Appearance of an unexpected peak corresponding to 17β-estradiol in my chromatogram. | The this compound has likely degraded. | Review the pH and temperature conditions of your sample preparation, storage, and analysis. Ensure that the pH is within a stable range and that samples are kept cool. If working with biological samples, ensure that enzymatic activity has been adequately inhibited. |
| Inconsistent results between replicate samples. | This could be due to ongoing degradation of the analyte during the experimental workflow. | Standardize all incubation times and temperatures. Prepare samples in smaller batches to minimize the time they spend at room temperature. Use an autosampler with temperature control set to a low temperature (e.g., 4°C). |
| Significant loss of analyte after long-term storage. | The storage conditions (pH, temperature) may not be optimal. | For long-term storage, aliquot your samples and store them at -80°C at a slightly acidic pH (around 5.0). Avoid repeated freeze-thaw cycles. |
Quantitative Data on pH Stability
Table 1: Illustrative Stability of this compound in Aqueous Buffers at 37°C over 24 hours.
| pH | Buffer System | % this compound Remaining (Illustrative) | Primary Degradation Product |
| 2.0 | 0.1 M HCl | 85% | 17β-estradiol |
| 4.0 | 0.1 M Acetate | 98% | 17β-estradiol |
| 5.0 | 0.1 M Acetate | >99% | - |
| 7.0 | 0.1 M Phosphate | >99% | - |
| 9.0 | 0.1 M Borate | 95% | 17β-estradiol |
| 11.0 | 0.1 M Carbonate | 80% | 17β-estradiol |
Note: This data is for illustrative purposes to demonstrate the expected trend and is not based on a specific cited study.
Experimental Protocols
Protocol for a pH Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound at different pH values.
1. Materials:
-
This compound standard
-
A series of buffers covering a pH range (e.g., pH 2, 4, 5, 7, 9, 11)
-
HPLC or LC-MS/MS system
-
Calibrated pH meter
-
Incubator or water bath set to a specific temperature (e.g., 37°C)
-
Quenching solution (e.g., a buffer to neutralize the pH)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.
-
Preparation of Test Solutions:
-
For each pH to be tested, pipette a known volume of the buffer into a series of vials.
-
Spike each vial with a small volume of the this compound stock solution to achieve the desired final concentration. Ensure the volume of the organic solvent from the stock solution is minimal to not affect the buffer's pH.
-
Prepare a "time zero" sample for each pH by immediately quenching the reaction (e.g., by neutralizing the pH or adding a cold organic solvent) and storing it at -20°C or below until analysis.
-
-
Incubation: Place the remaining vials in an incubator or water bath at the desired temperature (e.g., 37°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each pH solution, quench the reaction, and store it at -20°C or below until analysis.
-
Analysis:
-
Thaw all samples (including the time zero samples).
-
Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of this compound and any major degradation products (e.g., 17β-estradiol).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition relative to the time zero concentration.
-
Plot the percentage remaining versus time for each pH.
-
If applicable, determine the degradation rate constant (k) and half-life (t½) at each pH.
-
Visualizations
References
Technical Support Center: Estradiol 3-glucuronide (E23G) ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and achieve optimal results with their Estradiol 3-glucuronide (E23G) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an E23G ELISA?
High background in an ELISA refers to excessive color development or high optical density (OD) readings in the negative control or zero standard wells.[1][2] This elevated signal-to-noise ratio can mask the specific signal from the analyte, reducing the sensitivity and accuracy of the assay.[1]
Q2: What are the most common causes of high background noise in an E23G ELISA?
The most common causes of high background are generally related to two main areas: insufficient plate washing and inadequate plate blocking.[1] Other significant factors include non-specific binding of antibodies, issues with reagents, and suboptimal incubation conditions.[3][4][5][6]
Q3: How can I prevent non-specific binding of the detection antibody?
Non-specific binding can be minimized by optimizing the concentration of your primary and secondary antibodies.[4][5] Using high-quality, highly specific antibodies, such as monoclonal antibodies, can also reduce off-target binding.[3] Additionally, ensuring the diluent used for the antibodies is appropriate can prevent conformational changes that might lead to non-specific interactions.[1]
Q4: Can the substrate solution itself cause high background?
Yes, if the substrate solution has deteriorated or is contaminated, it can lead to high background.[2] The TMB substrate solution, for example, should be clear and colorless before being added to the wells.[2] It's also crucial to avoid exposing the substrate to light for extended periods.[7]
Q5: How do incubation times and temperatures affect background noise?
Longer incubation times or higher temperatures can increase the rate of both specific and non-specific binding.[8][9][10] While longer incubations at lower temperatures can sometimes improve specific binding, they may also increase background noise if not optimized.[3] It is important to adhere to the incubation times and temperatures recommended in your kit's protocol or to optimize these parameters for your specific assay.[7][11][12]
Troubleshooting Guide
High background noise can obscure your results and compromise the validity of your E23G ELISA. This guide provides a systematic approach to identifying and resolving the root causes of this common issue.
Problem: High Background Signal Across the Entire Plate
This is often indicative of a systemic issue with one of the assay steps. Follow these troubleshooting steps:
1. Inadequate Washing:
Insufficient washing is a primary cause of high background, as it fails to remove unbound antibodies and other reagents.[3][6][11][13]
-
Experimental Protocol: Optimizing Plate Washing
-
Increase Wash Cycles: If you are currently performing 3-4 wash cycles, increase to 5-6 cycles.[1]
-
Increase Soak Time: Introduce a 30-second to 1-minute soak step with the wash buffer during each cycle before aspiration.[1][4]
-
Ensure Complete Aspiration: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.[7]
-
Verify Washer Performance: If using an automated plate washer, ensure all pins are dispensing and aspirating correctly and are not clogged.[2]
-
Wash Buffer Composition: Ensure your wash buffer contains a detergent, such as Tween-20, at an appropriate concentration (typically 0.05%).[1][3]
-
2. Ineffective Blocking:
The blocking buffer's role is to bind to all unoccupied sites on the plate, preventing the detection antibody from binding non-specifically.[14]
-
Experimental Protocol: Optimizing the Blocking Step
-
Increase Blocking Incubation Time: Extend the blocking incubation period to ensure all non-specific sites are saturated.
-
Increase Blocking Agent Concentration: If you are using 1% BSA, for example, try increasing it to 2% or 3%.[1]
-
Try a Different Blocking Buffer: Not all blocking buffers are suitable for every assay.[14] If you are using a protein-based blocker like BSA or casein, consider trying a non-protein-based blocking buffer to see if it reduces background.
-
3. Antibody Concentration Too High:
Using an excessive concentration of the detection antibody can lead to non-specific binding and high background.[4][5]
-
Experimental Protocol: Titrating the Detection Antibody
-
Perform a titration experiment by preparing a series of dilutions of your detection antibody (e.g., 1:1000, 1:2000, 1:5000, 1:10000).
-
Run the ELISA with these different antibody concentrations, keeping all other parameters constant.
-
Select the concentration that provides the best signal-to-noise ratio.
-
4. Issues with Reagents and Buffers:
Contaminated or improperly prepared reagents can be a significant source of background noise.[2][5]
-
Best Practices:
Quantitative Data Summary
The following table provides a summary of key quantitative parameters that can be optimized to reduce background noise in your E23G ELISA.
| Parameter | Standard Range | Optimization Strategy to Reduce High Background |
| Washing | ||
| Wash Cycles | 3-4 cycles | Increase to 5-6 cycles[1] |
| Wash Buffer Volume | 200-300 µL/well | Ensure at least 400 µL/well is dispensed[2][15] |
| Tween-20 in Wash Buffer | 0.01-0.1% | Use a concentration of ~0.05%[1][4] |
| Blocking | ||
| BSA Concentration | 1-5% | Increase concentration (e.g., from 1% to 2%)[1][16] |
| Incubation Time | 1-2 hours | Extend incubation time |
| Antibody | ||
| Detection Antibody Dilution | Varies by manufacturer | Perform a titration to find the optimal dilution |
| Incubation | ||
| Temperature | Room temp (~18-25°C) or 37°C | Maintain a stable temperature within the recommended range[2][10] |
| Time | 30-120 minutes | Adhere to protocol recommendations; avoid unnecessarily long incubations[7][12] |
Visual Troubleshooting Guides
Competitive ELISA Workflow for E23G
Caption: Workflow of a competitive ELISA for this compound (E23G).
Troubleshooting High Background Noise
Caption: A logical flowchart for troubleshooting high background in ELISA.
References
- 1. arp1.com [arp1.com]
- 2. sinobiological.com [sinobiological.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. biocompare.com [biocompare.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. en.hnybio.com [en.hnybio.com]
- 10. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
- 11. jg-biotech.com [jg-biotech.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
selecting the appropriate internal standard for Estradiol 3-glucuronide quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate internal standard for the quantification of Estradi-ol 3-glucuronide. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and essential quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of Estradiol 3-glucuronide?
A1: The most suitable internal standard for the quantification of this compound is a stable isotope-labeled (SIL) version of the analyte itself, such as Estradiol-d3 3-glucuronide. SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This ensures accurate correction for variations during sample preparation and analysis, which is critical for robust and reliable quantification.
Q2: Why is a stable isotope-labeled internal standard preferred over a structural analog?
A2: A stable isotope-labeled internal standard is preferred because it co-elutes with the analyte and behaves almost identically during sample processing and ionization. This allows it to compensate for matrix effects and variations in instrument response more effectively than a structural analog. Structural analogs, while chemically similar, may have different extraction efficiencies, chromatographic behaviors, and ionization responses, which can lead to less accurate quantification.
Q3: Can I use a structural analog as an internal standard if a stable isotope-labeled version is not available?
A3: While not ideal, a structural analog can be used as an internal standard if a stable isotope-labeled version is unavailable. The chosen analog should be closely related in structure to this compound to mimic its behavior as much as possible. Potential candidates could include other estrogen glucuronides, such as Estrone 3-glucuronide or Estradiol 17β-glucuronide. However, it is crucial to thoroughly validate the method to ensure that the analog adequately corrects for analytical variability.
Q4: What are the key parameters to consider when setting up an LC-MS/MS method for this compound?
A4: For LC-MS/MS analysis of this compound, it is essential to optimize the Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard. Analysis is typically performed in negative ion mode electrospray ionization (ESI). The selection of an appropriate chromatographic column (e.g., a C18 reversed-phase column) and mobile phase gradient is also critical to achieve good peak shape and separation from other matrix components.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase pH. For reversed-phase chromatography of acidic compounds like glucuronides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase. |
| Low Analyte Recovery | 1. Inefficient sample extraction (LLE or SPE). 2. Analyte degradation during sample processing. 3. Adsorption of the analyte to container surfaces. | 1. Optimize the extraction solvent for LLE or the sorbent and elution solvent for SPE. 2. Keep samples on ice or at low temperatures during processing and minimize exposure to light and air. 3. Use low-adsorption tubes and vials. |
| High Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of matrix components with the analyte. 2. Insufficient sample cleanup. 3. High concentration of salts or phospholipids (B1166683) in the final extract. | 1. Optimize the chromatographic method to improve the separation of the analyte from interfering matrix components. 2. Employ a more rigorous sample preparation method, such as a combination of protein precipitation and SPE. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[1] |
| Instrument Contamination/Carryover | 1. Buildup of analyte on the injector, column, or in the MS source. 2. Injection of highly concentrated samples. | 1. Implement a rigorous wash protocol for the autosampler and injection port between samples. 2. Inject blank samples after high-concentration samples to check for carryover. 3. If carryover persists, clean the MS source. |
Quantitative Data Summary
The following table provides typical Multiple Reaction Monitoring (MRM) transitions for the quantification of this compound and its deuterated internal standard using LC-MS/MS in negative ion mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound (E2-3G) | 447.2 | 271.1 | The product ion corresponds to the loss of the glucuronic acid moiety.[2] |
| Estradiol-d3 3-glucuronide | 450.2 | 271.1 | The precursor ion reflects the +3 mass shift from the deuterium (B1214612) labels. The product ion is the same as the unlabeled analyte due to the loss of the non-deuterated glucuronic acid. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma/Serum
This protocol is a general guideline for the extraction of this compound from plasma or serum using a C18 SPE cartridge. Optimization may be required for specific applications.
-
Sample Pre-treatment:
-
To 1 mL of plasma or serum, add a known amount of Estradiol-d3 3-glucuronide internal standard solution.
-
Precipitate proteins by adding 2 mL of cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and the internal standard from the cartridge with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Logical Workflow for Internal Standard Selection
Caption: Decision tree for selecting an internal standard.
Experimental Workflow for Sample Analysis
Caption: General workflow for this compound analysis.
References
Validation & Comparative
Urinary Estradiol-3-Glucuronide (E3G): A Validated Biomarker for Ovulation Prediction
A comprehensive guide for researchers and drug development professionals on the validation and comparative performance of urinary Estradiol-3-glucuronide (E3G) as a biomarker for ovulation.
The accurate prediction of ovulation is critical in reproductive health research and clinical applications. While serum estradiol (B170435) (E2) is considered the gold standard for monitoring follicular development, its invasive nature necessitates frequent blood draws. Urinary Estradiol-3-glucuronide (E3G), the main urinary metabolite of estradiol, has emerged as a reliable and non-invasive alternative. This guide provides a detailed comparison of urinary E3G with other ovulation biomarkers, supported by experimental data and protocols.
Comparative Performance of Ovulation Biomarkers
Urinary E3G has been extensively validated against serum E2 and urinary Luteinizing Hormone (LH), demonstrating a strong correlation and predictive value for the fertile window. The rise in E3G levels in the urine closely mirrors the increase in serum E2, which is indicative of follicular growth and the approaching fertile period.[1][2] This rise typically precedes the LH surge by several days, providing a wider window for predicting ovulation compared to LH testing alone.[3][4]
Home-use fertility monitors that combine the measurement of urinary E3G and LH have been shown to accurately identify the fertile window.[5][6][7][8] These devices typically show a "High Fertility" status when E3G levels rise and a "Peak Fertility" status upon the detection of the LH surge.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the performance of urinary E3G with serum E2.
Table 1: Correlation between Urinary E3G and Serum E2
| Study Population | Assay Method | Correlation Coefficient (r) | Reference |
| Women undergoing IVF | Fluorescent Immunoassay (Mira) | 0.761 | [9][10] |
| Women undergoing COH for IVF | Fluorescent Immunoassay (Mira) | 0.81 | [11][12] |
| Women with normal cycles | Not specified | R² = 0.96 | [13] |
Table 2: Performance of Home-Use Fertility Monitors Measuring E3G and LH
| Device | Principle | Reported Accuracy | Reference |
| Clearblue Fertility Monitor | Detects rise in E3G and LH surge | 99% accurate in detecting the LH surge | [6][14] |
| Mira Fertility Tracker | Quantitative measurement of E3G and LH | High correlation with serum hormones | [4][9][10] |
| Inito Fertility Monitor | Quantitative measurement of E3G, LH, and PdG | High correlation with ELISA | [15][16] |
Experimental Protocols
Participant Selection and Sample Collection
-
Inclusion Criteria: Healthy women with regular menstrual cycles (typically 21-42 days) are recruited for validation studies.[15][17] For studies involving fertility treatments, patients undergoing controlled ovarian hyperstimulation (COH) or in vitro fertilization (IVF) are included.[9][10][11][12]
-
Exclusion Criteria: Women with known infertility conditions, hormonal disorders, or those using hormonal contraception are typically excluded from studies on natural cycles.[15]
-
Sample Collection: Participants are instructed to collect first morning urine samples daily throughout their menstrual cycle.[4][9][10][11][12] For correlation studies, blood samples for serum hormone analysis are often collected on the same days as urine collection.[1][2]
Hormone Analysis
-
Principle: Most home-use monitors utilize lateral flow immunoassay technology.[8][9][15] This can be a qualitative (threshold-based) or quantitative measurement.
-
Assay Types:
-
Procedure (General): The user dips a test stick into the urine sample and inserts it into a monitor. The monitor optically measures the intensity of the test lines to determine the hormone concentrations.[5][6]
-
Principle: A competitive immunoassay format is commonly used.
-
Protocol Outline:
-
Coating: Microtiter plates are coated with anti-E3G antibodies.
-
Competition: A known amount of enzyme-labeled E3G is mixed with the urine sample (containing unknown E3G) and added to the antibody-coated wells. The urinary E3G and the enzyme-labeled E3G compete for binding to the antibodies.
-
Washing: Unbound components are washed away.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of E3G in the urine sample.[18]
-
-
Principle: Similar to ELISA, but uses fluorescent labels instead of enzymes.
-
Procedure (General): The assay involves a competitive binding reaction where urinary E3G competes with a fluorescently labeled E3G for binding to a limited number of antibody sites. The resulting fluorescence is measured, and the concentration of E3G is determined based on a standard curve. This method is often employed in quantitative home-use monitors.[9][10][11][12]
Visualizing the Science
Hormonal Feedback Loop in the Menstrual Cycle
The following diagram illustrates the complex interplay of hormones that regulate the menstrual cycle, leading to ovulation.
References
- 1. Comparison of Day-Specific Serum LH, Estradiol, and Progesterone with MiraTM Monitor Urinary LH, Estrone-3-glucuronide, and Pregnanediol-3-glucuronide Levels in Ovulatory Cycles | MDPI [mdpi.com]
- 2. Comparison of Day-Specific Serum LH, Estradiol, and Progesterone with MiraTM Monitor Urinary LH, Estrone-3-glucuronide, and Pregnanediol-3-glucuronide Levels in Ovulatory Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.miracare.com [shop.miracare.com]
- 4. miracare.com [miracare.com]
- 5. academic.oup.com [academic.oup.com]
- 6. clearblue.com [clearblue.com]
- 7. Inito Fertility Monitor | Track Your Fertility Hormones At Home | Get Pregnant Faster [inito.com]
- 8. Using Quantitative Hormonal Fertility Monitors to Evaluate the Luteal Phase: Proof of Concept Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. At-home urine estrone-3-glucuronide quantification predicts oocyte retrieval outcomes comparably with serum estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P–670 Urine estrone–3-glucuronide (E3G) assay: is there any place during ovarian stimulation for IVF cycles? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Predicting serum hormone concentration by estimation of urinary hormones through a home-use device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uk.clearblue.com [uk.clearblue.com]
- 15. Validation of urinary reproductive hormone measurements using a novel smartphone connected reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.inito.com [blog.inito.com]
- 17. researchgate.net [researchgate.net]
- 18. mro.massey.ac.nz [mro.massey.ac.nz]
A Comparative Analysis of Estradiol 3-glucuronide and Estradiol 17-glucuronide Transport
A comprehensive guide for researchers and drug development professionals on the distinct transport mechanisms of two key estradiol (B170435) metabolites.
Estradiol, the most potent endogenous estrogen, undergoes extensive metabolism, primarily through glucuronidation at the 3 and 17 positions, forming Estradiol 3-glucuronide (E2-3G) and Estradiol 17-glucuronide (E2-17G), respectively.[1][2] The disposition of these conjugates is critically dependent on a suite of uptake and efflux transporters, primarily in the liver, which dictates their systemic exposure and potential for drug-drug interactions.[1][3][4] This guide provides a detailed comparative analysis of the transport mechanisms for E2-3G and E2-17G, supported by experimental data and methodologies.
Hepatic Uptake: A Tale of Two Transporters
The initial step in the hepatic clearance of circulating estradiol glucuronides is their uptake from the blood into hepatocytes, a process mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of solute carriers.[1][5]
This compound (E2-3G) is a substrate for OATP1B1, OATP1B3, and OATP2B1.[1][5] Notably, OATP2B1 demonstrates the highest transport efficiency for E2-3G, primarily due to a lower Michaelis-Menten constant (Km), indicating a higher binding affinity.[1][5] At lower, more physiologically relevant concentrations, E2-3G is selectively transported by OATP2B1.[1][5]
Estradiol 17-glucuronide (E2-17G) , in contrast, is primarily transported by OATP1B1 and OATP1B3.[1][3][4][5] OATP1B1 exhibits a significantly higher transport efficiency for E2-17G compared to OATP1B3.[1]
The distinct substrate preferences of the OATP isoforms for E2-3G and E2-17G highlight the nuanced regulation of their hepatic uptake.
Comparative Kinetics of Hepatic Uptake
| Substrate | Transporter | Km (μM) | Vmax (pmol/mg protein/min) | Transport Efficiency (Vmax/Km) |
| This compound (E2-3G) | OATP1B1 | 16.0[1][5] | 34.5[1] | 2.2[1] |
| OATP1B3 | 23.8[1][5] | 84.4[1] | 3.5[1] | |
| OATP2B1 | 6.4[1][5] | 212.2[1] | 33.2[1] | |
| Estradiol 17-glucuronide (E2-17G) | OATP1B1 | 0.5[5] | 68.7[1] | 137.4[1] |
| OATP1B3 | 23.7[5] | 246.0[1] | 10.4[1] |
Efflux from Hepatocytes: A Multi-Transporter Affair
Following uptake, estradiol glucuronides are effluxed from hepatocytes into either the bile for elimination or back into the sinusoidal blood for systemic circulation. This process is mediated by ATP-binding cassette (ABC) transporters, including the Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP).[1][6]
Both E2-3G and E2-17G are substrates for MRP2 and BCRP, which are located on the apical (canalicular) membrane of hepatocytes and mediate biliary excretion.[1][6][7] Additionally, both conjugates are transported by MRP3, and E2-17G is also a substrate for MRP4, both of which are found on the basolateral membrane and facilitate efflux back into the blood.[1][3][4][6]
While both are substrates for BCRP, studies have shown that BCRP transports E2-3G at a rate 10-fold higher than other estrogen conjugates.[6] MRP3 is a significant transporter for E2-3G, exhibiting high affinity (low Km).[6] In contrast, E2-17G is a well-established substrate for MRP2.[3][4][8] Interestingly, E2-17G can bind to an allosteric site on MRP2, leading to positive cooperativity and activating its own transport, a phenomenon not observed with E2-3G.[8]
Comparative Efflux Transporter Interactions
| Substrate | Efflux Transporter | Key Findings |
| This compound (E2-3G) | MRP2 | Substrate.[1][6] |
| MRP3 | Efficiently transported with high affinity (Km < 20 µM).[6] | |
| BCRP | Transported at a 10-fold higher rate compared to other estrogen conjugates.[6] | |
| Estradiol 17-glucuronide (E2-17G) | MRP2 | Well-known substrate; activates its own transport via an allosteric site.[3][4][8] |
| MRP3 | Substrate.[3][4] | |
| MRP4 | Substrate.[3][4] | |
| BCRP | Substrate.[1][7][9][10] |
Visualizing the Transport Pathways
The following diagrams illustrate the key transport pathways for this compound and Estradiol 17-glucuronide in the liver.
Caption: Hepatic transport of this compound.
Caption: Hepatic transport of Estradiol 17-glucuronide.
Experimental Protocols
The data presented in this guide are derived from established in vitro experimental models.
Uptake Transport Assays in OATP-Transfected Cells
A common method to assess the role of specific uptake transporters involves the use of mammalian cell lines (e.g., HEK293 or CHO) that are stably transfected to overexpress a single OATP transporter.
General Protocol:
-
Cell Culture: Transfected and parental (control) cells are cultured to confluence in appropriate media.
-
Initiation of Uptake: The cell monolayers are washed and pre-incubated in a buffer. The uptake experiment is initiated by adding a buffer containing the radiolabeled substrate (e.g., [³H]E2-3G or [³H]E2-17G) at various concentrations.
-
Incubation: Cells are incubated for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The protein concentration of the cell lysates is determined to normalize the uptake data. The transporter-mediated uptake is calculated by subtracting the uptake in control cells from that in the transfected cells. Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.
Vesicular Transport Assays for Efflux Transporters
To study the function of efflux transporters like MRPs and BCRP, inside-out membrane vesicles are prepared from cells overexpressing the transporter of interest (e.g., Sf9 insect cells).
General Protocol:
-
Vesicle Preparation: Membrane vesicles are prepared from transporter-expressing cells by homogenization and differential centrifugation.
-
Transport Assay: The vesicles are incubated in a reaction mixture containing the radiolabeled substrate and ATP at 37°C.
-
Initiation of Transport: The transport is initiated by the addition of ATP. Control experiments are performed in the presence of AMP or in the absence of ATP to determine the ATP-dependent transport.
-
Termination of Transport: At specific time points, aliquots of the reaction mixture are filtered through a membrane filter to separate the vesicles from the incubation medium.
-
Quantification: The radioactivity retained on the filter (representing the substrate transported into the vesicles) is measured by liquid scintillation counting.
-
Data Analysis: The ATP-dependent transport is calculated by subtracting the transport in the absence of ATP from that in the presence of ATP. Kinetic parameters are determined by measuring the transport at various substrate concentrations.
Caption: General experimental workflow for studying transporter kinetics.
Conclusion
The transport of this compound and Estradiol 17-glucuronide is a complex process involving multiple uptake and efflux transporters with distinct substrate specificities and kinetic profiles. E2-3G is preferentially taken up by OATP2B1, while E2-17G is a high-affinity substrate for OATP1B1. Both are substrates for a similar suite of efflux transporters, including MRP2, MRP3, and BCRP, although their relative contributions and regulatory mechanisms, such as the allosteric activation of MRP2 by E2-17G, differ. A thorough understanding of these differences is crucial for predicting the pharmacokinetics of these endogenous compounds and for anticipating potential drug-drug interactions involving these key transporters.
References
- 1. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanistic Modeling of the Hepatic Disposition of Estradiol-17β-Glucuronide in Sandwich-Cultured Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Modeling of the Hepatic Disposition of Estradiol-17 β-Glucuronide in Sandwich-Cultured Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efflux transport of estrogen glucuronides by human MRP2, MRP3, MRP4 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the breast cancer resistance protein (ABCG2) in drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is transported by the multidrug resistance-associated protein 2 but does not activate the allosteric site bound by estradiol 17-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the breast cancer resistance protein (BCRP/ABCG2) in drug transport--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Serum Estradiol vs. Urinary Estradiol 3-Glucuronide: A Comparative Guide for Researchers
A comprehensive analysis of the correlation, experimental protocols, and metabolic pathways concerning serum estradiol (B170435) and its urinary metabolite, estradiol 3-glucuronide, for researchers, scientists, and drug development professionals.
The quantification of estradiol (E2), a primary female sex hormone, is crucial in numerous fields of research, including reproductive biology, endocrinology, and oncology. While serum or plasma analysis has traditionally been the gold standard for measuring systemic E2 levels, the non-invasive nature of urine collection has prompted significant interest in urinary metabolites as viable biomarkers. This guide provides a detailed comparison of serum E2 and its major urinary metabolite, this compound (E3G), offering insights into their correlation, the methodologies for their measurement, and the underlying metabolic pathways.
Correlation Between Serum Estradiol and Urinary Estradiol Metabolites
The correlation between systemic estradiol and its urinary metabolites has been the subject of numerous studies, with results indicating a generally strong but variable relationship. The strength of this correlation can be influenced by several factors, including the specific urinary metabolite measured (e.g., estrone-3-glucuronide vs. estradiol-3-glucuronide), the physiological state of the individual (e.g., throughout the menstrual cycle, during ovarian stimulation), and the analytical methods employed.
Several studies have demonstrated a high correlation between serum E2 and urinary estrone-3-glucuronide (E1G), a closely related metabolite. For instance, a study on women undergoing ovulation induction therapy reported a highly significant correlation between plasma estradiol and urinary estrone-3-glucuronide (r = 0.9229)[1]. Another study investigating at-home urine monitoring during gonadotropin stimulation found a Pearson correlation coefficient of 0.761 between matched urinary E3G and serum E2 levels[2]. However, other research in premenopausal women has shown more moderate correlations, with the strongest correlation observed between serum E1 and urinary E1 and E2 (r = 0.39), and a correlation of r = 0.35 between serum E2 and urinary E2[3]. This variability underscores the importance of considering the specific context and population when interpreting urinary hormone data.
| Study Population | Urinary Metabolite | Correlation with Serum E2 (Pearson's r) | Measurement Method | Reference |
| Women undergoing ovulation induction | Estrone-3-glucuronide (E1G) | 0.9229 | Radioimmunoassay (RIA) | [1] |
| Patients undergoing IVF/oocyte cryopreservation | Estrone-3-glucuronide (E3G) | 0.761 | Immunoassay (at-home device) | [2] |
| Premenopausal women | Urinary Estradiol (E2) | 0.35 | Radioimmunoassay and LC/MS | [3] |
| Premenopausal women | Urinary Estrone (E1) | 0.29 | Radioimmunoassay and LC/MS | [3] |
| Postmenopausal women | Urinary Estradiol (E2) | 0.69 | LC/MS | [4] |
| Postmenopausal women | Urinary Estrone (E1) | 0.69 | LC/MS | [4] |
| Infertile women undergoing ovarian stimulation | Urinary Estradiol (E2) | 0.59 (on day of trigger) | Not specified | [5] |
Experimental Protocols
Accurate and reliable measurement of serum E2 and urinary E3G is paramount for meaningful correlational studies and clinical monitoring. Various analytical techniques are employed, each with its own advantages and limitations.
Measurement of Serum Estradiol
1. Immunoassays (ELISA and RIA):
-
Principle: These methods are based on the competitive binding of labeled and unlabeled estradiol to a limited number of antibody binding sites. In a typical competitive ELISA, estradiol in the sample competes with enzyme-conjugated estradiol for binding to antibodies coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of estradiol in the sample. Radioimmunoassays (RIA) utilize a similar principle but employ a radioactive label instead of an enzyme.
-
Sample Preparation: Blood is collected via venipuncture. Serum is separated by allowing the blood to clot at room temperature, followed by centrifugation to remove the clot and cellular components[6][7].
-
Procedure (General ELISA):
-
Standards, controls, and unknown serum samples are added to the wells of an antibody-coated microplate.
-
An enzyme-labeled estradiol conjugate is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the bound enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
A standard curve is generated to determine the concentration of estradiol in the samples[7].
-
-
Considerations: While widely available and relatively inexpensive, immunoassays can be subject to cross-reactivity with other steroids and metabolites, potentially leading to inaccuracies, especially at low estradiol concentrations[8][9].
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: LC-MS/MS is a highly specific and sensitive method that separates estradiol from other components in the sample using liquid chromatography, followed by detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.
-
Sample Preparation: Serum samples may undergo a hydrolysis step using glucuronidase/sulfatase to measure total estradiol (conjugated and unconjugated). This is followed by an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the steroids[6].
-
Procedure:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
The HPLC separates estradiol from other compounds in the sample.
-
The separated estradiol enters the mass spectrometer, where it is ionized.
-
The ionized estradiol is fragmented, and specific fragment ions are detected and quantified[6].
-
-
Considerations: LC-MS/MS is considered the gold standard for estradiol measurement due to its high specificity and sensitivity, particularly for low concentrations found in postmenopausal women and men[8]. However, it requires more specialized equipment and expertise.
Measurement of Urinary this compound
1. Immunoassays (ELISA and RIA):
-
Principle: Similar to serum immunoassays, these assays utilize antibodies specific to this compound. The competitive binding principle is employed for quantification.
-
Sample Preparation: First morning void or 24-hour urine collections are typically used. Samples are centrifuged to remove sediment[7]. For some assays, a direct measurement can be performed on diluted urine.
-
Procedure (General): The procedure is analogous to that of serum immunoassays, using standards and controls prepared in a synthetic urine matrix.
-
Considerations: Direct measurement of the glucuronide metabolite avoids the need for a hydrolysis step. The specificity of the antibody to E3G is crucial to avoid cross-reactivity with other estrogen metabolites.
2. High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection:
-
Principle: This method separates E3G from other urinary components using HPLC, and quantification is achieved through its native fluorescence.
-
Sample Preparation: Urinary conjugates can be extracted using a solid-phase extraction cartridge, such as graphitized carbon black. A two-step elution can be used to separate different glucuronide fractions[10].
-
Procedure:
-
The extracted and purified sample is injected into the HPLC system.
-
Isocratic ion-suppression HPLC is used to separate E3G.
-
The eluting E3G is detected by a fluorimetric detector[10].
-
-
Considerations: This method offers good sensitivity and specificity without the need for derivatization.
Metabolic Pathway and Experimental Workflow
Estradiol produced in the ovaries and other tissues circulates in the bloodstream. A significant portion is metabolized in the liver to become more water-soluble for excretion. One of the key metabolic pathways is glucuronidation, where a glucuronic acid molecule is attached to estradiol, forming this compound. This conjugated form is then excreted in the urine.[11][12][13]
Caption: Metabolic pathway of estradiol from the bloodstream to urinary excretion.
The experimental workflow for comparing serum E2 and urinary E3G levels involves several key steps, from sample collection to data analysis.
Caption: Experimental workflow for correlating serum E2 and urinary E3G.
References
- 1. Correlation between plasma estradiol and estrone-3-glucuronide in urine during the monitoring of ovarian induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. At-home urine estrone-3-glucuronide quantification predicts oocyte retrieval outcomes comparably with serum estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of estrogen measurements in serum and urine of premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparability of serum, plasma, and urinary estrogen and estrogen metabolite measurements by sex and menopausal status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. thebms.org.uk [thebms.org.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. Measurement of urinary estriol glucuronides during the menstrual cycle by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Estradiol - Wikipedia [en.wikipedia.org]
- 13. Estrogen Kinetics for Clinicians | GLOWM [glowm.com]
A Comparative Guide: Cross-Validation of Estradiol 3-Glucuronide (E3G) Quantification by ELISA and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Estradiol 3-glucuronide (E3G), a key metabolite of estradiol: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to present a clear, data-driven cross-validation perspective to aid researchers in selecting the appropriate method for their specific needs.
Introduction
This compound (E3G) is a primary water-soluble metabolite of estradiol, and its measurement in biological matrices such as urine and plasma is crucial for various fields, including endocrinology, pharmacology, and toxicology. While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS is considered the gold standard for its superior specificity and accuracy. This guide delves into the performance characteristics and experimental protocols of both methods to facilitate an informed decision-making process.
It is important to note that direct head-to-head comparative data for commercially available E3G ELISA kits against a validated LC-MS/MS method is limited in publicly available literature. Therefore, this guide utilizes performance data from a representative Estrone-3-Glucuronide (E1G) ELISA kit, a structurally similar analyte, as a proxy for a typical E3G ELISA. This is juxtaposed with data from a validated, published LC-MS/MS method capable of quantifying E3G.
Performance Characteristics: ELISA vs. LC-MS/MS
The following tables summarize the key performance characteristics of a representative competitive ELISA for a steroid glucuronide and a validated LC-MS/MS method for the quantification of E3G.
Table 1: General Performance Comparison
| Feature | Competitive ELISA (Proxy Data for E1G) | LC-MS/MS |
| Principle | Antigen-antibody binding, colorimetric detection | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Can be affected by cross-reactivity with structurally related molecules | High, based on chromatographic retention time and specific mass transitions |
| Sensitivity | Typically in the pg/mL to ng/mL range | High, often reaching low pg/mL levels |
| Throughput | High (multiple samples on a 96-well plate) | Lower, sequential sample analysis |
| Cost per Sample | Lower | Higher |
| Equipment Cost | Low to moderate | High |
| Expertise Required | Minimal to moderate | High |
Table 2: Quantitative Performance Comparison
| Parameter | Competitive ELISA (Proxy Data for E1G)[1] | LC-MS/MS for E3G[2] |
| Limit of Quantification (LOQ) | ~15.6 pg/mL | Not explicitly stated for E2-3G, but for other glucuronides in the panel, it ranges from 1.9 to 21.4 nmol/L |
| Assay Range | 15.6 - 1,000 pg/mL | Good linearity (R² ≥ 0.99) over a defined concentration range |
| Precision (CV%) | Intra-assay: 3.8%, Inter-assay: 5.6% | Intra-day and inter-day precision < 15% |
| Accuracy/Recovery (%) | Not specified in the provided data | 89.6% to 113.8% |
Experimental Protocols
This compound ELISA Protocol (Representative Competitive Assay)
This protocol is based on a typical competitive ELISA for a steroid glucuronide.
Materials:
-
E3G ELISA Kit (containing pre-coated microplate, E3G standard, E3G-HRP conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Sample matrix (e.g., urine, plasma)
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and wash buffer, according to the kit manufacturer's instructions.
-
Sample Preparation: Dilute urine samples as required with the provided assay buffer. For plasma or serum, an extraction step may be necessary to remove interfering substances.
-
Standard Curve Preparation: Prepare a serial dilution of the E3G standard to create a standard curve.
-
Assay Procedure: a. Add a specific volume of standard, control, or sample to the appropriate wells of the pre-coated microplate. b. Add the E3G-HRP conjugate to each well. c. Add the specific antibody to each well. d. Incubate the plate for a specified time (e.g., 2 hours) at room temperature, allowing for competitive binding. e. Wash the plate multiple times with the wash buffer to remove unbound reagents. f. Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of E3G in the sample. g. Add the stop solution to each well to terminate the reaction.
-
Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of E3G in the samples by interpolating their absorbance values on the standard curve.
This compound LC-MS/MS Protocol
This protocol is based on a published method for the simultaneous quantification of urinary steroid hormone glucuronides.[2]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solid-phase extraction (SPE) cartridges
-
Internal standards (e.g., deuterated E3G)
-
Acetonitrile (B52724), methanol (B129727), formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer, centrifuge, and evaporator
-
Sample matrix (e.g., urine)
Procedure:
-
Sample Preparation: a. To a urine sample, add an internal standard solution. b. Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation. c. Condition an SPE cartridge with methanol and water. d. Load the supernatant from the protein precipitation step onto the SPE cartridge. e. Wash the cartridge to remove interfering substances. f. Elute the analytes of interest with an appropriate solvent (e.g., methanol). g. Evaporate the eluate to dryness under a stream of nitrogen. h. Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water with formic acid and acetonitrile or methanol.
- Flow Rate: A typical flow rate for analytical LC.
- Injection Volume: A small volume of the reconstituted sample. b. Mass Spectrometric Detection:
- Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for E3G and its internal standard. This ensures high selectivity and sensitivity.
-
Data Analysis: a. Integrate the peak areas for E3G and the internal standard. b. Calculate the peak area ratio of E3G to the internal standard. c. Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. d. Determine the concentration of E3G in the samples by interpolating their peak area ratios on the calibration curve.
Workflow for Cross-Validation
A crucial step in adopting an ELISA for routine use is to cross-validate its performance against a reference method like LC-MS/MS. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of an E3G ELISA with LC-MS/MS.
Conclusion
The choice between ELISA and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.
-
ELISA is a suitable method for high-throughput screening and studies where cost and ease of use are major considerations. However, the potential for cross-reactivity with other metabolites necessitates careful validation, and the results should be interpreted with this limitation in mind.
-
LC-MS/MS offers unparalleled specificity and accuracy, making it the definitive method for studies requiring precise and reliable quantification of E3G, especially when distinguishing between structurally similar compounds is critical.
For laboratories looking to implement a high-throughput assay like ELISA for routine analysis, a thorough cross-validation against a well-characterized LC-MS/MS method is strongly recommended to understand the performance and limitations of the immunoassay in the specific sample matrix of interest. This ensures the generation of reliable and meaningful data for research and drug development applications.
References
Comparative Analysis of Estradiol 3-Glucuronide Levels in Varied Patient Cohorts
This guide provides a comparative overview of Estradiol (B170435) 3-glucuronide (E3G) and its closely related metabolite, Estrone-3-glucuronide (E1G), levels across different patient populations. For researchers, scientists, and professionals in drug development, understanding the nuances of estrogen metabolism is critical. E3G, a primary water-soluble metabolite of estradiol, is excreted in urine and serves as a valuable non-invasive biomarker for monitoring estrogen production. This document summarizes quantitative data from comparative studies, details the experimental methodologies employed for metabolite quantification, and illustrates the key metabolic pathways involved.
Data Presentation: Comparative Levels of Estrone-3-Glucuronide
The following table presents a summary of urinary Estrone-3-glucuronide (E1G) and serum Estradiol (E2) levels in patients undergoing in vitro fertilization (IVF) with two different ovarian stimulation protocols: the antagonist protocol and the progestin-primed ovarian stimulation (PPOS) protocol. These findings highlight how different therapeutic interventions can influence estrogen metabolite levels.
| Patient Population | Ovarian Stimulation Protocol | Analyte | Median Concentration on Trigger Day |
| IVF Patients | Antagonist | Serum Estradiol (E2) | 2220 ng/mL |
| Urine Estrone-3-glucuronide (E1G) | 3427 ng/mL | ||
| IVF Patients | PPOS | Serum Estradiol (E2) | 4177 ng/mL |
| Urine Estrone-3-glucuronide (E1G) | 5770 ng/mL |
Data extracted from a pilot study on home monitoring of E1G levels in different ovarian stimulation protocols.
Experimental Protocols
The quantification of urinary Estrone-3-glucuronide is crucial for monitoring estrogen metabolism. A commonly employed method is the fluorescent immunoassay, which offers a non-invasive and sensitive approach.
Fluorescent Immunoassay for Urinary Estrone-3-Glucuronide (E1G)
Principle: This method is a competitive immunoassay. The E1G in the urine sample competes with a known amount of enzyme-labeled E1G for binding sites on a specific anti-E1G antibody. The amount of bound enzyme-labeled E1G is inversely proportional to the concentration of E1G in the sample. The subsequent enzymatic reaction with a substrate produces a fluorescent signal that can be quantified.
Methodology:
-
Sample Collection: First-morning urine samples are collected from patients.
-
Assay Procedure:
-
A portable urine analyzer and dedicated test strips are utilized.
-
The test strip contains a specific antibody that binds to E1G.
-
The collected urine sample is applied to the test strip.
-
The E1G present in the urine competes with a fluorescently labeled E1G conjugate for the antibody binding sites.
-
The analyzer measures the intensity of the fluorescent signal.
-
-
Quantification: The concentration of E1G in the urine sample is calculated based on a standard curve generated from known concentrations of E1G. The results are typically expressed in ng/mL.
This methodology has been validated for intra- and inter-assay variability, with coefficients of variation typically below 20%.
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of estradiol and a typical experimental workflow for quantifying its urinary metabolite.
References
A Comparative Guide to Estradiol 3-Glucuronide and its Sulfate Conjugate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Estradiol (B170435), the most potent endogenous estrogen, undergoes extensive metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion. The resulting conjugates, estradiol 3-glucuronide (E2-3G) and estradiol 3-sulfate (E2-3S), are not merely inactive metabolites but play crucial roles in estradiol's disposition, bioavailability, and enterohepatic circulation. This guide provides a comprehensive comparison of these two key conjugates, focusing on their transport, enzymatic cleavage, and receptor interactions, supported by experimental data and detailed methodologies.
I. Comparative Overview
This compound and estradiol 3-sulfate are both water-soluble metabolites of estradiol, rendering them more readily excretable than the parent hormone. However, their metabolic fates and biological activities are governed by distinct sets of enzymes and transporters, leading to significant differences in their pharmacokinetic profiles and potential for reactivation to the potent estradiol.
| Feature | This compound (E2-3G) | Estradiol 3-Sulfate (E2-3S) |
| Formation | Conjugation of estradiol with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). | Conjugation of estradiol with a sulfate (B86663) group, catalyzed by sulfotransferases (SULTs). |
| Reactivation | Hydrolysis by β-glucuronidases, primarily of bacterial origin in the gut, releases active estradiol.[1][2][3] | Hydrolysis by steroid sulfatase (STS), present in various tissues including liver and breast, releases active estradiol.[4][5] |
| Transport | Substrate for various uptake (OATPs) and efflux (MRPs, BCRP) transporters.[6][7] | Substrate for uptake (OATPs) and efflux transporters.[4] |
| Biological Activity | Generally considered biologically inactive, but can be reactivated to estradiol. | Biologically inactive, but serves as a reservoir for the formation of active estrogens.[5] |
II. Quantitative Data Comparison
The following tables summarize the key quantitative parameters for the transport and enzymatic cleavage of this compound and estradiol 3-sulfate.
Table 1: Hepatic Uptake Transporter Kinetics
The hepatic uptake of estradiol conjugates from the bloodstream is a critical step in their clearance. This process is mediated by Organic Anion Transporting Polypeptides (OATPs) located on the sinusoidal membrane of hepatocytes.
| Conjugate | Transporter | K_m_ (µM) | V_max_ (pmol/mg protein/min) | Reference |
| This compound | OATP1B1 | 16.0 | 34.5 | [6] |
| OATP1B3 | 23.8 | 84.4 | [6] | |
| OATP2B1 | 6.4 | 212.2 | [6] | |
| Estradiol 3-Sulfate-17β-Glucuronide* | OATP1B1 | 0.5 | 68.7 | [6] |
| OATP1B3 | 23.7 | 246.0 | [6] |
*Note: Data for Estradiol 3-Sulfate was not available in the context of OATP transport in the provided search results. Data for a closely related dually conjugated metabolite, estradiol 3-sulfate-17β-glucuronide, is presented as a proxy.
Table 2: Efflux Transporter Kinetics
Efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs), are responsible for the secretion of estradiol conjugates into bile or back into the bloodstream.
| Conjugate | Transporter | K_m_ (µM) | Reference |
| This compound | MRP2 | 180 - 790 | [7] |
| MRP3 | < 20 | [7] |
Table 3: Enzymatic Cleavage Kinetics
The reactivation of estradiol conjugates to the parent hormone is catalyzed by specific enzymes. While direct comparative kinetic data for β-glucuronidase on this compound and steroid sulfatase on estradiol 3-sulfate is limited, the following provides available kinetic parameters for these enzymes with relevant substrates.
| Enzyme | Substrate | K_m_ (µM) | V_max_ | Reference |
| Human Fecal β-Glucuronidase | Wogonoside* | 0.34 ± 0.047 | 5.17 ± 0.16 µmol/min/mg | [8] |
| Human Placental Steroid Sulfatase | DHEA Sulfate** | 15.4 (Tris buffer) | 1420 pmol/min/mg protein | [9] |
*Wogonoside is a natural glucuronide used as a model substrate for β-glucuronidase activity. **Dehydroepiandrosterone (DHEA) sulfate is a common substrate used to characterize steroid sulfatase activity.
III. Experimental Protocols
A. OATP-Mediated Uptake Assay
This protocol describes a typical in vitro experiment to determine the kinetic parameters of OATP-mediated transport of estradiol conjugates.
1. Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.
-
Cells are transiently transfected with plasmids encoding the specific OATP transporter (e.g., OATP1B1, OATP1B3, or OATP2B1) or an empty vector (as a control) using a suitable transfection reagent.
2. Uptake Experiment:
-
48 hours post-transfection, cells are seeded in 24-well plates.
-
Before the assay, cells are washed twice with pre-warmed Krebs-Henseleit buffer (KHB) at pH 7.4.
-
The uptake is initiated by adding KHB containing a range of concentrations of the radiolabeled estradiol conjugate (e.g., [³H]E2-3G).
-
The incubation is carried out at 37°C for a short period (e.g., 2 minutes) to ensure initial uptake rates are measured.
-
The uptake is terminated by aspirating the substrate solution and washing the cells three times with ice-cold KHB.
3. Quantification and Data Analysis:
-
Cells are lysed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Protein concentration in each well is determined using a standard method (e.g., BCA protein assay).
-
The net uptake is calculated by subtracting the uptake in empty vector-transfected cells from that in OATP-transfected cells.
-
Kinetic parameters (K_m_ and V_max_) are determined by fitting the concentration-dependent net uptake data to the Michaelis-Menten equation using non-linear regression analysis.
B. β-Glucuronidase Activity Assay
This protocol outlines a method to measure the activity of β-glucuronidase using a chromogenic or fluorogenic substrate, which can be adapted for this compound.
1. Enzyme Source:
-
β-glucuronidase can be obtained from various sources, including commercial preparations from E. coli or Helix pomatia, or extracted from biological samples like fecal matter.
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.8).
-
The substrate, such as p-nitrophenyl-β-D-glucuronide (pNPG), is dissolved in the reaction buffer to a final concentration of, for example, 1 mM.
-
For this compound, a suitable detection method for the released estradiol would be required (e.g., HPLC or ELISA).
3. Assay Procedure:
-
Pre-incubate the enzyme solution and the substrate solution separately at 37°C for 5 minutes.
-
Initiate the reaction by mixing the enzyme and substrate solutions.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.2 M NaOH for pNPG).
4. Quantification and Data Analysis:
-
For pNPG, measure the absorbance of the released p-nitrophenol at 405 nm.
-
Create a standard curve using known concentrations of the product (p-nitrophenol or estradiol).
-
Calculate the enzyme activity, typically expressed as units per milligram of protein (one unit is defined as the amount of enzyme that liberates 1 µmol of product per minute under the specified conditions).
-
For kinetic analysis, perform the assay with varying substrate concentrations and determine K_m_ and V_max_ using Michaelis-Menten kinetics.[8]
C. Steroid Sulfatase Activity Assay
This protocol describes a method for determining the activity of steroid sulfatase using a radiolabeled substrate.
1. Enzyme Source:
-
Steroid sulfatase can be obtained from tissue homogenates (e.g., placenta, breast cancer tissue) or from cells overexpressing the enzyme.
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The substrate, [³H]estrone-3-sulfate or [³H]estradiol-3-sulfate, is added to the buffer.
3. Assay Procedure:
-
Pre-incubate the enzyme preparation at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an organic solvent (e.g., toluene (B28343) or ethyl acetate) to extract the unconjugated steroid.
4. Quantification and Data Analysis:
-
Separate the organic and aqueous phases by centrifugation.
-
Measure the radioactivity in the organic phase (containing the hydrolyzed steroid) and the aqueous phase (containing the unreacted sulfated steroid) using a liquid scintillation counter.
-
Calculate the percentage of hydrolysis.
-
Enzyme activity is expressed as picomoles of steroid formed per hour per milligram of protein.
-
For kinetic studies, vary the substrate concentration to determine K_m_ and V_max_.
IV. Visualizing Metabolic Pathways and Workflows
A. Hepatic Disposition of Estradiol Conjugates
The following diagram illustrates the key transporters involved in the uptake and efflux of this compound in a hepatocyte.
Caption: Hepatic transport of this compound.
B. Experimental Workflow for Transporter Kinetic Analysis
This diagram outlines the general workflow for determining the kinetic parameters of a transporter for a given substrate.
Caption: Workflow for Transporter Kinetic Analysis.
C. Reactivation and Action of Estradiol Conjugates
This diagram illustrates the pathways of reactivation of estradiol conjugates and their subsequent action on estrogen receptors.
Caption: Reactivation of Estradiol Conjugates.
V. Conclusion
The metabolic pathways of this compound and estradiol 3-sulfate are distinct and have significant implications for the overall biological activity of estradiol. While both are considered inactive conjugates, their susceptibility to different enzymes and their interactions with a range of transporters mean they can act as significant reservoirs for the potent parent hormone. Understanding these differences is crucial for researchers in drug development and endocrinology, particularly when studying the pharmacokinetics of estrogenic compounds and their potential for tissue-specific effects. Further research is warranted to directly compare the enzymatic kinetics of β-glucuronidase and steroid sulfatase on their respective estradiol conjugates to provide a more complete picture of their reactivation potentials.
References
- 1. researchgate.net [researchgate.net]
- 2. Gut microbial beta-glucuronidase: a vital regulator in female estrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut microbial β-glucuronidases reactivate estrogens as components of the estrobolome that reactivate estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. biolscigroup.us [biolscigroup.us]
- 7. STS steroid sulfatase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid sulfatase in the human ovary and placenta: enzyme kinetics and phosphate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory comparison of Estradiol 3-glucuronide measurement methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Estradiol (B170435) 3-glucuronide (E2G), a primary metabolite of estradiol, is crucial in various fields of research, including reproductive endocrinology, fertility monitoring, and pharmacology. This guide provides an objective comparison of the principal analytical methods used for E2G measurement, supported by experimental data to aid researchers in selecting the most appropriate technique for their needs. The primary methods discussed are Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA).
Overview of Measurement Methods
The choice of an analytical method for E2G determination depends on factors such as the required sensitivity, specificity, sample throughput, cost, and the nature of the study. While immunoassays like ELISA and RIA offer convenience and high throughput, LC-MS/MS is considered the gold standard for its superior specificity and accuracy.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of the different E2G measurement methods based on published data. It is important to note that direct inter-laboratory comparison studies for E2G are not widely available; therefore, this data is compiled from individual validation studies and comparative analyses of related estrogen metabolites.
Table 1: Comparison of Assay Performance Characteristics
| Parameter | ELISA | LC-MS/MS | RIA |
| Principle | Competitive enzyme immunoassay | Chromatographic separation and mass-based detection | Competitive radioisotope binding |
| Specificity | Can be subject to cross-reactivity with structurally similar metabolites.[1] | High, based on molecular mass and fragmentation patterns.[2][3] | Generally high, but can have cross-reactivity. |
| Sensitivity (LOD/LLOQ) | Typically in the low pg/mL range (e.g., 6.6 - 7.38 pg/mL).[4][5] | High, often in the low pg/mL to fg/mL range.[6] | Comparable to ELISA, in the pg/mL range. |
| Precision (CV%) | Intra-assay: 3.8-10%; Inter-assay: 5.6-20%.[4][7] | Generally lower CVs (≤9.4%) compared to immunoassays.[2][3] | Intra-assay and Inter-assay CVs typically <15%.[2] |
| Accuracy | Can be affected by matrix effects and cross-reactivity, sometimes showing higher readings than LC-MS/MS.[2][3] | Considered the most accurate method.[6] | Generally good, but can be influenced by antibody specificity. |
| Sample Throughput | High, suitable for large batches (96-well plate format).[4] | Lower than ELISA, sequential sample analysis. | Moderate, depends on batch size and counting time. |
| Cost per Sample | Relatively low.[1] | High, due to expensive instrumentation and maintenance.[1] | Moderate, involves radioisotope handling and disposal costs. |
| Sample Type | Urine, serum, plasma, fecal extracts, cell culture medium.[4] | Urine, serum, plasma.[6] | Urine, plasma.[8] |
Table 2: Correlation with Serum Estradiol (E2)
Several studies have evaluated the correlation between urinary E2G (or its surrogate, estrone-3-glucuronide, E1G) and serum estradiol (E2) levels, particularly in the context of monitoring ovarian stimulation and predicting fertility.
| Study Focus | Method | Correlation Coefficient (r) with Serum E2 | Key Findings |
| Ovarian Stimulation Monitoring | Fluorescent Immunoassay (for E1G) | 0.81[7] | Urine E1G testing correlates well with serum E2 assessment in controlled ovarian hyperstimulation.[7] |
| At-home Fertility Monitoring | Immunoassay (Mira Fertility Tracker for E1G) | 0.761[9] | At-home urine E1G monitoring was comparable to serum E2 for predicting oocyte retrieval outcomes.[9] |
| Ovulation Induction Therapy | Radioimmunoassay (for E1G) | 0.9229[8] | The pattern of urinary E1G excretion perfectly reflected the changes in plasmatic estradiol levels.[8] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (General)
ELISAs for E2G are typically competitive immunoassays. The following is a generalized protocol based on commercially available kits.
-
Plate Coating: A microtiter plate is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Sample and Standard Preparation: Urine or other biological samples are diluted as required. A standard curve is prepared using known concentrations of E2G.
-
Competitive Reaction: The sample/standard, an E2G-enzyme conjugate (e.g., HRP-conjugate), and a specific polyclonal or monoclonal antibody against E2G are added to the wells. During incubation, the free E2G in the sample and the E2G-enzyme conjugate compete for binding to the primary antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which reacts with the enzyme of the bound conjugate to produce a color.
-
Reaction Stoppage and Reading: The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of E2G in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (General)
LC-MS/MS provides a highly specific and sensitive method for E2G quantification.
-
Sample Preparation:
-
Internal Standard Addition: A stable isotope-labeled internal standard (e.g., E2G-d3) is added to the sample for accurate quantification.
-
Extraction: E2G is extracted from the biological matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Derivatization (Optional): In some cases, derivatization may be used to improve ionization efficiency and sensitivity.
-
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system (e.g., UPLC or HPLC). A reversed-phase column (e.g., C18) is commonly used to separate E2G from other components in the sample based on its physicochemical properties.
-
Mass Spectrometric Detection:
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer, where E2G molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are then passed through two mass analyzers (tandem MS). The first analyzer selects the precursor ion (the molecular ion of E2G), which is then fragmented. The second analyzer selects specific product ions.
-
Quantification: The abundance of the specific product ions is measured, and the concentration of E2G in the original sample is determined by comparing its peak area to that of the internal standard.
-
Mandatory Visualizations
Caption: Generalized experimental workflows for ELISA and LC-MS/MS methods.
Caption: Decision tree for selecting an E2G measurement method.
Conclusion
The selection of an appropriate method for Estradiol 3-glucuronide measurement is a critical decision that can significantly impact the outcome and interpretation of research findings.
-
LC-MS/MS stands out as the most specific, accurate, and sensitive method, making it the preferred choice for studies requiring the highest level of analytical rigor, although it comes with higher costs and lower throughput.[1][2][3]
-
ELISA offers a cost-effective and high-throughput alternative, suitable for large-scale screening studies where high precision and absolute accuracy are not the primary concerns.[1][4]
-
RIA provides a balance between performance and cost but involves the handling of radioactive materials.
Researchers should carefully consider the specific requirements of their study, including the sample matrix, required sensitivity, and budget, when choosing the most suitable method for E2G quantification. The data and protocols presented in this guide are intended to facilitate this decision-making process.
References
- 1. Ion Mobility Spectrometry and Tandem Mass Spectrometry Analysis of Estradiol Glucuronide Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrone-3-Glucuronide (E1G) Competitive ELISA Kit (EIA17E3) - Invitrogen [thermofisher.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Correlation between plasma estradiol and estrone-3-glucuronide in urine during the monitoring of ovarian induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. At-home urine estrone-3-glucuronide quantification predicts oocyte retrieval outcomes comparably with serum estradiol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of At-Home Urine Estradiol-3-Glucuronide (E3G) Tests for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation comparison of at-home urine Estradiol (B170435) 3-glucuronide (E3G) tests against laboratory-based methods. The objective is to offer a clear, data-driven perspective on the performance of these emerging technologies for applications in clinical research and drug development, where accurate and frequent hormone monitoring is critical.
Estradiol, a primary estrogen, is a key biomarker in various physiological processes, including the menstrual cycle, fertility, and the effects of hormonal therapies. The ability to monitor its urinary metabolite, E3G, in a non-invasive, at-home setting presents significant advantages for longitudinal studies and decentralized clinical trials. This guide evaluates the analytical performance of commercially available at-home E3G tests, comparing them to the gold-standard laboratory method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Data
The following table summarizes the available quantitative performance data for prominent at-home urine E3G tests and compares them with a typical laboratory-based LC-MS/MS method. It is important to note that direct head-to-head comparative studies between all methods are limited.
| Parameter | Mira Fertility Tracker | Inito Fertility Monitor | Oova Fertility Tracker | Laboratory LC-MS/MS |
| Methodology | Fluorescent Immunoassay | Immunoassay (unspecified) | Immunoassay (unspecified) | Liquid Chromatography-Tandem Mass Spectrometry |
| Correlation with Serum Estradiol (E2) | Pearson r = 0.761[1] | R² = 0.96 (vs. chemiluminescent immunoassay)[2] | Claims 99% accuracy vs. blood test, but specific correlation data is not publicly available.[3][4][5] | Not directly applicable (measures urinary E3G) |
| Correlation with other Urine E3G methods | R² = 0.6747 (vs. serum E2 by immunoassay)[6] | R² = 0.96 (vs. ELISA)[7] | No publicly available data | N/A (Gold Standard) |
| Precision (Intra-assay CV%) | < 20%[1] | Average CV = 4.95%[7] | No publicly available data | < 15%[8] |
| Precision (Inter-assay CV%) | < 20%[1] | Not specified | No publicly available data | < 15%[8] |
| Limit of Quantification (LOQ) | Not specified | Not specified | No publicly available data | ~0.001 ng/mL (ppb)[8] |
| Cross-Reactivity | No publicly available data | No cross-reactivity with other tested urinary metabolites.[7] | No publicly available data | High specificity, minimal cross-reactivity.[9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the validity and reliability of the presented data. Below are outlines of typical experimental protocols for the validation of at-home immunoassays and the established LC-MS/MS laboratory method.
Validation Protocol for At-Home Urine E3G Immunoassays
This protocol describes a typical workflow for validating the analytical performance of a new at-home urine E3G test against a reference method.
-
Sample Collection: A cohort of participants collects first-morning urine samples daily over one or more complete menstrual cycles. A subset of these participants also undergoes daily serum blood draws for estradiol (E2) analysis.
-
At-Home Testing: Participants use the at-home E3G test according to the manufacturer's instructions. The quantitative E3G results are recorded.
-
Reference Method Testing:
-
Urine Samples: Aliquots of the collected urine samples are analyzed for E3G concentration using a validated laboratory-based method, such as LC-MS/MS or a reference immunoassay (ELISA).
-
Serum Samples: Serum samples are analyzed for estradiol (E2) concentration using a validated immunoassay.
-
-
Data Analysis:
-
Correlation: The E3G results from the at-home test are correlated with the results from the reference urine method (e.g., LC-MS/MS) and with the serum E2 results. Statistical analysis, such as Pearson correlation or linear regression, is performed.[1][2][6]
-
Precision:
-
Intra-assay Precision (Repeatability): Multiple replicates of urine samples with low, medium, and high E3G concentrations are tested in a single run to determine the coefficient of variation (CV%).
-
Inter-assay Precision (Intermediate Precision): The same samples are tested across multiple runs, on different days, and by different operators to determine the CV%.[1][7]
-
-
Accuracy: The agreement between the at-home test results and the reference method is assessed. This can be evaluated through bias calculations and concordance correlation coefficients.
-
Analytical Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) of the at-home test are determined by serially diluting urine samples with known E3G concentrations.
-
Cross-Reactivity: The potential for interference from structurally related steroid metabolites is evaluated by spiking urine samples with these compounds and observing any impact on the E3G measurement.[7]
-
Laboratory Protocol for Urinary E3G Analysis by LC-MS/MS
This protocol outlines the key steps for the quantitative analysis of E3G in urine using Liquid Chromatography-Tandem Mass Spectrometry, a gold-standard method.
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled E3G) is added to a known volume of urine to account for analytical variability.
-
The urine sample undergoes enzymatic hydrolysis using β-glucuronidase to cleave the glucuronide moiety from the estradiol molecule.[10]
-
The sample is then subjected to a purification and concentration step, typically solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[10][11]
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analytes are separated on a C18 reversed-phase column using a specific gradient of mobile phase solvents (e.g., water and methanol (B129727) with formic acid). This step ensures that E3G is separated from other urinary components before detection.[10]
-
-
Mass Spectrometric Detection:
-
The separated analytes are introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native E3G and the internal standard are monitored.
-
-
Quantification:
-
The concentration of E3G in the original urine sample is determined by comparing the peak area ratio of the native E3G to the internal standard against a calibration curve prepared with known concentrations of E3G.[8]
-
Visualizations
Experimental Workflow for At-Home E3G Test Validation
Caption: Workflow for validating an at-home urine E3G test.
Estradiol Signaling Pathway
Caption: Classical genomic signaling pathway of estradiol.
Conclusion
At-home urine E3G tests, such as the Mira and Inito monitors, demonstrate a strong correlation with laboratory-based immunoassays for serum estradiol and urinary E3G, respectively. The available data suggests they can be valuable tools for frequent, non-invasive hormone monitoring in research settings. The Mira device has been studied in the context of fertility tracking and shows a good correlation with serum E2 levels.[1] The Inito monitor has also been validated against laboratory ELISA with high correlation and good precision.[7]
However, for applications requiring the highest level of analytical accuracy and specificity, such as pharmacokinetic studies of drugs impacting estrogen metabolism, LC-MS/MS remains the gold standard. The limitations of at-home tests, including the potential for cross-reactivity and the lack of publicly available, comprehensive validation data for all commercially available devices (e.g., Oova), should be carefully considered.
For researchers and drug development professionals, the choice of method will depend on the specific requirements of the study. For longitudinal tracking of hormonal trends where convenience and high frequency of data collection are paramount, validated at-home tests are a promising option. For definitive quantitative measurements and studies sensitive to subtle metabolic changes, laboratory-based LC-MS/MS is indispensable. Further independent, head-to-head validation studies of all commercially available at-home tests against the gold-standard LC-MS/MS method are warranted to fully establish their role in clinical and pharmaceutical research.
References
- 1. At-home urine estrone-3-glucuronide quantification predicts oocyte retrieval outcomes comparably with serum estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting serum hormone concentration by estimation of urinary hormones through a home-use device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oova Fertility [oova.life]
- 4. Fertility V1 [oova.life]
- 5. Oova - Fertility [oova.life]
- 6. miracare.com [miracare.com]
- 7. researchgate.net [researchgate.net]
- 8. "Development and Validation of Urine Hormones by Lc-Ms/Ms Using the Bor" by Ashley Nicole Meredith [scholarsjunction.msstate.edu]
- 9. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. data.biotage.co.jp [data.biotage.co.jp]
Estradiol 3-Glucuronide: A Comparative Analysis of Estrogen Receptor Binding Affinity
For Immediate Release
This publication provides a detailed comparative guide on the binding affinity of Estradiol (B170435) 3-glucuronide to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Designed for researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of quantitative binding data, experimental methodologies, and the relevant signaling pathways.
Executive Summary
Estradiol 3-glucuronide, a major metabolite of estradiol, exhibits a significantly lower binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) compared to the parent hormone, estradiol. This reduced affinity is a critical factor in understanding its physiological role and potential as a therapeutic agent. This guide presents a comparative analysis of the binding affinities of this compound and other key estrogen metabolites, supported by detailed experimental protocols and visual representations of the underlying biological processes.
Comparative Binding Affinity of Estrogen Metabolites
The relative binding affinity (RBA) of various estrogen metabolites to ERα and ERβ provides valuable insights into their potential estrogenic or tissue-selective activities. The following table summarizes the RBA of this compound in comparison to other key endogenous estrogens, with 17β-estradiol set as the reference at 100%.
| Compound | Common Abbreviation | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Receptor Selectivity |
| 17β-Estradiol | E2 | 100 | 100 | None |
| This compound | E2-3G | ~0.02 | ~0.09 | ERβ preferential |
| Estrone | E1 | ~11-50 | ~10-30 | ERα preferential |
| Estriol | E3 | ~10-15 | ~20-60 | ERβ preferential |
| 2-Hydroxyestrone | 2-OHE1 | ~1-10 | ~1-5 | ERα preferential |
| 16α-Hydroxyestrone | 16α-OHE1 | ~10-20 | ~50-100 | ERβ preferential |
| 2-Methoxyestrone | 2-MeOE1 | <1 | <1 | Low Affinity |
Note: RBA values are compiled from multiple studies and can vary based on specific assay conditions. The listed selectivities represent general trends.
Experimental Protocols
The determination of binding affinities for estrogen receptors is most commonly performed using a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand from the receptor.
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for ERα and ERβ.
Materials:
-
Estrogen Receptors: Purified recombinant human ERα and ERβ or tissue cytosol preparations (e.g., from rat uterus).[1]
-
Radioligand: Tritiated estradiol ([³H]-17β-estradiol) with high specific activity.
-
Test Compounds: this compound and other estrogen metabolites of interest.
-
Assay Buffer: Tris-based buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[1]
-
Separation Agent: Hydroxylapatite slurry or charcoal-dextran suspension to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure:
-
Preparation of Reagents: Dilute the estrogen receptors, radioligand, and test compounds to the desired concentrations in the assay buffer.
-
Incubation: In assay tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the unlabeled test compound.
-
Competition: The unlabeled test compound competes with the radioligand for binding to the estrogen receptor.
-
Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Add a separation agent (e.g., hydroxylapatite slurry) to each tube to pellet the receptor-ligand complexes, separating them from the unbound radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The relative binding affinity (RBA) is then calculated using the following formula:
RBA = (IC50 of Estradiol / IC50 of test compound) x 100
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the estrogen receptor signaling pathway and the experimental workflow for a competitive binding assay.
References
A Researcher's Guide to Assessing Antibody Specificity for Estradiol 3-glucuronide
For researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and clinical diagnostics, the accurate measurement of steroid hormone metabolites is paramount. Estradiol 3-glucuronide (E3G), a primary metabolite of estradiol, is a key biomarker in many physiological and pathological processes. The specificity of the antibodies used in immunoassays to detect E3G is critical for obtaining reliable and reproducible data. This guide provides a comparative assessment of available methodologies, focusing on antibody specificity and presenting supporting experimental data.
Immunoassay-Based Detection: A Focus on Specificity
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are common methods for the quantification of steroid metabolites. However, the structural similarity among steroid hormones presents a significant challenge in developing highly specific antibodies. Cross-reactivity with related compounds can lead to inaccurate measurements and misinterpretation of results.
While specific antibodies and kits for this compound are not abundantly available with comprehensive cross-reactivity data in the public domain, examining data from closely related compounds like Estrone-3-glucuronide (E1G) can provide valuable insights into the level of specificity that can be achieved and is required.
Case Study: Specificity of an Estrone-3-glucuronide (E1G) ELISA Kit
To illustrate the importance of specificity, we present the cross-reactivity data from a commercially available E1G ELISA kit. This data highlights the potential for cross-reactivity with structurally similar steroids and demonstrates the high degree of specificity necessary for accurate quantification.
Table 1: Cross-Reactivity of a Commercial Estrone-3-Glucuronide (E1G) ELISA Kit
| Compound | Cross-Reactivity (%) |
| Estrone-3-glucuronide | 100 |
| Estrone (B1671321) | 10.0 |
| Estrone-3-sulfate | 3.4 |
| This compound | <0.1 |
| Estradiol | <0.1 |
| Estriol | <0.1 |
| Pregnanediol 3-glucuronide | <0.1 |
| Testosterone | <0.1 |
Data is illustrative and based on commercially available information for an E1G ELISA kit. Actual values may vary between manufacturers and lots.
This table clearly demonstrates that while the antibody is highly specific for E1G, it shows some cross-reactivity with estrone and its sulfate (B86663) conjugate. Crucially, the cross-reactivity with this compound is negligible (<0.1%), indicating that a well-designed antibody can successfully differentiate between these two closely related metabolites. This underscores the necessity for researchers to demand and critically evaluate such cross-reactivity data before selecting an antibody or kit for their studies on this compound.
Experimental Protocols for Specificity Assessment
The specificity of an antibody is typically determined through competitive immunoassays. The following is a generalized protocol for assessing the cross-reactivity of an antibody intended for a competitive ELISA.
Competitive ELISA Protocol for Cross-Reactivity Testing
-
Coating: A microtiter plate is coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of the target analyte conjugated to an enzyme (e.g., this compound-HRP) is mixed with either the standard (unlabeled this compound) or the potentially cross-reacting compound at various concentrations.
-
Antibody Addition: A limited amount of the primary antibody specific for this compound is added to the wells. The labeled and unlabeled analytes compete for binding to the primary antibody.
-
Incubation and Washing: The plate is incubated to allow binding to occur, followed by a washing step to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte in the sample.
-
Calculation of Cross-Reactivity: The concentration of the cross-reactant required to displace 50% of the labeled analyte is compared to the concentration of the target analyte required for the same displacement. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at 50% Displacement / Concentration of Cross-Reactant at 50% Displacement) x 100
Alternative Methodologies: The Gold Standard of Mass Spectrometry
Given the challenges in ensuring absolute specificity with immunoassays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold-standard alternative for the quantification of steroid hormones and their metabolites.[1][2]
Table 2: Comparison of Immunoassays and LC-MS/MS for Steroid Analysis
| Feature | Immunoassays (ELISA, RIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Variable, dependent on antibody quality and cross-reactivity | Very high, based on mass-to-charge ratio and fragmentation patterns |
| Sensitivity | High | Very high |
| Multiplexing | Typically single-analyte | Can simultaneously measure multiple analytes in a single run |
| Throughput | High | Lower, but improving with technological advancements |
| Cost | Relatively low instrument cost | High instrument cost and requires specialized expertise |
| Matrix Effects | Can be significant | Can be minimized with appropriate sample preparation and internal standards |
Experimental Workflow for LC-MS/MS Analysis of Urinary Steroids
The following diagram illustrates a typical workflow for the analysis of steroid glucuronides in urine using LC-MS/MS.
Caption: A generalized workflow for the analysis of urinary steroid metabolites using LC-MS/MS.
Logical Assessment of Antibody Specificity
When evaluating an antibody for its suitability in quantifying this compound, a logical decision-making process should be followed. This involves a thorough assessment of its cross-reactivity against a panel of structurally related steroids.
Caption: A decision tree for evaluating the specificity of an antibody for this compound.
Conclusion
The accurate measurement of this compound is highly dependent on the specificity of the antibody used in an immunoassay. While comprehensive data for commercially available antibodies specifically targeting E3G is limited, the analysis of related assays for E1G demonstrates that high specificity is achievable and essential. Researchers should prioritize the use of antibodies with well-documented, low cross-reactivity to key physiological steroids. For applications demanding the highest level of specificity and accuracy, LC-MS/MS remains the superior analytical choice. It is imperative for researchers to critically evaluate the available tools and methodologies to ensure the validity and reliability of their findings in the complex field of steroid hormone analysis.
References
A Comparative Guide to Estradiol 3-Glucuronide and Bilirubin Glucuronidation by UGT1A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the glucuronidation of estradiol (B170435) at the 3-position and the glucuronidation of bilirubin (B190676), both primarily mediated by the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme. Understanding the correlation and differences between these two key metabolic pathways is crucial for drug development, particularly in predicting potential drug-drug interactions and assessing the risk of hyperbilirubinemia.
Executive Summary
Estradiol 3-glucuronidation is frequently utilized as a surrogate in vitro probe for the UGT1A1-catalyzed bilirubin glucuronidation. This is largely due to the technical challenges associated with handling bilirubin, which is prone to photodegradation and has unstable metabolites.[1] Both estradiol and bilirubin are substrates for the UGT1A1 enzyme and act as mutual inhibitors of each other's metabolism.[1] A strong correlation has been established between the IC50 values of various inhibitors for both reactions, supporting the use of estradiol 3-glucuronidation as a predictive tool for the inhibition of bilirubin glucuronidation.[1][2] However, notable differences in their kinetic profiles exist, with estradiol 3-glucuronidation exhibiting sigmoidal (cooperative) kinetics, while bilirubin glucuronidation follows standard Michaelis-Menten kinetics.[1]
Enzyme Kinetics: A Tale of Two Substrates
The kinetic profiles of estradiol 3-glucuronidation and bilirubin glucuronidation, when catalyzed by recombinant UGT1A1, show fundamental differences. Bilirubin glucuronidation follows a typical hyperbolic curve, characteristic of Michaelis-Menten kinetics. In contrast, estradiol 3-glucuronidation displays a sigmoidal kinetic profile, which is indicative of autoactivation or cooperative binding.[1]
| Parameter | Estradiol 3-Glucuronidation | Bilirubin Glucuronidation | Enzyme Source |
| Kinetic Model | Hill Equation (Sigmoidal) | Michaelis-Menten (Hyperbolic) | Recombinant Human UGT1A1 |
| S50 / Km (µM) | ~10 - 22 | ~0.20 | Recombinant Human UGT1A1 |
| Vmax (pmol/min/mg protein) | Not directly comparable due to different models | ~165 | Recombinant Human UGT1A1 |
| Hill Coefficient (n) | ~1.9 | N/A | Recombinant Human UGT1A1 |
Note: Kinetic parameters can vary based on the specific experimental conditions, including the enzyme source (e.g., human liver microsomes vs. recombinant enzyme) and incubation components.
Comparative Inhibition Profiles
A range of compounds have been tested for their inhibitory effects on both estradiol 3-glucuronidation and bilirubin glucuronidation. The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, are strongly correlated between the two reactions (R² value of up to 0.9604 when activators are excluded).[1][2] This high correlation underscores the utility of using estradiol as a surrogate for bilirubin in inhibition studies.
| Inhibitor | IC50 - Estradiol 3-Glucuronidation (µM) | IC50 - Bilirubin Glucuronidation (µM) | Notes |
| Atazanavir | ~0.54 (HLM) | ≤12 (HLM) | Potent inhibitor of both.[3] |
| Indinavir | - | ~183 (Ki) | Known to cause hyperbilirubinemia. |
| Regorafenib | ~0.02 (Ki) | 0.034 | Competitive inhibitor. |
| Sorafenib | ~0.033 (Ki) | - | Competitive inhibitor. |
| Lapatinib | - | 3.734 | Strong inhibitor of bilirubin glucuronidation. |
| Pazopanib | - | - | Strong inhibitor of bilirubin glucuronidation. |
| Ethinylestradiol | Activator at low concentrations, inhibitor at high concentrations | Inhibitor | Exhibits mixed effects on estradiol glucuronidation.[1] |
| Daidzein | Activator at low concentrations, inhibitor at high concentrations | Inhibitor | Exhibits mixed effects on estradiol glucuronidation.[1] |
| 7-Ethyl-10-hydroxycamptothecin (SN-38) | Partial inhibitor | 356.4 | Weak inhibitor of bilirubin glucuronidation.[1] |
HLM: Human Liver Microsomes. Data compiled from multiple sources and experimental conditions may vary.
Signaling and Metabolic Pathways
The glucuronidation process is a critical phase II metabolic pathway that enhances the water solubility of various endogenous and exogenous compounds, facilitating their excretion. The core of this process is the UGT1A1 enzyme, which transfers a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the substrate.
References
- 1. Correlation between Bilirubin Glucuronidation and Estradiol-3-Gluronidation in the Presence of Model UDP-Glucuronosyltransferase 1A1 Substrates/Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between bilirubin glucuronidation and estradiol-3-gluronidation in the presence of model UDP-glucuronosyltransferase 1A1 substrates/inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Estradiol 3-glucuronide Transport by OATP1B1 and OATP1B3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transport of Estradiol 3-glucuronide (E23G), a major metabolite of estrogen, by two critical hepatic uptake transporters: Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3. Understanding the distinct roles of these transporters in the disposition of E23G is crucial for drug development and for elucidating potential drug-drug interactions. The data presented is based on in vitro studies using transfected cell lines.
Quantitative Comparison of Transport Kinetics
The transport efficiency of this compound differs between OATP1B1 and OATP1B3. While both transporters facilitate the uptake of E23G, OATP1B3 demonstrates a slightly higher overall transport efficiency.[1][2] The following table summarizes the key kinetic parameters for the transport of E23G by OATP1B1 and OATP1B3.
| Transporter | Michaelis-Menten Constant (Km) (µM) | Maximum Velocity (Vmax) (pmol/mg protein/min) | Transport Efficiency (Vmax/Km) |
| OATP1B1 | 16.0[1][2] | 34.5[1] | 2.2[1] |
| OATP1B3 | 23.8[1][2] | 84.4[1] | 3.5[1] |
Key Observations:
-
Affinity (Km): OATP1B1 exhibits a slightly higher binding affinity for this compound, as indicated by its lower Km value compared to OATP1B3.[1][2]
-
Capacity (Vmax): OATP1B3 has a significantly higher maximal transport rate for E23G than OATP1B1.[1]
-
Overall Efficiency: Despite OATP1B1's higher affinity, the greater transport capacity of OATP1B3 results in a higher overall transport efficiency for this compound.[1]
Experimental Protocols
The data presented in this guide is derived from in vitro uptake assays utilizing human embryonic kidney 293T (HEK293T) cells transiently transfected with plasmids encoding for OATP1B1 or OATP1B3.[1]
1. Cell Culture and Transfection:
-
HEK293T cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[1]
-
The open reading frames of human OATP1B1 and OATP1B3 were cloned into a pcDNA5/FRT vector.[1]
-
HEK293T cells were transiently transfected with the respective expression plasmids to induce the expression of the transporters.[1] Control cells were transfected with an empty vector.[1]
2. Uptake Assay:
-
Transfected cells were seeded in 24-well plates and grown to confluence.
-
Prior to the assay, cells were washed with a pre-warmed buffer.
-
The uptake of this compound was initiated by adding a buffer containing the substrate at various concentrations.
-
The uptake was allowed to proceed for a predetermined linear time frame (e.g., up to 2 minutes).[1]
-
The reaction was stopped by aspirating the uptake solution and washing the cells with ice-cold buffer.
-
Cells were then lysed, and the intracellular concentration of this compound was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The net uptake was calculated by subtracting the uptake in control cells from the uptake in OATP-expressing cells.[1]
3. Kinetic Analysis:
-
The kinetic parameters, Km and Vmax, were determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing the Experimental Workflow and Data Comparison
To further clarify the experimental process and the comparative kinetics, the following diagrams are provided.
Caption: Experimental workflow for determining the kinetics of this compound transport.
Caption: Comparison of kinetic parameters for this compound transport.
References
- 1. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Estradiol 3-glucuronide
This document provides immediate safety and logistical guidance for the proper disposal of Estradiol (B170435) 3-glucuronide, a compound used in research and drug development. Adherence to these procedures is essential to ensure personnel safety, environmental protection, and regulatory compliance. The information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Profile
Estradiol 3-glucuronide and its parent compound, estradiol, are potent biologically active molecules. Due to the hormonal activity and potential for environmental harm, this compound must be managed as hazardous chemical waste. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] The parent compound, estradiol, is a suspected carcinogen, may damage fertility or the unborn child, and is classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[4][5]
Table 1: Hazard Identification and GHS Classification
| Hazard Category | GHS Classification | Precautionary Statement Code | Description |
| Acute Toxicity (Oral) | Acute Tox. 4 | H302 | Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Acute Tox. 4 | H312 | Harmful in contact with skin.[1][2] |
| Acute Toxicity (Inhalation) | Acute Tox. 4 | H332 | Harmful if inhaled.[1][2] |
| Carcinogenicity | Carc. 2 | H351 | Suspected of causing cancer (applies to parent compound Estradiol).[3] |
| Reproductive Toxicity | Repr. 1A | H360 | May damage fertility or the unborn child (applies to parent compound Estradiol).[3] |
| Aquatic Toxicity (Chronic) | Aquatic Chronic 1 | H410 | Very toxic to aquatic life with long lasting effects (applies to parent compound Estradiol).[3] |
| Disposal | - | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the required procedures for managing waste generated from the use of this compound in a laboratory setting. The ultimate disposal method for this waste stream is incineration by a licensed hazardous waste contractor.[5][6]
Step 1: Waste Segregation at the Point of Generation Immediately segregate all materials that have been contaminated with this compound. Do not mix this waste with non-hazardous materials.[5] This includes:
-
Solid Waste: Contaminated Personal Protective Equipment (PPE) such as gloves, disposable lab coats, weigh boats, pipette tips, and other contaminated labware.[5]
-
Liquid Waste: Unused or expired solutions, reaction mixtures, and the initial solvent rinses used for decontaminating glassware.[5]
-
Sharps Waste: Contaminated needles, syringes, glass Pasteur pipettes, or scalpels.[5]
Step 2: Use of Designated Hazardous Waste Containers All waste must be collected in appropriate, clearly labeled containers.
-
Container Type: Use chemically compatible containers, such as high-density polyethylene (B3416737) (HDPE) or glass, with secure, leak-proof screw-top lids.[5]
-
Container Labeling: Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.[5] Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present in the container.[5]
-
Sharps Containers: All contaminated sharps must be placed directly into a designated, puncture-resistant sharps container.[5]
Table 2: Waste Stream Container Guide
| Waste Type | Container | Labeling |
| Solid Waste (Gloves, tips, etc.) | Black, leak-proof container with lid, lined with a heavy-duty plastic bag. | HAZARDOUS WASTE this compound (Solid Waste) |
| Liquid Waste (Solutions, rinses) | Secure, screw-top HDPE or glass bottle. | HAZARDOUS WASTE this compound (Liquid Waste)List all solvents |
| Sharps Waste (Needles, etc.) | Puncture-resistant sharps container. | HAZARDOUS WASTE - SHARPS this compound Contamination |
Step 3: Safe On-Site Storage
-
Location: Store sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place all waste containers in a secondary containment system, such as a chemically resistant tray or tub, to contain any potential leaks.[5]
-
Container Management: Keep waste containers closed at all times except when adding waste. Do not overfill containers.
Step 4: Waste Pickup and Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) or Office of Regulatory Compliance to schedule a pickup for the hazardous waste.
-
All waste will be managed and transported by EHS personnel for final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF), which will utilize incineration as the disposal method.[6]
Decontamination of Non-Disposable Equipment
Thoroughly decontaminate all non-disposable glassware and equipment after use.
-
Initial Solvent Rinse: Rinse equipment with a suitable organic solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous liquid waste. [5]
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and hot water.
-
Final Rinse: Perform a final rinse with purified water.
-
Drying: Allow equipment to air dry or use a drying oven as appropriate.
Regulatory Framework
The disposal of pharmaceutical and chemical waste is governed by multiple agencies. In the United States, this includes the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and its Subpart P regulations for hazardous waste pharmaceuticals, as well as state and local authorities.[6][7][8] A key provision of Subpart P is the ban on sewering (flushing) hazardous waste pharmaceuticals for healthcare facilities.[6][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and handling process for this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. ≥98% (HPLC), estradiol metbolite, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. in.nau.edu [in.nau.edu]
- 5. benchchem.com [benchchem.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. epa.gov [epa.gov]
- 9. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Comprehensive Safety and Handling Guide for Estradiol 3-glucuronide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Estradiol 3-glucuronide. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Summary and Quantitative Data
This compound is classified as a hazardous substance with acute toxicity if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen and potential reproductive hazard. Due to its potent hormonal activity, all contact should be minimized.
| Property | Data |
| Chemical Name | Estradiol 3-(β-D-glucuronide) |
| CAS Number | 15270-30-1 |
| Molecular Formula | C₂₄H₃₂O₈ |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation); Suspected Carcinogen; Potential Reproductive Hazard |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H351: Suspected of causing cancer. H360: May damage fertility or the unborn child. |
| Occupational Exposure Limit (OEL) | No specific OEL has been established for this compound.[1][2] All work should be conducted under the principle of ALARA (As Low As Reasonably Achievable) exposure. |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. It is recommended to use double gloves.
-
Eye Protection: Safety glasses with side shields or a face shield must be worn.
-
Protective Clothing: A lab coat or a disposable gown should be worn to protect the skin and clothing.
-
Respiratory Protection: For handling the powder form or when aerosols may be generated, a dust mask (e.g., N95) or a respirator with an appropriate cartridge is necessary.
Operational Plan for Safe Handling
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, tightly sealed container in a designated, locked freezer at -20°C.
-
Maintain an accurate inventory of the material.
-
All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure the work area is clean and uncluttered.
-
Wear the full required PPE ensemble.
-
To avoid generating dust, handle the powder carefully. If possible, use a solution.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
A strict protocol for donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Perform hand hygiene.
-
Put on a lab coat or gown.
-
Put on a mask or respirator.
-
Put on eye protection.
-
Put on gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.
Doffing Sequence:
-
Remove the gown and gloves together, turning them inside out as they are removed.
-
Perform hand hygiene.
-
Remove eye protection.
-
Remove the mask or respirator.
-
Perform hand hygiene again.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and carefully sweep it into a designated hazardous waste container. Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and other disposable materials should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses from cleaning contaminated glassware must be collected in a separate, labeled, and sealed hazardous waste container.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container.
-
Disposal Method: All hazardous waste must be disposed of through a licensed environmental management contractor. Do not dispose of this material down the drain or in the regular trash.
Visualizations
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
